Enniatin B
Description
This compound has been reported in Fusarium lateritium, Fusarium acuminatum, and other organisms with data available.
Enniatins are mycotoxins that appear in nature as a mixture of cyclohexadepsipeptides produced by bacteria, fungi, and plants. They may be found in contaminated cereal crops. Enniatins have various biological activities and can act as enzyme inhibitors, antifungal and antibacterial agents, and immunomodulatory substances. (L1965, A3055)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZMDSVSLSIMSC-VYLWARHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891862 | |
| Record name | Enniatin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917-13-5 | |
| Record name | Enniatin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enniatin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENNIATIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H02S2TZR95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enniatin B: A Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin complex, primarily produced by various species of Fusarium fungi.[1][2] Structurally, it is composed of three alternating units of N-methyl-L-valine and D-α-hydroxyisovaleric acid. This molecule has garnered significant interest within the scientific community due to its diverse biological activities, including insecticidal, antifungal, antibacterial, and potent cytotoxic effects against various cancer cell lines.[3] The primary mechanism underlying its bioactivity is its ionophoric nature, enabling it to transport cations across biological membranes, thereby disrupting cellular ion homeostasis.[1][4] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, supported by experimental methodologies and visual representations of its mechanism of action.
Chemical Structure
This compound is a cyclic depsipeptide with the chemical formula C₃₃H₅₇N₃O₉ and a molecular weight of 639.8 g/mol .[5] Its structure consists of a repeating sequence of three N-methyl-L-valine residues and three D-α-hydroxyisovaleric acid residues linked by alternating peptide and ester bonds.[6] This cyclic structure forms a cavity that can selectively bind and transport monovalent cations, such as potassium ions (K⁺), across lipid bilayers.[4]
Physicochemical Properties of this compound
The physicochemical properties of this compound are crucial for understanding its biological activity, including its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₃₃H₅₇N₃O₉ | [5] |
| Molecular Weight | 639.8 g/mol | [5] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 172-176 °C | [8] |
| Solubility | Soluble in DMSO, ethanol, methanol, DMF. Almost insoluble in water. | [7] |
| LogP (Octanol-Water) | 4.68 | [9] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of this compound is determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate.
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11]
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.[12]
-
Equilibration: The flask is sealed and agitated in a mechanical shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of this compound in each phase is determined by a suitable analytical method like HPLC-MS/MS.[15] The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is its ability to act as an ionophore, which disrupts cellular ion gradients, leading to a cascade of downstream events culminating in cell death.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
This compound integrates into the cell membrane, forming channels or carrier complexes that facilitate the transport of cations, particularly K⁺, into the cell.[1][4] This influx disrupts the electrochemical gradient across the mitochondrial membrane, leading to its depolarization.[1] Mitochondrial dysfunction triggers the overproduction of reactive oxygen species (ROS), which in turn activates the intrinsic apoptotic pathway through the activation of caspases, such as caspase-3 and caspase-9.[16] Additionally, this compound has been shown to inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell proliferation and survival.[3][17] The culmination of these events leads to programmed cell death, or apoptosis. In cases of severe cellular damage, necrosis may also occur.[18]
Experimental Workflow for Cytotoxicity Assessment
A typical workflow to assess the cytotoxic effects of this compound on a cancer cell line is outlined below.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
-
Cell Culture: The selected cancer cell line (e.g., HepG2 human liver cancer cells or Caco-2 human colon cancer cells) is maintained in appropriate culture conditions.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically DMSO, and then diluted to various working concentrations in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with different concentrations of this compound. A vehicle control (DMSO) and an untreated control are included.
-
Incubation: The treated cells are incubated for various time points (e.g., 24, 48, and 72 hours).
-
Analysis:
-
Cell Viability (MTT Assay): The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of their viability.[19]
-
Apoptosis/Necrosis (Flow Cytometry): Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, apoptotic, and necrotic cells.
-
-
Data Analysis: The results are analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound for the specific cell line and exposure time.
Conclusion
This compound is a fascinating mycotoxin with a well-defined chemical structure and a range of physicochemical properties that contribute to its significant biological activities. Its ionophoric nature is the cornerstone of its mechanism of action, leading to cytotoxicity in cancer cells through the induction of apoptosis via mitochondrial-dependent pathways and inhibition of pro-survival signaling. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and its potential applications in drug development. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 3. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C33H57N3O9 | CID 164754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enniatin B1 | C34H59N3O9 | CID 11262300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. who.int [who.int]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. ira.agroscope.ch [ira.agroscope.ch]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
The Ionophoric Properties of Enniatin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding Enniatin B as an Ionophore
This compound, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, is a well-documented ionophore, a class of molecules that facilitate the transport of ions across lipid membranes.[1][2][3] Its lipophilic nature allows it to readily insert into cell membranes, where it can form complexes with various cations, disrupting the natural ion gradients that are essential for numerous cellular functions.[1][3] This ionophoric activity is considered the primary mechanism behind its wide range of biological effects, including its antibacterial, antifungal, and cytotoxic properties.[1][2]
This compound can transport both monovalent and divalent cations, with a notable preference for potassium ions (K+).[1][3] The established cation selectivity sequence for this compound is:
K⁺ > Ca²⁺ ≥ Na⁺ > Mg²⁺ > Li⁺ [1][3]
The transport of these ions is primarily achieved through a mobile carrier mechanism. This compound molecules form complexes with cations, effectively shielding their charge and allowing the complex to diffuse across the hydrophobic core of the lipid bilayer.[1] Two primary stoichiometric models for these complexes have been proposed: a 1:1 "belted" complex and a 2:1 "sandwich" complex, where one or two this compound molecules encapsulate a single cation, respectively.[4] The formation of these complexes is crucial for the ion transport process.
The disruption of cellular ion homeostasis by this compound has profound consequences, particularly on mitochondria. The influx of K+ into the mitochondrial matrix can lead to swelling, a decrease in the mitochondrial membrane potential (ΔΨm), and the uncoupling of oxidative phosphorylation.[1] These effects can trigger downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.[2][4]
Quantitative Data on this compound Ionophoric Activity
The following tables summarize the available quantitative data regarding the ionophoric properties of this compound.
Table 1: Cation Binding and Transport Parameters for this compound
| Parameter | Cation | Value | Method | Reference |
| Stability Constant (log K) | H₃O⁺ | 6.4 ± 0.2 | Water-saturated nitrobenzene | [4] |
| Permeability Coefficient (Pe) | - | 14.9 x 10⁻⁶ cm/s | Porcine brain capillary endothelial cells (PBCEC) monolayer | [5] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |
| CCF-STTG1 (Human astrocytoma) | CCK-8 | 48 | 8.9 | [2][5] |
| HT-29 (Human colon adenocarcinoma) | Not specified | 48 | 2.8 | [5] |
| HepG2 (Human liver carcinoma) | Alamar Blue™ | 24 | 435.9 | [5] |
| MRC-5 (Human lung fibroblast) | Alamar Blue™ | 24 | 9.8 | [5] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. While indicative of biological activity, they are not a direct measure of ionophoric potency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the ionophoric properties of this compound.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential induced by this compound. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
JC-1 staining solution (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Phosphate-buffered saline (PBS)
-
Black-walled, clear-bottom microplates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density of 5 x 10⁵ cells/mL and incubate overnight at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Include a positive control group treated with FCCP (e.g., 10 µM). Incubate for the desired time (e.g., 1, 3, 6 hours).
-
JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with warm PBS.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity of the red J-aggregates (Excitation: ~560 nm, Emission: ~595 nm) and the green J-monomers (Excitation: ~485 nm, Emission: ~535 nm). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
Fluorescence Microscope: Visualize the cells using appropriate filter sets for red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic or depolarized cells will show green cytoplasmic fluorescence.
-
-
Data Analysis: Calculate the red/green fluorescence ratio for each treatment group. A decrease in this ratio compared to the control indicates mitochondrial depolarization.
Liposome Ion Flux Assay
This protocol outlines a method to directly measure the transport of ions across a lipid bilayer mediated by this compound using artificial vesicles (liposomes).
Materials:
-
Phospholipids (e.g., POPC, phosphatidylcholine)
-
Chloroform
-
Buffer A (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4)
-
Buffer B (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.4)
-
This compound stock solution (in ethanol)
-
Ion-selective electrode or a fluorescent ion indicator (e.g., for K⁺, a K⁺-sensitive fluorescent dye)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Liposome Preparation:
-
Dissolve phospholipids in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with Buffer A to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size to create unilamellar vesicles (LUVs) of a uniform size.
-
-
Assay Setup:
-
Dilute the liposome suspension in Buffer B, creating an outward-directed K⁺ gradient.
-
Place the liposome suspension in a stirred cuvette at a constant temperature.
-
Insert an ion-selective electrode or add a fluorescent ion indicator to monitor the external ion concentration.
-
-
Initiation of Transport:
-
Add a small volume of the this compound stock solution to the cuvette to initiate ion transport.
-
-
Data Acquisition:
-
Record the change in external ion concentration or fluorescence over time. The initial rate of change is proportional to the ion flux mediated by this compound.
-
-
Data Analysis:
-
Calculate the initial rate of ion flux. This can be compared across different concentrations of this compound or with different cations to determine transport kinetics and selectivity.
-
Patch-Clamp Electrophysiology
This advanced technique allows for the direct measurement of ion channel activity and can be adapted to study the formation of pores or channels by this compound in a cell membrane.
Materials:
-
Cell line suitable for patch-clamping (e.g., HEK293)
-
Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
Extracellular solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., containing 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2)
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy access to individual cells.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior (whole-cell configuration).
-
Baseline Recording: Record the baseline membrane current or voltage in the absence of this compound.
-
This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Data Recording: Record the changes in membrane current (in voltage-clamp mode) or membrane potential (in current-clamp mode) induced by this compound. The appearance of single-channel-like currents or a significant change in the whole-cell conductance would be indicative of ionophore activity.
-
Data Analysis: Analyze the recorded currents to determine properties such as single-channel conductance, open probability, and ion selectivity.
Signaling Pathways and Visualizations
This compound's ionophoric activity triggers distinct cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.
This compound-Induced Apoptotic Pathway
The disruption of mitochondrial function by this compound is a key event in the initiation of the intrinsic apoptotic pathway.
Caption: this compound-induced intrinsic apoptotic pathway.
This compound and Cell Cycle Arrest at the G2/M Transition
This compound has been shown to induce cell cycle arrest, often at the G2/M checkpoint, preventing cells from entering mitosis.
Caption: Simplified pathway of this compound-induced G2/M cell cycle arrest.
Experimental Workflow: Liposome Ion Flux Assay
The following diagram illustrates the key steps in a liposome-based assay to measure this compound-mediated ion transport.
Caption: Workflow for a liposome-based ion flux assay.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
Enniatin B: A Comprehensive Technical Guide to its Antibacterial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest for its broad-spectrum biological activities. This technical guide provides an in-depth analysis of the antibacterial and antifungal properties of this compound. It summarizes quantitative data on its inhibitory activity, details the experimental protocols for assessing its efficacy, and visualizes its mechanism of action and relevant experimental workflows. The primary mechanism underlying its antimicrobial effects is its ionophoric nature, leading to the disruption of cell membrane integrity and vital cellular processes.[1][2][3][4] This document aims to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of novel antimicrobial agents.
Antibacterial Activity of this compound
This compound has demonstrated a notable range of antibacterial activity, primarily against Gram-positive bacteria.[5] Its efficacy is attributed to its ability to form pores in the bacterial cell membrane, disrupting the transmembrane ion balance and leading to cell death.[5] While generally less active against Gram-negative bacteria, some studies have reported inhibitory effects.[1][6]
Quantitative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species as reported in the literature. These values provide a quantitative measure of its potency.
| Bacterial Species | Strain | MIC (µM) | Reference |
| Clostridium perfringens | ATCC 13124 | 12.5 | [5] |
| Staphylococcus aureus | ATCC 29213 | >100 | [5] |
| Bacillus subtilis | ATCC 6633 | >100 | [5] |
| Escherichia coli | CECT 4782 | - | [1] |
| Enterococcus faecium | CECT 410 | - | [1] |
| Salmonella enterica | CECT 554 | - | [1] |
| Shigella dysenteriae | CECT 584 | - | [1] |
| Listeria monocytogenes | CECT 935 | - | [1] |
| Yersinia enterocolitica | CECT 4054 | - | [1] |
| Pseudomonas aeruginosa | CECT 4628 | - | [1] |
| Mycobacterium phlei | - | - | [1] |
| Mycobacterium paratuberculosis | - | - | [1] |
Note: A dash (-) indicates that the source mentions activity but does not provide a specific MIC value.
Antifungal Activity of this compound
This compound also exhibits a considerable spectrum of antifungal activity.[1][3] Its mechanism of action in fungi is similar to that in bacteria, involving the disruption of membrane potential and integrity through its ionophoric properties.[1]
Quantitative Antifungal Spectrum
The table below presents the MIC values of this compound against various fungal species.
| Fungal Species | Strain | MIC (µM) | Reference |
| Candida albicans | ATCC 90028 | 100 | [5] |
| Fusarium graminearum | - | >100 | [5] |
| Beauveria bassiana | CECT 20499, 20191, 20412 | - | [1] |
| Trichoderma harzianum | T22 | - | [1] |
Note: A dash (-) indicates that the source mentions activity but does not provide a specific MIC value.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound's antimicrobial activity is its function as an ionophore.[1][2][3] Its lipophilic nature allows it to insert into the lipid bilayer of cell membranes, where it can form channels or act as a mobile carrier for cations, particularly potassium ions (K+).[1][2] This leads to an uncontrolled efflux of essential ions from the cytoplasm, disrupting the electrochemical gradient across the membrane. The collapse of the membrane potential ultimately leads to the inhibition of cellular processes and cell death.[5]
In addition to its direct membrane-damaging effects, this compound has been shown to interfere with specific fungal signaling pathways. In the pathogenic yeast Candida albicans, this compound inhibits biofilm formation by suppressing the morphological transition from yeast to hyphal form.[7][8] This is achieved, in part, by decreasing the expression of the hypha-specific gene HWP1.[8]
Caption: Mechanism of action of this compound as an ionophore.
Experimental Protocols
The assessment of the antibacterial and antifungal activity of this compound typically involves the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Positive control (microorganism in broth without this compound)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the highest concentration of the solvent used to dissolve this compound)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well containing the this compound dilutions, as well as to the positive and solvent control wells. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for yeasts).
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Inhibition of Fungal Biofilm Formation
This compound has been identified as an inhibitor of biofilm formation in Candida albicans.[7][8] Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The ability of this compound to disrupt this process is a significant aspect of its antifungal potential.
The experimental workflow to assess biofilm inhibition typically involves growing the fungus in the presence of varying concentrations of this compound and then quantifying the resulting biofilm.
Caption: Experimental workflow for assessing biofilm inhibition.
Conclusion and Future Directions
This compound demonstrates a significant and varied spectrum of antibacterial and antifungal activity. Its primary mode of action as an ionophore, leading to the disruption of cell membrane integrity, makes it an interesting candidate for further investigation in the development of novel antimicrobial therapies. The ability to inhibit biofilm formation in pathogenic fungi like Candida albicans further enhances its therapeutic potential.
Future research should focus on several key areas:
-
Expanding the Spectrum: Comprehensive screening against a wider range of clinically relevant bacteria and fungi, including multidrug-resistant strains.
-
Synergy Studies: Investigating the potential for synergistic effects when combined with existing antimicrobial agents to enhance efficacy and combat resistance.
-
Toxicity and Pharmacokinetics: In-depth in vivo studies to evaluate the toxicological profile and pharmacokinetic properties of this compound to determine its suitability for therapeutic applications.
-
Mechanism Elucidation: Further exploration of the specific molecular targets and signaling pathways affected by this compound in different microorganisms to gain a more complete understanding of its antimicrobial effects.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this compound as a valuable antimicrobial agent.
References
- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity of the this compound, produced by Fusarium tricinctum in liquid culture, and cytotoxic effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enniatins from a marine-derived fungus Fusarium sp. inhibit biofilm formation by the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Enniatin B: An In-Depth Technical Guide to its Interaction with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, has garnered significant attention for its diverse biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2][3] Its primary mechanism of action is attributed to its ionophoric properties, enabling the transport of cations across cellular membranes, thereby disrupting crucial physiological ion gradients.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular membranes, its impact on membrane integrity and function, and the downstream cellular consequences. This document consolidates quantitative data on its activity, details key experimental protocols for its study, and visualizes the implicated signaling pathways, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.
Mechanism of Action at the Cellular Membrane
This compound's lipophilic nature allows it to readily insert into the lipid bilayer of cellular membranes.[1] Its unique cyclic structure, composed of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acids, creates a central cavity capable of chelating various cations.[5][6]
Ionophoric Activity
The primary and most studied mechanism of this compound is its function as an ionophore, a molecule that facilitates the transport of ions across lipid membranes.[1][4] It can form complexes with a variety of monovalent and divalent cations, with a notable preference for potassium (K+).[1] This transport disrupts the electrochemical gradients essential for numerous cellular processes, including nutrient transport, maintenance of membrane potential, and signal transduction.[7]
This compound is proposed to function via a "carrier" model, where it encapsulates a cation, diffuses across the membrane, and releases the ion on the other side.[1][4] It can form both 1:1 and 2:1 "sandwich" complexes with cations, with the stoichiometry influencing its transport efficiency and selectivity.[1][5][8] Studies using tethered bilayer lipid membranes have shown that the presence of specific cations, such as Na+, can promote a cooperative incorporation of this compound into the membrane.[5][6]
Effects on Membrane Permeability and Potential
By shuttling cations across membranes, this compound increases the permeability of these barriers to ions.[1][7] This leads to a dissipation of the membrane potential, a critical component of cellular energy metabolism and signaling. The influx of cations, particularly K+, into the mitochondrial matrix can disrupt the mitochondrial membrane potential (ΔΨm), uncouple oxidative phosphorylation, and induce mitochondrial swelling.[1][9] This disruption of mitochondrial function is a key factor in this compound-induced cytotoxicity.
Quantitative Data on this compound-Membrane Interactions
The following tables summarize the available quantitative data regarding the cytotoxic effects and membrane transport of this compound across various cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference(s) |
| V79 (Chinese Hamster Lung Fibroblasts) | Neutral Red | 48 | 4 | [10] |
| V79 (Chinese Hamster Lung Fibroblasts) | Alamar Blue | 48 | >10 | [10] |
| MRC-5 (Human Fetal Lung Fibroblasts) | BrdU | Not Specified | 3.6 | [11] |
| HepG2 (Human Hepatocellular Carcinoma) | BrdU | Not Specified | >10 | [11] |
| HepG2 (Human Hepatocellular Carcinoma) | Alamar Blue | Not Specified | 435.9 | [12] |
| Caco-2 (Human Colorectal Adenocarcinoma) | Not Specified | 72 | 1.99 | [13] |
| H4IIE (Rat Hepatoma) | Not Specified | Not Specified | ~1-2.5 | [14][15] |
| CCF-STTG1 (Human Astrocytoma) | CCK-8 | 48 | 8.9 | [12] |
| PBCEC (Porcine Brain Capillary Endothelial Cells) | CCK-8 | 48 | >5 | [12] |
Table 2: Membrane Transport and Permeability of this compound
| Barrier Model | Permeability Metric | Value | Reference(s) |
| Caco-2 monolayer | Absorption after 4h | >65% | [12] |
| Porcine buccal mucosa | Steady-state plasma conc. | up to 1.3 mg/L | [12] |
| Blood-Brain Barrier (in vitro) | Influx Rate | High | [12] |
| ex vivo human skin | Permeation (kp,v) | 9.44 × 10−6 cm/h | [12] |
Impact on Cellular Organelles
This compound's ability to disrupt ion homeostasis extends to the membranes of intracellular organelles, leading to significant functional impairments.
Mitochondria
Mitochondria are a primary target of this compound. The influx of K+ into the mitochondrial matrix, facilitated by this compound, leads to:
-
Depolarization of the Mitochondrial Membrane Potential (ΔΨm): This disrupts the proton motive force required for ATP synthesis.[1][9]
-
Uncoupling of Oxidative Phosphorylation: The dissipation of the proton gradient uncouples electron transport from ATP production.
-
Mitochondrial Swelling: The osmotic imbalance caused by ion influx leads to swelling and potential rupture of the mitochondria.
-
Induction of the Mitochondrial Permeability Transition Pore (MPTP): This can trigger the release of pro-apoptotic factors into the cytoplasm.[1]
Lysosomes
Recent studies have indicated that lysosomes are also a target of this compound. It has been shown to cause lysosomal membrane permeabilization (LMP).[16][17] This can lead to the release of lysosomal hydrolases, such as cathepsins, into the cytosol, which can trigger apoptotic pathways.[18] The mechanism is thought to be related to the destabilization of lysosomal associated membrane proteins (LAMPs).[18]
Cellular Consequences and Signaling Pathways
The membrane-disrupting activities of this compound trigger a cascade of cellular events, ultimately leading to cell death and other toxicological outcomes.
Induction of Apoptosis and Necrosis
This compound is a potent inducer of programmed cell death (apoptosis).[1][14] The mitochondrial dysfunction and lysosomal damage it causes are key initiating events. The release of cytochrome c from mitochondria activates the caspase cascade, leading to the execution of the apoptotic program.[9] Specifically, the activation of caspase-3 and -7 has been observed in response to this compound treatment.[14] At higher concentrations, this compound can also induce necrotic cell death, likely due to a massive loss of membrane integrity and cellular energy depletion.[1]
Oxidative Stress
The disruption of mitochondrial function by this compound can lead to an overproduction of reactive oxygen species (ROS).[9] This imbalance between ROS generation and the cell's antioxidant capacity results in oxidative stress, which can damage cellular components such as lipids, proteins, and DNA, further contributing to cytotoxicity.[9]
Modulation of Signaling Pathways
This compound has been shown to influence several key cellular signaling pathways:
-
ERK Pathway: this compound can decrease the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that is involved in cell proliferation and survival.[14][15]
-
Inflammatory Responses: In immune cells like macrophages, this compound can induce pro-inflammatory responses, potentially through the activation of inflammasomes.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with cellular membranes and its downstream effects.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in ΔΨm results in a decrease in TMRM fluorescence.[1][9][20]
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP).
-
Staining:
-
Imaging/Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red). Quantify the fluorescence intensity of individual mitochondria or whole cells.
-
Flow Cytometry: Harvest the cells, resuspend them in the TMRM staining solution, and analyze the fluorescence using a flow cytometer.[1]
-
-
Data Analysis: Compare the TMRM fluorescence intensity of this compound-treated cells to that of the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.
Assessment of Lysosomal Membrane Permeability using Neutral Red Uptake Assay
Principle: Neutral Red is a weak cationic dye that accumulates in the lysosomes of viable cells. Damage to the lysosomal membrane results in a decreased uptake and retention of the dye.[16][17][21]
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound as described above.
-
Staining:
-
Extraction:
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
-
Agitate the plate for 10 minutes to ensure complete solubilization.
-
-
Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance in this compound-treated wells compared to the control indicates lysosomal membrane damage.
Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22][23]
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, detach using a gentle method (e.g., trypsin-free dissociation buffer) and collect by centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[24]
-
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[10][14][25]
Protocol:
-
Cell Culture and Treatment: Plate and treat cells with this compound.
-
Staining:
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium or buffer.
-
Remove the treatment medium and load the cells with the DCFH-DA solution.
-
Incubate for 30-60 minutes at 37°C.[10]
-
-
Analysis:
Caspase-3/7 Activity Assay
Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of the substrate by activated caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[16][17][18]
Protocol:
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound.
-
Assay:
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence in treated cells compared to the control indicates activation of caspase-3/7.
Visualizations
The following diagrams illustrate key pathways and workflows related to the action of this compound.
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: this compound-induced apoptotic signaling cascade.
Caption: Workflow for apoptosis detection by flow cytometry.
Conclusion
This compound's interaction with cellular membranes is a complex process with profound consequences for cell physiology. Its primary role as an ionophore disrupts fundamental ion gradients, leading to mitochondrial and lysosomal dysfunction, oxidative stress, and the activation of cell death pathways. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the toxicological properties of this compound and its potential as a therapeutic agent. A deeper understanding of its membrane interactions will be crucial for developing strategies to mitigate its harmful effects as a food contaminant and for exploring its potential applications in areas such as oncology.
References
- 1. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 11. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 12. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 14. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 15. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. bosterbio.com [bosterbio.com]
- 25. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
Toxicological Profile of Enniatin B in In Vitro Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B (ENN B), a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a frequent contaminant of cereal grains and their derived products.[1][2] Its presence in the food chain raises significant concerns for human and animal health. In vitro studies have been instrumental in elucidating the cytotoxic and mechanistic actions of ENN B, revealing a multifaceted toxicological profile. This technical guide provides a comprehensive overview of the in vitro toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved in its toxicity.
Data Presentation: Cytotoxicity of this compound in Various In Vitro Models
The cytotoxic potential of this compound has been evaluated across a range of cell lines, with IC50 values varying depending on the cell type, exposure duration, and the toxicological endpoint measured. The following tables summarize the quantitative data on the cytotoxicity of this compound.
| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Caco-2 | Human colorectal adenocarcinoma | MTT | 24 | >30 | [3] |
| Caco-2 | Human colorectal adenocarcinoma | MTT | 48 | 1.4 - >30 | [3] |
| Caco-2 | Human colorectal adenocarcinoma | MTT | 72 | 1.4 - >30 | [3] |
| CHO-K1 | Chinese hamster ovary | MTT | 24 | 11 | [3] |
| CHO-K1 | Chinese hamster ovary | MTT | 48 | 2.80 ± 0.16 | [3] |
| HepG2 | Human hepatocellular carcinoma | MTT | 24 | 435.9 | [3] |
| HepG2 | Human hepatocellular carcinoma | MTT | 48 | 0.9 - 435.9 | [3] |
| HepG2 | Human hepatocellular carcinoma | MTT | 72 | 0.9 - 435.9 | [3] |
| HT-29 | Human colorectal adenocarcinoma | MTT | 48 | 1.4 - 16.8 | [3] |
| MRC-5 | Human fetal lung fibroblast | BrdU | 24 | 9.8 | [4] |
| MRC-5 | Human fetal lung fibroblast | BrdU | 48 | 0.6 - 9.8 | [3] |
| V79 | Chinese hamster lung fibroblast | Neutral Red | 48 | 4 | [1] |
Core Toxicological Mechanisms and Signaling Pathways
This compound exerts its toxic effects through a variety of interconnected mechanisms, primarily stemming from its ionophoric nature. This allows it to transport cations across biological membranes, disrupting cellular ion homeostasis and triggering a cascade of downstream events.
Ionophoric Activity and Disruption of Ion Homeostasis
The primary mechanism of this compound's toxicity is its ability to act as an ionophore, forming complexes with mono- and divalent cations (with a preference for K+) and facilitating their transport across cellular and mitochondrial membranes.[3][5] This disrupts the electrochemical gradients essential for normal cellular function.
Mitochondrial Dysfunction
The disruption of ion gradients directly impacts mitochondrial function. The influx of K+ into the mitochondrial matrix leads to mitochondrial swelling, depolarization of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and a decreased capacity for calcium retention.[5][6] This ultimately impairs cellular energy metabolism.[7]
Oxidative Stress
This compound exposure has been shown to induce the generation of reactive oxygen species (ROS) in several cell lines.[8] While the exact mechanism is not fully elucidated, it is believed to be a consequence of mitochondrial dysfunction. The overproduction of ROS can lead to lipid peroxidation and damage to other cellular components. However, some studies suggest that cytotoxicity can occur independently of ROS generation.[8]
Lysosomal Membrane Permeabilization and Apoptosis Induction
A key event in this compound-induced cytotoxicity is the destabilization of lysosomal membranes, leading to lysosomal membrane permeabilization (LMP).[9][10] This results in the release of lysosomal proteases, such as cathepsins (particularly Cathepsin B), into the cytosol.[11][12] Cytosolic cathepsins can then trigger the intrinsic apoptotic pathway through the activation of caspases.[11][12] this compound has been shown to induce apoptosis in various cell lines, characterized by nuclear fragmentation and the formation of apoptotic bodies.[3] This process involves the activation of key executioner caspases like caspase-3 and caspase-7.[13]
Cell Cycle Arrest
This compound can also interfere with the normal progression of the cell cycle, leading to cell cycle arrest, most notably at the G2/M phase.[9][10] This arrest is a cellular response to stress and DNA damage, preventing the cell from entering mitosis with compromised genetic material. The molecular players involved include cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle transitions. For instance, alterations in the levels and activities of Cyclin B1 and Cdk1 (Cdc2) are implicated in G2/M arrest.[14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of toxicological studies. Below are outlines of key experimental protocols used to assess the in vitro toxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Neutral Red Uptake Assay for Cytotoxicity
The Neutral Red (NR) uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye incorporated is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach.
-
Treatment: Treat cells with different concentrations of this compound.
-
NR Staining: After the treatment period, incubate the cells with a medium containing Neutral Red.
-
Washing and Destaining: Wash the cells to remove the excess dye and then add a destain solution to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
Comet Assay for Genotoxicity
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, creating a "comet tail."
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline solution to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Conclusion
The in vitro toxicological profile of this compound is characterized by its potent cytotoxicity across a range of cell lines. Its primary mode of action as an ionophore initiates a cascade of detrimental cellular events, including mitochondrial dysfunction, oxidative stress, lysosomal membrane permeabilization, and ultimately, apoptosis and cell cycle arrest. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals in the fields of toxicology and drug development to further investigate the risks associated with this compound exposure and to explore its potential as a lead compound in therapeutic applications. Further research is warranted to fully elucidate the intricate signaling networks and to translate these in vitro findings to in vivo toxicological outcomes.
References
- 1. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing G2/M Cell Cycle Arrest and Apoptosis through Generation Reactive Oxygen Species (ROS)-Mediated Mitochondria Pathway in HT-29 Cells by Dentatin (DEN) and Dentatin Incorporated in Hydroxypropyl-β-Cyclodextrin (DEN-HPβCD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 5. Enniatin B1: Emerging Mycotoxin and Emerging Issues [mdpi.com]
- 6. Fusarium mycotoxin this compound: Cytotoxic effects and changes in gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enniatin B: A Technical Guide to its Role in Inducing Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enniatin B (ENN B) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, commonly found as a contaminant in cereal grains.[1][2] Beyond its toxicological interest, ENN B has garnered significant attention for its potent cytotoxic activities against various cancer cell lines.[1][3][4] Its primary mechanism of action is attributed to its ionophoric properties, allowing it to form pores in cellular and organellar membranes and disrupt ion homeostasis.[1][3] This disruption triggers a cascade of cellular events, culminating in programmed cell death, or apoptosis.[1][4] Recent studies suggest ENN B's potential as an anticancer agent due to its ability to induce apoptosis in tumor cells, often with greater specificity than traditional chemotherapeutics.[4]
This technical guide provides an in-depth examination of the molecular mechanisms underlying ENN B-induced apoptosis, presents key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Core Mechanisms of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted approach, primarily targeting mitochondria, lysosomes, and caspase signaling cascades. The process is often initiated by its ionophoric activity, which disrupts cellular homeostasis and triggers oxidative stress.
Mitochondrial Disruption and the Intrinsic Pathway
Mitochondria are central to ENN B's apoptotic mechanism.[1] As a K+ ionophore, ENN B facilitates the influx of potassium ions into the mitochondrial matrix, which leads to a decrease in the mitochondrial membrane potential (MMP).[1] The collapse of the MMP is a critical early event in the intrinsic apoptotic pathway.[1] This disruption, often referred to as mitochondrial permeability transition (MPT), leads to the opening of the permeability transition pore (PTP), further dissipating the membrane potential and causing the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[1]
Generation of Reactive Oxygen Species (ROS)
Several studies have demonstrated that apoptosis mediated by enniatins is strongly linked to the overproduction of Reactive Oxygen Species (ROS).[5] The mitochondrial dysfunction caused by ENN B is a major source of this oxidative stress.[1] The excessive ROS can damage cellular components, including lipids, proteins, and DNA, and act as signaling molecules to further propagate the apoptotic cascade.[5]
Caspase Activation Cascade
The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a protein complex that activates the initiator caspase, caspase-9.[5] Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[4][5][6] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a host of cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological changes of apoptosis such as nuclear fragmentation and the formation of apoptotic bodies.[1][4]
Lysosomal Pathway Involvement
ENN B has also been shown to compromise the integrity of lysosomal membranes.[3][7] This can lead to the leakage of lysosomal proteases, such as cathepsins, into the cytosol.[3][7] For instance, this compound can induce the cytosolic release and extracellular secretion of cathepsin B to trigger apoptosis.[7] Leaked cathepsins can contribute to the apoptotic process by activating other pro-apoptotic proteins and caspases.[7]
Signaling Pathway Visualization
The following diagram illustrates the key molecular events in this compound-induced apoptosis.
Caption: Signaling cascade of this compound-induced apoptosis.
Quantitative Data: Cytotoxicity
The cytotoxic efficacy of this compound and its analogue Enniatin B1 is often quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the cell line and exposure duration.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Caco-2 | 1.4 to >30 | 3 - 72 | [4] |
| HepG2 | 0.9 to 435.9 | 3 - 72 | [4] |
| CHO-K1 | 2.80 to 11 | 3 - 72 | [4] |
| HT-29 | 1.4 to 16.8 | Not Specified | [4] |
| MRC-5 | 0.6 to 9.8 | Not Specified | [4] |
| H4IIE | ~1 - 2.5 | Not Specified | [6][8] |
Table 2: IC50 Values of Enniatin B1 in Various Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Caco-2 | 0.8 to 10.8 | 24 - 72 | [5] |
| HT-29 | 3.7 to 16.6 | 24 - 72 | [5] |
| HepG2 | 8.5 to 24.3 | 24 - 72 | [5] |
| MRC-5 | 4.5 to 4.7 | 24 - 72 | [5] |
| CHO-K1 | 2.47 to 4.53 | 24 - 72 | [5] |
| PK-15 | 41 | 24 | [5] |
Experimental Protocols
To investigate this compound-induced apoptosis, a series of standardized assays are employed. The following protocols provide detailed methodologies for key experiments.
General Experimental Workflow
A typical investigation into the apoptotic effects of this compound follows a structured workflow from cell preparation to multi-parametric analysis.
References
- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusarium mycotoxin this compound: Cytotoxic effects and changes in gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 5. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Preliminary Investigation into the Anticancer Properties of Enniatin B
A Technical Guide for Researchers and Drug Development Professionals
Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest within the scientific community for its potential as an anticancer agent.[1][2][3] This technical guide provides a comprehensive overview of the preliminary research into this compound's anticancer properties, focusing on its cytotoxic effects, mechanisms of action, and impact on key cellular signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic compounds.
Cytotoxic Activity of this compound
This compound has demonstrated cytotoxic effects across a range of cancer cell lines.[4][5] Its lipophilic nature allows it to integrate into cellular membranes, leading to disruptions in ion homeostasis, a key factor in its cytotoxic mechanism.[4][6] The cytotoxic efficacy of this compound, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and exposure duration.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| H4IIE | Hepatoma | ~1-2.5 | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | ~10-25 | Not Specified | |
| C6 | Glioma | ~10-25 | Not Specified | [7] |
| KB-3-1 | Cervical Carcinoma | Not Specified | Not Specified | [1] |
| CaSki | Cervical Carcinoma | Not Specified | Not Specified | [6] |
| HTB-31 | Cervical Carcinoma | Not Specified | Not Specified | [6] |
| Hep3B | Liver Cancer | Not Specified | Not Specified | [6] |
| Caco-2 | Colorectal Adenocarcinoma | 1.99 ± 0.09 | 72 | [8] |
| N87 | Gastric Carcinoma | 1.7 ± 0.1 | Not Specified | [8] |
Mechanisms of Anticancer Action
The anticancer activity of this compound is attributed to several interconnected mechanisms, primarily the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[4][5] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.[9]
Several key pathways are implicated in this compound-induced apoptosis:
-
Reactive Oxygen Species (ROS) Overproduction: this compound treatment has been shown to increase the intracellular levels of ROS.[10] This oxidative stress can damage cellular components and trigger the apoptotic cascade.
-
Mitochondrial Pathway: The compound can induce mitochondrial membrane permeabilization, a critical event in the intrinsic pathway of apoptosis.[10]
-
Caspase Activation: this compound activates key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[5][10]
-
Modulation of Apoptotic Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[10]
-
Lysosomal Membrane Permeabilization: this compound can destabilize lysosomal membranes, leading to the release of cathepsins into the cytosol, which can in turn contribute to apoptosis.[9][11][12]
Cell Cycle Arrest
This compound can also halt the proliferation of cancer cells by inducing cell cycle arrest at various phases.[4][10] The specific phase of arrest appears to be cell-type and time-dependent. For instance, in Caco-2 cells, this compound caused an arrest in the G2/M phase after 24 hours and in the S phase after 72 hours.[10] In HepG2 cells, an accumulation of cells in the G0/G1 phase was observed.[10] This cell cycle arrest is often linked to the modulation of key regulatory proteins.
Modulation of Signaling Pathways
The anticancer effects of this compound are underpinned by its ability to interfere with critical intracellular signaling pathways that regulate cell proliferation, survival, and death.
-
MAPK/ERK Pathway: this compound has been shown to decrease the activation of the extracellular-regulated protein kinase (ERK), a key component of the MAPK signaling pathway that is often hyperactivated in cancer and promotes cell proliferation.[7][10]
-
p53 Signaling: this compound can exert both p53-dependent and p53-independent effects.[13] In p53 wild-type cells, it can lead to a more efficient block of DNA synthesis and a stronger G0/G1 cell cycle arrest, associated with the induction of p53 and its downstream target, the cell cycle inhibitor p21.[13] However, its cytotoxic activity through Bax activation appears to be independent of the p53 status.[13]
In Vivo Studies
Preliminary in vivo studies have provided evidence for the anticancer potential of this compound. In a cervical carcinoma xenograft model, the combination of this compound with the multi-kinase inhibitor Sorafenib resulted in a synergistic reduction of tumor growth.[1][6] These findings highlight the potential of this compound in combination therapy strategies.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the investigation of this compound's anticancer properties. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound possesses significant anticancer properties, mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways. Its efficacy in vitro and in a preclinical in vivo model warrants further investigation. Future research should focus on elucidating the detailed molecular targets of this compound, expanding in vivo studies to other cancer models, and exploring its pharmacokinetic and toxicological profiles to assess its potential as a therapeutic agent, either alone or in combination with existing cancer therapies. The development of synthetic analogs with improved efficacy and reduced toxicity could also be a promising avenue for future drug development efforts.
References
- 1. The naturally born fusariotoxin this compound and Sorafenib exert synergistic activity against cervical cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 6. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Accurate Quantification of Enniatin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enniatin B is a mycotoxin produced by various Fusarium species, which are common contaminants of cereals and grain-based products.[1][2] As one of the most frequently detected "emerging" mycotoxins in Europe, its prevalence in the food chain raises concerns for human and animal health.[2][3] Accurate and sensitive quantification of this compound is crucial for food safety assessment, toxicological studies, and human biomonitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high selectivity, sensitivity, and robustness, allowing for reliable determination even in complex matrices.[4][5]
This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS. The method described herein covers sample preparation from a solid matrix, optimized chromatographic separation, and mass spectrometric detection, along with typical performance characteristics.
Experimental Workflow
The overall workflow for the quantification of this compound involves sample extraction, optional cleanup, and analysis by LC-MS/MS.
References
- 1. Urinary levels of this compound and its phase I metabolites: First human pilot biomonitoring study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 3. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Enniatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B (ENN B) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It is a common contaminant of cereal grains and has demonstrated a range of biological activities, including antibacterial, antifungal, and insecticidal properties.[1] Of significant interest to researchers is its potent cytotoxic activity against various mammalian cell lines, which suggests potential therapeutic applications but also raises toxicological concerns.[1][2]
These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays for this compound. The protocols detailed below are based on established methodologies and are intended to assist in the consistent and reliable evaluation of ENN B's cytotoxic effects.
Mechanism of Action: A Brief Overview
The primary mechanism of this compound's cytotoxicity is attributed to its ionophoric properties, allowing it to transport cations across biological membranes, which disrupts cellular ion homeostasis.[1] This initial event triggers a cascade of downstream effects, including:
-
Mitochondrial Dysfunction: ENN B can induce mitochondrial modifications and disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[1][2]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is a common consequence of ENN B exposure, contributing to cellular damage.[1][2][3]
-
Cell Cycle Arrest: ENN B has been shown to cause cell cycle arrest, typically in the G0/G1 or G2/M phase, inhibiting cell proliferation.[4][5]
-
Induction of Apoptosis and Necrosis: Depending on the concentration and cell type, ENN B can induce both programmed cell death (apoptosis) and unregulated cell death (necrosis).[1][3][6]
-
Lysosomal Membrane Permeabilization: Destabilization of lysosomal membranes is an early event in ENN B-induced cytotoxicity, leading to the release of cathepsins into the cytosol.[4]
Data Presentation: Summary of this compound Cytotoxicity
The cytotoxic potency of this compound is often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective dose (ED50). These values can vary significantly depending on the cell line, exposure time, and the specific assay used. The following table summarizes reported IC50 values for this compound in various cell lines.
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Caco-2 | Multiple | 24 - 72 | 1.4 - >30 | [1][7] |
| HepG2 | Multiple | 24 - 48 | 0.9 - 435.9 | [1][7][8] |
| CHO-K1 | Multiple | 24 - 72 | 2.8 - 11 | [1][7] |
| HT-29 | Multiple | 48 | 1.4 - 16.8 | [1][7] |
| MRC-5 | BrdU | Not Specified | 0.6 - 9.8 | [1][7][9] |
| V79 | Multiple | 24 - 48 | 2.5 - 43 | [1][7] |
| CCF-STTG1 | Not Specified | 48 | 8.9 | [8] |
| RAW 264.7 | Not Specified | 24 | Not Specified | [5] |
Experimental Protocols
This section provides detailed protocols for three common in vitro assays to assess the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V-FITC/PI assay for apoptosis detection.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest ENN B concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from cells with damaged plasma membranes.
Materials:
-
This compound stock solution
-
Complete cell culture medium (low serum, e.g., 1-2%, is recommended to reduce background)
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well of the new plate containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
6-well plates or culture flasks
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the kit manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing of this compound
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enniatin B1: Emerging Mycotoxin and Emerging Issues | MDPI [mdpi.com]
- 3. This compound induces dosage-related apoptosis or necrosis in mouse blastocysts leading to deleterious effects on embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fusarium mycotoxin this compound: Cytotoxic effects and changes in gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 8. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Detection of Enniatin B in Human Plasma and Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Enniatin B is a mycotoxin produced by various Fusarium species, which are common contaminants of cereal grains and their derivative products[1][2]. Due to its widespread occurrence, there is a growing concern about human exposure and the potential health risks associated with this emerging mycotoxin[3][4]. Biomonitoring of this compound in human biological fluids like plasma and urine is crucial for assessing internal exposure levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its determination due to its high sensitivity and selectivity[5][6].
This document provides detailed protocols for the extraction and quantification of this compound in human plasma and urine, summarizes key performance data from validated methods, and includes workflow diagrams for clarity.
Section 1: Sample Preparation Protocols
Effective sample preparation is critical to remove matrix interferences and concentrate the analyte prior to instrumental analysis. The choice of method depends on the matrix and the desired sensitivity.
Protocol 1.1: Solid-Phase Extraction (SPE) for Human Plasma
This protocol involves protein precipitation followed by a solid-phase extraction cleanup, a robust method for complex matrices like plasma[5][7].
Experimental Protocol:
-
Protein Precipitation:
-
Supernatant Preparation:
-
Carefully collect the supernatant.
-
Dilute the supernatant with 25 mL of purified water before cleanup[5].
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the cartridge sequentially with 5 mL of dichloromethane/methanol (80/20, v/v) with 0.2% formic acid, followed by 5 mL of methanol, and finally 10 mL of purified water.
-
Sample Loading: Load the diluted supernatant onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 10 mL of purified water to remove polar interferences.
-
Elution: Elute this compound from the cartridge using 10 mL of dichloromethane/methanol (80/20, v/v) containing 0.2% formic acid[5].
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., acetonitrile/water, 80/20, v/v) for LC-MS/MS analysis[8].
-
Protocol 1.2: Salting-Out Liquid-Liquid Extraction (SALLE) for Human Urine
SALLE is a simplified and effective procedure for extracting this compound from urine, requiring less solvent and time compared to traditional LLE or SPE[2][9].
Experimental Protocol:
-
Sample Aliquot:
-
Pipette 5 mL of urine into a 15 mL polypropylene centrifuge tube.
-
-
Extraction:
-
Add 2.5 mL of acetonitrile to the urine sample.
-
Add approximately 1.5 g of anhydrous magnesium sulfate and 0.5 g of sodium chloride.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and facilitate phase separation.
-
-
Phase Separation:
-
Centrifuge the tube at 4,000 rpm for 5 minutes. Three distinct layers should form: a lower aqueous layer, a middle solid salt layer, and an upper organic (acetonitrile) layer containing the analyte.
-
-
Final Preparation:
-
Carefully transfer the upper acetonitrile layer (approximately 1.5 mL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Section 2: LC-MS/MS Analysis Protocol
The following provides typical instrumental conditions for the quantification of this compound. Parameters should be optimized for the specific instrument used.
Experimental Protocol:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate[2].
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate[2].
-
Flow Rate: 0.4 mL/min[2].
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to a high percentage to elute this compound, and then returns to initial conditions for column re-equilibration. Example: 0% B for 1 min, ramp to 95% B over 1 min, hold for 0.5 min, then return to 0% B[2].
-
Injection Volume: 5 µL[2].
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-Orbitrap)[2][3].
-
Ionization Mode: Heated Electrospray Ionization in positive mode (HESI+)[2][8].
-
Monitored Adduct: Ammonium adduct [M+NH₄]⁺ is commonly used for quantification[10].
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for QqQ instruments.
-
Key Transitions (for this compound, MW=639.8 g/mol ): Precursor and product ions should be optimized. Common transitions can be found in the literature.
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy to achieve maximum sensitivity for this compound.
-
Section 3: Method Performance and Validation Data
The performance of analytical methods for this compound detection is summarized below. Using matrix-matched calibration is often necessary to compensate for signal suppression or enhancement from the biological matrix[2][3].
Table 1: Performance Characteristics for this compound Detection in Human Plasma
| Parameter | Method | Value | Reference |
| Limit of Quantification (LOQ) | SPE & LC-MS/MS | 20 - 40 ng/L | [5][7] |
| Recovery / Trueness | SPE & LC-MS/MS | 85% - 120% | [5][7] |
| Process Efficiency | SPE & LC-MS/MS | >81% | [5][7] |
| Intra-day Precision (RSD) | SPE & LC-MS/MS | < 18% | [5][7] |
| Inter-day Precision (RSD) | SPE & LC-MS/MS | < 21% | [5][7] |
| Linearity (R²) | SPE & LC-MS/MS | 0.991 - 0.999 | [5][7] |
Note: A separate study on pig plasma reported an LOQ of 0.2 ng/mL using a protein precipitation method[8].
Table 2: Performance Characteristics for this compound Detection in Human Urine
| Parameter | Method | Value | Reference |
| Limit of Quantification (LOQ) | SPE & LC-MS/MS | 5 - 20 ng/L | [5][7] |
| SALLE & UHPLC-HRMS | 1.0 ng/L | [2] | |
| QuEChERS & LC-Q-TOF-MS | 0.5 ng/mL | [6] | |
| Recovery / Trueness | SPE & LC-MS/MS | 85% - 120% | [5] |
| SALLE & UHPLC-HRMS | 75% - 97% | [2] | |
| QuEChERS & LC-Q-TOF-MS | > 65% | [6] | |
| Precision (RSD) | SPE & LC-MS/MS | < 21% (Inter-day) | [5] |
| SALLE & UHPLC-HRMS | ≤ 13% | [2] | |
| Linearity (R²) | SPE & LC-MS/MS | 0.991 - 0.999 | [5] |
| SALLE & UHPLC-HRMS | 0.9994 | [2] |
Conclusion
The protocols described provide sensitive and reliable methods for the quantification of this compound in human plasma and urine. The SALLE method offers a rapid and efficient option for urine analysis, while the SPE method provides a robust cleanup for the more complex plasma matrix[2][5]. All methods, when coupled with LC-MS/MS, achieve the low limits of detection necessary for human biomonitoring studies. Proper validation and the use of matrix-matched standards are essential for generating accurate quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unina.it [iris.unina.it]
- 3. Biomonitoring of Enniatin B1 and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary levels of this compound and its phase I metabolites: First human pilot biomonitoring study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of distribution of emerging mycotoxins in human tissues: applications of dispersive liquid–liquid microextraction and liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enniatin B in Ion Transport Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium fungi.[1][2] It is a well-established ionophore, a class of molecules that can transport ions across lipid membranes.[1][3][4] Due to its lipophilic nature, this compound readily incorporates into the lipid bilayers of cellular and organellar membranes, such as the mitochondrial membrane.[3][4] This property allows it to form complexes with various cations, primarily potassium (K+), but also sodium (Na+), calcium (Ca2+), and magnesium (Mg2+), and facilitate their transport down their electrochemical gradients.[5][6][7] This disruption of ion homeostasis can lead to a cascade of cellular events, including depolarization of membrane potential, mitochondrial dysfunction, and ultimately, cell death.[3][8] These characteristics make this compound a valuable research tool for studying the fundamental processes of ion transport and their roles in cell physiology and pathology.
Mechanism of Ion Transport by this compound
The primary mechanism by which this compound transports ions is through a mobile carrier model.[1][3] It forms a "sandwich" complex with a cation, where two this compound molecules enclose the ion.[1][3] This complex is lipophilic, allowing it to diffuse across the cell membrane. Once on the other side, the complex dissociates, releasing the ion. This compound has a marked selectivity for K+ over Na+.[1][3]
Caption: "Sandwich" model of K+ transport by this compound.
Downstream Cellular Effects of this compound-Induced Ion Transport
The influx of cations, particularly K+, into the mitochondria disrupts the electrochemical gradient, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the opening of the mitochondrial permeability transition pore (mPTP).[3][9][10][11] This can trigger the release of pro-apoptotic factors and initiate programmed cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data
The following table summarizes key quantitative data for this compound from various studies. These values can serve as a starting point for experimental design.
| Parameter | Cell Line | Value | Reference |
| IC50 (48h) | CCF-STTG1 | 8.9 µM | [12][13][14] |
| IC50 (48h) | HT-29 | 2.8 µM | [12] |
| IC50 (24h) | MRC-5 | 9.8 µM | [12] |
| IC50 (24h) | HepG2 | 435.9 µM | [12] |
| IC50 Range | Caco-2 | 1.4 to >30 µM (depending on exposure time) | [1] |
| Permeability Coefficient (Pe) | PBCEC | 14.9 × 10⁻⁶ cm/s | [12] |
Application Notes
This compound is a versatile tool for various research applications:
-
Studying Cation Transport: Its primary use is to artificially increase membrane permeability to cations, allowing researchers to study the downstream consequences of altered ion gradients in a controlled manner.
-
Mitochondrial Research: this compound is particularly useful for investigating mitochondrial ion homeostasis and its role in cellular metabolism, calcium signaling, and cell death pathways.[3][15]
-
Electrophysiology: In patch-clamp studies, this compound can be used to create artificial cation-selective pores in the cell membrane, providing a model system to study the biophysical properties of ion channels.[8][16]
-
Drug Development: this compound has been shown to inhibit P-glycoprotein (ABCB1), a key transporter involved in multidrug resistance in cancer cells.[1][3] This makes it a valuable tool for studying mechanisms to overcome drug resistance.
-
Toxicology: As a mycotoxin, understanding its mechanism of action is crucial for food safety and toxicology studies.[1][2]
Experimental Protocols
Note: Always handle this compound with appropriate personal protective equipment in a well-ventilated area. Prepare stock solutions in a suitable solvent like DMSO or ethanol and store them at -20°C. The final concentration of the solvent in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Protocol 1: Cell Viability (Cytotoxicity) Assay
This protocol is essential for determining the working concentration range of this compound for your specific cell line.
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).[12] Allow cells to adhere overnight.
-
Treatment: Prepare a series of dilutions of this compound in a complete culture medium. A typical concentration range to start with is 0.1 µM to 50 µM.[12]
-
Incubation: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or CCK-8 to each well according to the manufacturer's protocol.
-
Measurement: After the appropriate incubation time with the reagent, measure the absorbance using a microplate reader at the specified wavelength.
-
Analysis: Plot the cell viability (%) against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Ion Flux Assay using Fluorescence Microscopy
This protocol allows for the qualitative and quantitative assessment of cation influx into cells. A common approach is to use a thallium (Tl+) sensitive fluorescent dye, as Tl+ is a well-established surrogate for K+.
Caption: Workflow for a fluorescence-based ion flux assay.
Methodology:
-
Cell Preparation: Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Load the cells with a K+ or Tl+ sensitive fluorescent dye (e.g., Thallos-AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Buffer Exchange: Wash the cells to remove excess dye and replace the medium with a buffer appropriate for the ion being studied (e.g., a low-K+ or Na+-free buffer).
-
Baseline Measurement: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging. Acquire a stable baseline fluorescence reading for several minutes.
-
Treatment: Add this compound to the buffer at the desired final concentration.
-
Ion Addition: Perfuse the cells with a buffer containing Tl+ (or the ion of interest).
-
Data Acquisition: Record the fluorescence intensity over time. An increase in fluorescence indicates an influx of the ion into the cells.
-
Analysis: Quantify the rate of fluorescence increase to determine the rate of ion influx. Compare the rates between control and this compound-treated cells.
Protocol 3: Patch-Clamp Electrophysiology
This advanced technique allows for the direct measurement of ion flow through the pores formed by this compound in a cell membrane.[8] This protocol outlines a general approach for an inside-out patch configuration.
Caption: Workflow for a patch-clamp experiment.
Methodology:
-
Preparation: Prepare standard pipette and bath solutions. For studying K+ transport, the pipette solution would typically contain a high concentration of K+, while the bath solution would contain the ion to be tested.
-
Seal Formation: Approach a cell with a fire-polished glass micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Patch Excision: Carefully pull the pipette away from the cell to excise the patch of membrane, resulting in an inside-out configuration where the intracellular side of the membrane is facing the bath solution.
-
Baseline Recording: Set the holding potential and record any baseline electrical activity.
-
This compound Application: Perfuse the bath with a solution containing this compound. This allows the ionophore to incorporate into the excised membrane patch.
-
Data Recording: Record the resulting electrical currents. The incorporation of this compound should result in the appearance of channel-like current fluctuations.[8]
-
Analysis: Analyze the recorded currents to determine properties such as single-channel conductance, ion selectivity (by changing the ions in the bath solution), and open/closed kinetics.
Protocol 4: Mitochondrial Membrane Potential Assay
This protocol measures the effect of this compound on mitochondrial health by assessing the mitochondrial membrane potential (ΔΨm).
Caption: Workflow for a mitochondrial membrane potential assay.
Methodology:
-
Cell Culture: Seed cells in a suitable format for the chosen analysis method (e.g., black-walled, clear-bottom 96-well plates for plate reader analysis, or on coverslips for microscopy).
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined amount of time. Include a vehicle control and a positive control for mitochondrial depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).
-
Dye Staining: After treatment, incubate the cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRE, according to the manufacturer's protocol.
-
JC-1: In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, it remains as monomers and fluoresces green.
-
TMRE: This dye accumulates in polarized mitochondria, and the fluorescence intensity is proportional to ΔΨm.
-
-
Analysis:
-
Plate Reader: Measure the fluorescence intensity at the appropriate wavelengths (e.g., for JC-1, measure both red and green fluorescence). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Fluorescence Microscopy: Visualize the cells and observe the change in fluorescence. Capture images for qualitative and quantitative analysis.
-
-
Quantification: Calculate the change in fluorescence intensity or ratio to quantify the effect of this compound on the mitochondrial membrane potential.
References
- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. This compound | C33H57N3O9 | CID 164754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enniatin B1 | C34H59N3O9 | CID 11262300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Investigation of the electrophysiological properties of enniatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Genotoxicity of Enniatin B in Eukaryotic Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enniatin B (ENN B) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, commonly found as a contaminant in cereals and grains. Its primary mode of action is attributed to its ionophoric properties, enabling the transport of cations across cellular membranes, which disrupts ion homeostasis and mitochondrial function.[1] This disruption can lead to a cascade of cellular events, including cytotoxicity, cell cycle arrest, and apoptosis.[1][2]
The genotoxicity of ENN B presents a complex and somewhat contradictory picture. While some studies report a lack of direct DNA damage, others have observed genotoxic effects in specific cell types and experimental conditions.[2][3][4] This suggests that any DNA damage observed may be a secondary effect of ENN B-induced cellular stress, such as the production of reactive oxygen species (ROS) or the induction of apoptosis, rather than a direct interaction with DNA.[1][5] Therefore, a comprehensive assessment of ENN B's genotoxicity requires a multi-endpoint approach, carefully considering the interplay between cytotoxicity and DNA damage.
These application notes provide detailed protocols for two of the most common assays used to evaluate the genotoxicity of ENN B in eukaryotic cells: the Comet Assay (Single Cell Gel Electrophoresis) and the In Vitro Micronucleus Test.
Mechanistic Overview: this compound's Cellular Effects
ENN B's biological activities are primarily linked to its ability to form pores in cellular and mitochondrial membranes, leading to an influx of cations and dissipation of the mitochondrial membrane potential.[5] This triggers a series of downstream events:
-
Oxidative Stress: Disruption of mitochondrial function can lead to an overproduction of ROS, which can, in turn, induce oxidative damage to DNA, lipids, and proteins.[1]
-
Cell Cycle Arrest: ENN B has been shown to induce cell cycle arrest at the G0/G1 or G2/M phases, a common cellular response to stress and DNA damage.[2][6]
-
Apoptosis: At micromolar concentrations, ENN B is a potent inducer of apoptosis.[7]
-
DNA Damage Response: While direct DNA interaction is debated, cellular stress can activate DNA damage response pathways. Studies suggest a minor role for the ATM kinase and a p53-dependent induction of p21 in response to ENN B, contributing to cell cycle arrest. However, the primary cytotoxic effects appear to be p53-independent.[8]
The following diagram illustrates the potential signaling pathways involved in ENN B-induced cellular stress and genotoxicity.
Quantitative Data Summary
The following tables summarize the cytotoxic and genotoxic effects of this compound across various eukaryotic cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| V79 | Neutral Red | 48 | 4 | [4] |
| Caco-2 | MTT | 24 | ~3 | [2] |
| HepG2 | MTT | 72 | ~2.5 | [6] |
| RAW 264.7 | - | 24 | ~5 | [7] |
Table 2: Genotoxicity of this compound
| Cell Line | Assay | Concentration (µM) | Exposure Time (h) | Outcome | Reference |
| V79 | Comet Assay | 1 - 100 | - | Negative | [2] |
| V79 | Micronucleus Test | - | - | Negative | [4] |
| Caco-2 | Comet Assay | up to 3 | 24 | Negative | [2] |
| Caco-2 | Comet Assay | 1.5 - 3 | 24 | Positive | [3] |
| HEK 293T | Comet Assay | 25 | - | Positive | [3] |
| Jurkat-T | Comet Assay | up to 5 | 24 | Negative | [9] |
| Bone Marrow (in vivo) | - | - | Acute | Positive | [10] |
| Bone Marrow (in vivo) | - | - | Repeated | Negative | [10] |
Experimental Protocols
Comet Assay (Alkaline Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Plate eukaryotic cells (e.g., Caco-2, HepG2) at an appropriate density and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours). It is crucial to include a positive control (e.g., H₂O₂).
-
Ensure that the highest concentration of ENN B used does not cause excessive cytotoxicity (ideally >70% cell viability) as this can lead to false positives.
-
-
Slide Preparation:
-
Pre-coat microscope slides with 1% normal melting point agarose and allow them to dry completely.
-
-
Cell Harvesting and Embedding:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS at a concentration of approximately 1 x 10⁵ cells/mL.
-
Gently mix 10 µL of the cell suspension with 90 µL of 1% low melting point agarose (at 37°C).
-
-
Lysis:
-
Pipette the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Refrigerate at 4°C for 10 minutes to solidify the agarose.
-
Remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at 25V and ~300mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green, propidium iodide) to each slide.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail (% Tail DNA), which is proportional to the level of DNA damage. At least 50-100 cells should be scored per sample.
-
In Vitro Micronucleus Test
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Use a cell line with a stable karyotype and a known cell cycle length (e.g., CHO-K1, L5178Y, TK6).
-
Plate the cells and treat them with at least three concentrations of this compound, along with negative and positive (e.g., mitomycin C) controls. The treatment should cover a period of 1.5-2 normal cell cycles.
-
A preliminary cytotoxicity assay is essential to determine the appropriate concentration range. The highest concentration should induce approximately 50-60% cytotoxicity.
-
-
Cytokinesis Block:
-
Add Cytochalasin B at a pre-determined optimal concentration to the cell cultures. This will block cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis. The timing of Cytochalasin B addition depends on the treatment duration (e.g., added for the final 24 hours of a 48-hour treatment).
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Subject the cells to a mild hypotonic treatment (e.g., 0.075 M KCl).
-
Fix the cells in a methanol:acetic acid solution.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining:
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI or Acridine Orange.
-
-
Scoring and Analysis:
-
Using a light or fluorescence microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.
-
Micronuclei should be small, round, non-refractile, and clearly separate from the main nuclei.
-
Simultaneously, assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).
-
A result is considered positive if there is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
-
The assessment of this compound's genotoxicity is challenging due to its potent cytotoxic effects and the conflicting results in the literature. The provided protocols for the Comet assay and the in vitro micronucleus test offer a robust framework for investigating the DNA-damaging potential of this mycotoxin. It is imperative to perform these assays in parallel with cytotoxicity assessments to distinguish between direct genotoxic effects and those that are secondary to cell death and stress. A weight-of-evidence approach, potentially incorporating additional assays to measure oxidative stress and apoptotic markers, is recommended for a comprehensive risk assessment of this compound.
References
- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress and DNA interactions are not involved in Enniatin- and Beauvericin-mediated apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 21stcenturypathology.com [21stcenturypathology.com]
- 8. Enniatin exerts p53-dependent cytostatic and p53-independent cytotoxic activities against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Mitochondrial Impact of Enniatin B: A Protocol for Comprehensive Functional Analysis
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, has garnered significant attention for its diverse biological activities, including its potent cytotoxic effects.[1][2] Emerging evidence strongly implicates mitochondria as a primary target of this compound's toxicity.[1][3][4] This application note provides a detailed and comprehensive set of protocols for researchers to meticulously investigate the effects of this compound on mitochondrial function. The described methodologies cover key aspects of mitochondrial health, including bioenergetics, membrane integrity, reactive oxygen species (ROS) production, and the induction of apoptosis. By following these standardized procedures, researchers can generate robust and reproducible data to elucidate the precise mechanisms of this compound-induced mitochondrial dysfunction.
Introduction to this compound and Mitochondrial Toxicity
This compound acts as an ionophore, disrupting the normal physiological concentrations of ions across cellular membranes by forming stable complexes with cations and transporting them into the lipophilic phase.[2] This ionophoric activity is strongly linked to its mitochondrial toxicity, primarily through the uptake of potassium ions (K+) into the mitochondrial matrix.[3][4] This influx of K+ can lead to a cascade of detrimental effects, including:
-
Depletion of Mitochondrial Membrane Potential (ΔΨm): The accumulation of positive charges within the mitochondrial matrix leads to the collapse of the electrochemical gradient across the inner mitochondrial membrane.[2][3][4]
-
Uncoupling of Oxidative Phosphorylation: The dissipation of the proton motive force, a consequence of ΔΨm collapse, uncouples the process of electron transport from ATP synthesis.[3][4]
-
Mitochondrial Swelling: The ionophoric activity can induce osmotic stress, leading to the swelling of the mitochondrial matrix.[4]
-
Decreased Calcium Retention Capacity: this compound can trigger the opening of the mitochondrial permeability transition pore (PTP), leading to a decreased ability of mitochondria to sequester calcium ions.[2]
-
Induction of Oxidative Stress: The disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular damage.[1][2]
-
Apoptosis and Necrosis: Ultimately, these mitochondrial perturbations can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[1][5]
This protocol outlines a series of key experiments designed to quantify these effects of this compound on mitochondrial function.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the impact of this compound on mitochondrial function.
Caption: Experimental workflow for studying this compound's mitochondrial effects.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity, Caco-2 for intestinal toxicity).
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or cell culture flasks) at a density that ensures they are in the exponential growth phase at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform both dose-response and time-course experiments to fully characterize the effects. Include a vehicle control (medium with the same concentration of solvent used for this compound).
Assessment of Mitochondrial Respiration (Seahorse XF Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[6][7]
Materials:
-
Seahorse XFe96/XF24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
This compound
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add fresh, pre-warmed Seahorse XF Base Medium to the wells.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the prepared sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate ports.
-
Place the cell plate into the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol according to the manufacturer's instructions.
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a widely used method to assess ΔΨm.[8][9] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[8]
Materials:
-
JC-1 reagent
-
Cell culture medium
-
Assay Buffer (e.g., PBS)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in an appropriate plate (e.g., 96-well black, clear-bottom plate for plate reader analysis) and treat with this compound. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare the JC-1 staining solution by diluting the JC-1 stock in pre-warmed cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[8]
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells with Assay Buffer.[8]
-
-
Fluorescence Measurement:
-
Plate Reader: Measure fluorescence intensity at two wavelength pairs:
-
Aggregates (Red): Excitation ~585 nm / Emission ~590 nm.
-
Monomers (Green): Excitation ~514 nm / Emission ~529 nm.
-
-
Flow Cytometry: Analyze cells using FL1 (green) and FL2 (red) channels.[9]
-
Fluorescence Microscopy: Capture images using appropriate filter sets for red and green fluorescence.[9]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Caption: Principle of the JC-1 assay for mitochondrial membrane potential.
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA
This assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11][12]
Materials:
-
DCFDA or H2DCFDA reagent
-
Cell culture medium (phenol red-free)
-
Assay Buffer (e.g., PBS)
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound. Include a positive control for ROS induction (e.g., H2O2 or Pyocyanin).[10][12]
-
DCFDA/H2DCFDA Loading:
-
Washing: Remove the loading solution and wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement:
-
Add Assay Buffer or phenol red-free medium to the wells.
-
Measure the fluorescence intensity at Ex/Em = 485/535 nm.[11]
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein content. An increase in fluorescence indicates an increase in intracellular ROS.
Assessment of Apoptosis via Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[13] Its activity can be measured using a colorimetric or fluorometric assay based on the cleavage of a specific substrate.
Materials:
-
Caspase-3 Assay Kit (Colorimetric or Fluorometric)
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase-3 Activity Assay:
-
Measurement:
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Mitochondrial Respiration
| Treatment | Basal Respiration (OCR, pmol/min) | ATP-Linked Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) | |||
| This compound (Z µM) |
Table 2: Effect of this compound on Mitochondrial Membrane Potential, ROS Production, and Caspase-3 Activity
| Treatment | Red/Green Fluorescence Ratio (JC-1) | DCF Fluorescence (Arbitrary Units) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) | |||
| This compound (Z µM) |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced mitochondrial dysfunction and apoptosis.
Caption: Proposed pathway of this compound-induced mitochondrial apoptosis.
Conclusion
The protocols detailed in this application note provide a robust framework for investigating the multifaceted effects of this compound on mitochondrial function. By systematically evaluating mitochondrial respiration, membrane potential, ROS production, and apoptosis, researchers can gain a deeper understanding of the mechanisms underlying this compound's cytotoxicity. This knowledge is crucial for risk assessment and for exploring the potential therapeutic applications of this and other mitochondrial-targeting compounds.
References
- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Fusarium mycotoxins enniatins and beauvericin cause mitochondrial dysfunction by affecting the mitochondrial volume regulation, oxidative phosphorylation and ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of mitochondrial respiration [bio-protocol.org]
- 8. 101.200.202.226 [101.200.202.226]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. abcam.com [abcam.com]
- 12. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biogot.com [biogot.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application of Enniatin B in High-Throughput Screening for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest in drug discovery due to its diverse biological activities.[1][2] Primarily known for its ionophoric properties, this compound can transport monovalent and divalent cations across biological membranes, leading to disruptions in cellular ion homeostasis.[1][2] This activity underlies its broad-spectrum effects, including antibacterial, antifungal, insecticidal, and potent cytotoxic activities against a range of cancer cell lines.[1][2] The ability of this compound to induce apoptosis and modulate key signaling pathways makes it a valuable tool in high-throughput screening (HTS) for the discovery of novel therapeutics, particularly in oncology.
These application notes provide detailed protocols for utilizing this compound in HTS assays to identify new cytotoxic agents or to investigate cellular pathways modulated by ionophores.
Biological Activities and Mechanism of Action
This compound's primary mechanism of action is its ability to act as an ionophore, forming a stable complex with cations and facilitating their transport across lipid bilayers. This disrupts the electrochemical gradients essential for cellular function. The cytotoxic effects of this compound are largely attributed to this ionophoric activity, which triggers a cascade of downstream events, including:
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death.[2] This process is often mediated by the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and the activation of caspase cascades, including caspase-3 and caspase-9.[3]
-
Cell Cycle Arrest: It can cause cell cycle arrest at various phases, thereby inhibiting cell proliferation.
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, which is crucial for cell proliferation and survival.[4][5]
-
Alteration of Calcium Homeostasis: As an ionophore, this compound can disrupt intracellular calcium concentrations, impacting numerous signaling pathways.[6][7][8][9]
Applications in High-Throughput Screening
This compound can be employed in HTS campaigns in several ways:
-
Positive Control for Cytotoxicity Assays: Due to its robust and well-characterized cytotoxic effects across a wide range of cell lines, this compound serves as an excellent positive control in HTS assays designed to identify new cytotoxic or anti-proliferative compounds.
-
Tool for Target Identification and Pathway Analysis: By using this compound as a probe, researchers can screen for compounds that rescue cells from its cytotoxic effects, potentially identifying novel targets or pathways involved in ionophore-induced cell death.
-
Assay Development and Validation: Its consistent activity makes it a reliable tool for the development and validation of new HTS assays for cytotoxicity and apoptosis.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cell Type | Exposure Time (h) | IC50 (µM) | Reference |
| Caco-2 | Colon Adenocarcinoma | 24 | 10.8 | [10] |
| Caco-2 | Colon Adenocarcinoma | 48 | 3.5 | [1] |
| Caco-2 | Colon Adenocarcinoma | 72 | 1.4 - >30 | [1] |
| HepG2 | Hepatocellular Carcinoma | 24 | 24.3 | [10] |
| HepG2 | Hepatocellular Carcinoma | 48 | 8.5 | [11] |
| HepG2 | Hepatocellular Carcinoma | 72 | 0.9 - 435.9 | [1] |
| HT-29 | Colon Adenocarcinoma | 24 | 16.6 | [10] |
| HT-29 | Colon Adenocarcinoma | 48 | 3.7 | [11] |
| MRC-5 | Fetal Lung Fibroblast | 24 | 9.8 | [11] |
| MRC-5 | Fetal Lung Fibroblast | 48 | 4.5 | [10] |
| CHO-K1 | Chinese Hamster Ovary | 24 | 4.53 | [10] |
| CHO-K1 | Chinese Hamster Ovary | 48 | 2.8 | [1] |
| CCF-STTG1 | Astrocytoma | 48 | 8.9 | [11][12] |
Experimental Protocols
Here, we provide detailed protocols for two common HTS assays where this compound can be used as a positive control or a screening compound.
Protocol 1: Cell Viability HTS Assay using MTT
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
1.1. Materials:
-
Human cancer cell line of choice (e.g., HepG2, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Test compounds (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol)[13]
-
96-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
1.2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound (positive control, e.g., from 0.1 µM to 50 µM) and test compounds in complete medium. The final DMSO concentration should be below 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for the test compounds and this compound.
-
Protocol 2: Apoptosis HTS Assay using Caspase-Glo® 3/7
This protocol is based on the Promega Caspase-Glo® 3/7 Assay and is suitable for HTS.
2.1. Materials:
-
Human cancer cell line of choice
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Test compounds (in DMSO)
-
96-well white-walled, clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
2.2. Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.1, using a white-walled plate suitable for luminescence measurements.
-
-
Compound Addition:
-
Follow the same procedure as in Protocol 1.2.
-
-
Caspase-Glo® 3/7 Assay:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle control.
-
Plot dose-response curves to determine the concentration at which compounds induce apoptosis.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: High-Throughput Screening Workflow for Cytotoxicity (MTT Assay).
Caption: High-Throughput Screening Workflow for Apoptosis (Caspase-Glo® 3/7 Assay).
References
- 1. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 2. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Application Notes and Protocols for the Bio-detoxification of Enniatin B using Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is a prevalent contaminant in cereals and grains. Its presence in food and feed poses a significant health risk due to its cytotoxic, antimicrobial, and ionophoric properties. Microbial detoxification has emerged as a promising, environmentally friendly strategy to mitigate this compound contamination. This document provides detailed application notes and experimental protocols for the bio-detoxification of this compound using microbial cultures, with a focus on species from the Bacillus genus, which have demonstrated high detoxification efficacy.
Principle of Microbial Detoxification
The primary mechanism of this compound bio-detoxification by microbial cultures involves the enzymatic degradation of the mycotoxin. The cyclic structure of this compound is cleaved, typically through the hydrolysis of its ester bonds, resulting in linearized, less toxic or non-toxic metabolites. This process is often mediated by extracellular enzymes secreted by the microorganisms.
Application Notes
Effective Microbial Species:
Several bacterial species have shown significant potential for this compound detoxification. Strains of Bacillus licheniformis, Bacillus tequilensis, Bacillus pumilus, and Bacillus subtilis are particularly effective, with some strains achieving complete degradation of the mycotoxin.[1][2][3][4]
Bacillus licheniformis : Certain strains have demonstrated the ability to reduce this compound levels by up to 100% in liquid culture.[1][4][5]
Bacillus tequilensis : This species has been shown to effectively degrade this compound, with optimized conditions leading to over 80% degradation. The detoxification is primarily attributed to extracellular enzymes.[6]
Bacillus subtilis : Various strains of B. subtilis have been reported to significantly reduce this compound concentrations.[3]
Key Considerations for Successful Detoxification:
-
Strain Selection: The efficiency of this compound detoxification is highly strain-dependent. It is crucial to screen and select microbial strains with high degradation capabilities.
-
Culture Conditions: Optimal temperature, pH, and incubation time are critical for maximizing detoxification. For instance, B. licheniformis has shown high efficacy at 30°C with an incubation period of 72 hours, while B. tequilensis demonstrated optimal degradation at 24.5°C.[1][7]
-
Inoculum Concentration: The initial concentration of the microbial culture can influence the rate and extent of detoxification.[6][7]
-
Matrix Effects: The composition of the contaminated material (e.g., liquid media, grain) can impact the efficiency of microbial detoxification. Protocols should be optimized for the specific application.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound detoxification by various microbial cultures as reported in the literature.
Table 1: this compound Degradation by Bacillus Species
| Microbial Species | Strain(s) | Initial this compound Concentration | Incubation Conditions | Degradation Efficiency (%) | Reference(s) |
| Bacillus licheniformis | TR284 | 300 ng/mL | 30°C, 72 h | 100 | [1][4][5] |
| Bacillus licheniformis | TR388 | 300 ng/mL | 30°C, 72 h | 97.5 | [1][4][5] |
| Bacillus licheniformis | MA572, MA695, MA696, TR174a, TR363, TR466a | 300 ng/mL | 30°C, 72 h | >90 (below detection limit) | [5][8] |
| Bacillus tequilensis | SY89 | 20 mg/L | 28°C, 22 h (initial) | 70.02 | [6] |
| Bacillus tequilensis | SY89 | 22.01 mg/L | 24.5°C (optimized) | 81.94 | [6] |
| Paenibacillus polymyxa | YF | 20 mg/L | Not specified | 60.69 | [6] |
| Bacillus subtilis | Various | Not specified | 37°C, 48 h | 64 - 99 | [3] |
| Bacillus pumilus | Not specified | 300 ng/mL | 30°C, 72 h | 70 - 90 | [1][4] |
Table 2: this compound Reduction by Probiotic Bacteria and Yeast
| Microbial Species | Incubation Conditions | Degradation Efficiency (%) | Reference(s) |
| Saccharomyces cerevisiae strains | 37°C, 48 h | up to 80 | [9] |
| Various probiotic bacteria | 37°C, 48 h | up to 50 | [9] |
Experimental Protocols
Protocol 1: Screening of Microbial Cultures for this compound Detoxification
Objective: To identify microbial strains capable of degrading this compound in a liquid culture system.
Materials:
-
Microbial strains to be screened (e.g., Bacillus spp.)
-
Tryptic Soy Broth (TSB)
-
This compound standard solution (in ethanol or methanol)
-
Sterile culture tubes or microplates
-
Incubator shaker
-
Centrifuge
-
Ethyl acetate
-
LC-MS/MS system
Procedure:
-
Media Preparation: Prepare Tryptic Soy Broth according to the manufacturer's instructions. A typical composition is: 17 g/L pancreatic digest of casein, 3 g/L papaic digest of soybean meal, 2.5 g/L dextrose, 5 g/L sodium chloride, and 2.5 g/L dipotassium phosphate. Sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculum Preparation:
-
Inoculate a single colony of the test microorganism from a fresh agar plate into a tube containing 5 mL of sterile TSB.
-
Incubate at the optimal growth temperature for the microorganism (e.g., 30°C or 37°C) for 18-24 hours with shaking (e.g., 180 rpm).
-
Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using sterile saline or TSB.
-
-
Detoxification Assay:
-
In sterile culture tubes, add 5 mL of TSB.
-
Spike the TSB with this compound standard solution to a final concentration of 300 ng/mL.
-
Inoculate the this compound-spiked TSB with 1% (v/v) of the prepared inoculum.
-
Prepare a negative control with this compound-spiked TSB without the microbial inoculum.
-
Incubate the tubes at 30°C for 72 hours with shaking (e.g., 180 rpm).
-
-
Extraction and Analysis:
-
After incubation, centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Extract the supernatant with an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper ethyl acetate layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
Quantify the remaining this compound concentration and calculate the percentage of degradation compared to the negative control.
-
Protocol 2: Optimization of this compound Detoxification by Bacillus tequilensis
Objective: To determine the optimal conditions for this compound degradation by a selected microbial strain using a single-factor experiment approach.
Materials:
-
Bacillus tequilensis strain (e.g., SY89)
-
LB liquid medium
-
This compound standard solution
-
Sterile flasks
-
Incubator shaker
-
pH meter
-
Spectrophotometer
-
LC-MS/MS system
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of B. tequilensis in LB liquid medium at 28°C with shaking (180 rpm).
-
Single-Factor Experiments:
-
Time: Inoculate flasks containing LB medium and this compound (e.g., 20 mg/L). Incubate at 28°C and collect samples at different time points (e.g., 1, 3, 5, 7, 9, and 11 days) to determine the optimal incubation time.
-
Temperature: Set up parallel experiments and incubate at different temperatures (e.g., 20, 25, 30, 35, and 40°C) for the optimal time determined above.
-
Initial Substrate Concentration: Vary the initial concentration of this compound (e.g., 10, 20, 30, 40, and 50 mg/L) while keeping other conditions optimal.
-
pH: Adjust the initial pH of the culture medium to different values (e.g., 5.0, 6.0, 7.0, 8.0, and 9.0) before inoculation.
-
Inoculum Concentration: Vary the inoculum size (e.g., 0.1%, 0.3%, 0.5%, 0.7%, 0.9%, and 1.1% v/v).
-
-
Analysis: For each experiment, extract and quantify the remaining this compound as described in Protocol 1. The optimal condition for each factor is the one that results in the highest degradation rate.
Protocol 3: Analysis of this compound and its Degradation Products by LC-HRMS
Objective: To identify and characterize the degradation products of this compound.
Materials:
-
Culture supernatant from a detoxification experiment
-
LC-HRMS system (e.g., Q-Exactive™ Focus Hybrid Quadrupole-Orbitrap Mass Spectrometer)
-
Hypersil GOLD column (or equivalent)
-
Mobile phase A: Water with 5 mmol·L⁻¹ ammonium formate and 0.1% (v/v) formic acid
-
Mobile phase B: Methanol with 5 mmol·L⁻¹ ammonium formate and 0.1% (v/v) formic acid
Procedure:
-
Sample Preparation: Prepare the sample extract as described in Protocol 1.
-
LC-HRMS Analysis:
-
Column: Hypersil GOLD (e.g., 2.1 mm × 100 mm).
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-2 min: 98% A / 2% B
-
2-6 min: Gradient to 60% A / 40% B
-
6-7.5 min: Gradient to 10% A / 90% B
-
7.5-9.8 min: Hold at 10% A / 90% B
-
9.8-10.5 min: Gradient back to 98% A / 2% B
-
10.5-12.5 min: Hold at 98% A / 2% B for column re-equilibration.
-
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode. Acquire data in full scan and data-dependent MS/MS modes to identify the precursor ions of potential degradation products and their fragmentation patterns.
-
-
Data Analysis: Compare the chromatograms of the treated sample with the control to identify new peaks corresponding to degradation products. Analyze the high-resolution mass spectra to determine the elemental composition and propose structures for the metabolites. One identified degradation product of this compound is 17-hydroxy-2,5,8,11,14-pentaisopropyl-3,9,15,18-tetramethyl-4,7,10,13,16-pentaoxo-6,12-dioxa-3,9,15-triazanonadecanoate, which results from the cleavage of an ester bond.[6]
Visualizations
Experimental Workflow for Screening Microbial Cultures
Caption: Workflow for screening microbial cultures for this compound detoxification.
Proposed Degradation Pathway of this compound
Caption: Proposed enzymatic degradation pathway of this compound.
Logical Relationship for Optimizing Detoxification
Caption: Key factors for optimizing this compound bio-detoxification.
References
- 1. Potential for the Bio-Detoxification of the Mycotoxins this compound and Deoxynivalenol by Lactic Acid Bacteria and Bacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Potential for the Bio-Detoxification of the Mycotoxins this compound and Deoxynivalenol by Lactic Acid Bacteria and Bacillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Metabolite Profiling of Mycotoxin this compound Biodegradation by Bacillus tequilensis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hazard characterization of the mycotoxins enniatins and beauvericin to identify data gaps and improve risk assessment for human health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Enniatin B as an Insecticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has demonstrated a broad spectrum of biological activities, including insecticidal properties.[1][2] Its primary mechanism of action is attributed to its ionophoric nature, enabling the transport of cations across cellular membranes.[2][3] This disruption of ion homeostasis leads to a cascade of cellular events, ultimately resulting in cell death.[3][4] These application notes provide a comprehensive overview of the experimental setups for evaluating the insecticidal efficacy of this compound, including both in vivo and in vitro methodologies.
Mechanism of Action: Ionophoric Activity and Apoptosis Induction
This compound acts as a mobile ion carrier, forming a stable complex with cations such as K+, Na+, and Ca2+ and facilitating their transport across lipid bilayers of cell membranes.[3][5] This influx of cations disrupts the physiological ion gradients essential for cellular function. The sustained disruption of ion homeostasis is a significant stressor that can trigger programmed cell death, or apoptosis.[4][6] In insect cells, this can lead to the activation of caspase cascades, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies, culminating in cell death.[4]
Figure 1: Proposed signaling pathway for this compound-induced insect cell death.
Quantitative Data Summary
The following tables summarize the reported insecticidal and cytotoxic activities of Enniatins.
Table 1: In Vivo Insecticidal Activity of this compound
| Target Insect Species | Exposure Method | Observed Effect | Reference |
| Blowfly (Calliphora erythrocephala) | Not Specified | Insecticidal activity confirmed | [3] |
| Mosquito larvae (Aedes aegypti) | Not Specified | Insecticidal activity confirmed | [3][4] |
| Spruce budworm (Choristoneura fumiferana) | Not Specified | Insecticidal activity confirmed | [3] |
| Scale insect (Hemiberlesia rapax) | Not Specified | Insecticidal properties elucidated | [4] |
Table 2: In Vitro Cytotoxicity of Enniatins against Insect Cells
| Enniatin Analogue | Cell Line | Assay | IC50 / Effect | Exposure Time | Reference |
| Enniatin B1 | Spodoptera frugiperda (Sf9) | Not Specified | IC50: 6.6 µM | 48 hours | [6] |
| Enniatin A, A1, B, B1 (mixture) | Spodoptera frugiperda | Not Specified | Cytotoxic | Not Specified | [5][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Topical Application Bioassay
This protocol is adapted for determining the contact toxicity of this compound against adult insects such as mosquitoes or fruit flies.
Materials:
-
This compound stock solution (in a suitable solvent like acetone or DMSO)
-
Volatile solvent (e.g., acetone) for dilutions
-
Microsyringe or microapplicator
-
Test insects (e.g., adult Aedes aegypti or Drosophila melanogaster)
-
CO2 or cold anesthesia setup
-
Holding cages with access to food and water
-
Microscope for observation
Procedure:
-
Preparation of Test Solutions: Prepare a serial dilution of this compound in the chosen solvent to create a range of concentrations. A solvent-only control should also be prepared.
-
Insect Anesthesia: Anesthetize the insects using CO2 or by placing them on a cold surface to immobilize them for application.
-
Topical Application: Using a calibrated microsyringe, apply a small, precise volume (e.g., 0.1-0.5 µL) of the this compound solution or control to the dorsal thorax of each anesthetized insect.
-
Recovery and Observation: Place the treated insects in holding cages with access to a food source (e.g., a sugar solution). Maintain the cages under controlled environmental conditions (temperature, humidity, light cycle).
-
Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) post-application. Insects that are unable to move when gently prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and the control. Use probit analysis to determine the Lethal Dose 50 (LD50), the dose that causes 50% mortality of the test population.
Figure 2: Experimental workflow for the in vivo topical application bioassay.
Protocol 2: In Vivo Larval Feeding Bioassay
This protocol is suitable for assessing the oral toxicity of this compound against insect larvae that feed on a solid or semi-solid diet.
Materials:
-
This compound
-
Artificial insect diet appropriate for the test species
-
Solvent for this compound (e.g., ethanol or DMSO)
-
Test insect larvae (e.g., Spodoptera frugiperda or Helicoverpa armigera)
-
Multi-well plates or individual rearing containers
-
Fine brush for handling larvae
Procedure:
-
Diet Preparation: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to a manageable temperature, add the desired concentrations of this compound (dissolved in a small amount of solvent) to aliquots of the diet. A control diet containing only the solvent should also be prepared.
-
Diet Dispensing: Dispense the treated and control diets into the wells of a multi-well plate or individual rearing containers and allow them to solidify.
-
Larval Infestation: Place one larva of a specific instar into each well or container using a fine brush.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Data Collection: Record larval mortality daily. Other sublethal effects such as reduced weight gain, developmental abnormalities, or delayed pupation can also be monitored.
-
Data Analysis: Calculate the percentage mortality for each concentration. Determine the Lethal Concentration 50 (LC50), the concentration that causes 50% mortality, using probit analysis.
Protocol 3: In Vitro Cytotoxicity Assay using Sf9 Insect Cells
This protocol details the determination of the cytotoxic effects of this compound on the Spodoptera frugiperda (Sf9) cell line.
Materials:
-
Spodoptera frugiperda (Sf9) cell line
-
Insect cell culture medium (e.g., Grace's Insect Medium or Sf-900™ II SFM) supplemented with fetal bovine serum (FBS) if required
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Plate reader (spectrophotometer or fluorometer)
-
Humidified incubator at 27°C
Procedure:
-
Cell Seeding: Seed Sf9 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium and allow them to attach overnight in the incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and solvent only as a negative control and untreated cells as a baseline.
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 27°C.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and determine the Inhibitory Concentration 50 (IC50) value using non-linear regression.
Figure 3: Experimental workflow for the in vitro cytotoxicity assay.
Conclusion
This compound presents a promising avenue for the development of novel insecticides due to its potent ionophoric activity. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its insecticidal efficacy. Both in vivo and in vitro assays are crucial for a comprehensive understanding of its toxicological profile, including lethal and sublethal effects, as well as its cellular mechanism of action. Further research to determine the LD50 and LC50 values across a wider range of pest insects will be invaluable for assessing its potential as a biocontrol agent.
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Cell Culture Models for Studying Enniatin B Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enniatin B (ENN B) is a mycotoxin produced by various Fusarium species, commonly found as a contaminant in cereal grains.[1][2] Its toxicological profile has garnered significant interest due to its potential risks to human and animal health. These application notes provide a comprehensive overview of the in vitro cell culture models and detailed protocols used to investigate the cytotoxic effects of ENN B. The primary mechanism of ENN B's toxicity is attributed to its ionophoric properties, allowing it to transport cations across cellular membranes, which disrupts physiological ion concentrations.[1] This initial event triggers a cascade of cellular responses, including mitochondrial dysfunction, oxidative stress, cell cycle arrest, and ultimately, apoptosis or necrosis.[1][3] Understanding these mechanisms is crucial for risk assessment and the development of potential therapeutic strategies.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the toxicity of a compound.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time (hours) | IC50 (µM) | Reference |
| Caco-2 | Human colorectal adenocarcinoma | Multiple Assays | 3 - 72 | 1.4 - >30 | [1][4] |
| HepG2 | Human hepatocarcinoma | Alamar Blue | 24, 48, 72 | 0.9 - 435.9 | [1][4] |
| HepG2 | Human hepatocarcinoma | BrdU | 24, 48, 72 | 1 - 3.4 | [5] |
| H4IIE | Rat hepatoma | Not Specified | Not Specified | ~1 - 2.5 | [6][7] |
| CHO-K1 | Chinese hamster ovary | Multiple Assays | Not Specified | 2.8 - 11 | [1][4] |
| HT-29 | Human colorectal adenocarcinoma | Not Specified | 48 | 2.8 | [8] |
| MRC-5 | Human fetal lung fibroblast | BrdU | Not Specified | 0.6 - 9.8 | [1] |
| V79 | Chinese hamster lung fibroblast | Neutral Red | 48 | ~4.0 | [9] |
| RAW 264.7 | Murine macrophage | Not Specified | 24 | Not Specified | [10][11] |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell Line | Concentration (µM) | Exposure Time (hours) | Observed Effect | Reference |
| Apoptosis | HepG2 | 1.5 - 3 | 48 | Increased apoptosis | [12] |
| Apoptosis | H4IIE | Not Specified | Not Specified | Increased caspase 3/7 activity | [6] |
| Apoptosis/Necrosis | Mouse Blastocysts | 10 - 40 | 24 | Dose-dependent apoptosis or necrosis | [13] |
| Cell Cycle Arrest | Caco-2 | 3 | 72 | G2/M phase arrest | [3] |
| Cell Cycle Arrest | RAW 264.7 | Not Specified | 24 | G0/G1 phase arrest | [10][11] |
| Oxidative Stress (ROS Production) | Caco-2 | 1.5 - 3 | 3 - 72 | Increased ROS generation | [14][15] |
| Mitochondrial Membrane Potential | Caco-2 | 1.5 - 3 | 24 - 72 | Loss of mitochondrial membrane potential | [14] |
| Lysosomal Membrane Permeabilization | Caco-2 | Not Specified | 3 | Affected lysosomal functionality | [2][3] |
| ERK Phosphorylation | H4IIE | Not Specified | Not Specified | Decreased ERK activation | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess this compound toxicity in cell culture models.
Protocol 1: Cell Viability Assessment using the Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[16]
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Target cells (e.g., Caco-2, V79)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% acetic acid)
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.5% (v/v). Remove the seeding medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 3 hours at 37°C and 5% CO2.
-
Washing: Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the solvent control.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Target cells (e.g., HepG2)
-
6-well tissue culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, including the supernatant to collect any detached apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.
Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP)
This assay uses a fluorescent dye (e.g., JC-1, TMRM) to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.
Materials:
-
This compound stock solution
-
Target cells (e.g., Caco-2)
-
96-well black, clear-bottom tissue culture plates
-
MMP-sensitive dye (e.g., JC-1)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound.
-
Dye Loading: After treatment, remove the medium and incubate the cells with the MMP-sensitive dye according to the manufacturer's instructions (e.g., 10 µg/mL JC-1 for 15-30 minutes at 37°C).
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity. For JC-1, measure both the green fluorescence (monomers, indicating depolarized membranes) and red fluorescence (aggregates, indicating polarized membranes).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as DCFH-DA, to measure the intracellular production of ROS.
Materials:
-
This compound stock solution
-
Target cells (e.g., Caco-2)
-
96-well black, clear-bottom tissue culture plates
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Pre-incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
This compound Treatment: Add different concentrations of this compound to the cells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm at different time points.
Protocol 5: Cell Cycle Analysis using Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[17][18]
Materials:
-
This compound stock solution
-
Target cells (e.g., Caco-2, RAW 264.7)
-
6-well tissue culture plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Key Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways of this compound toxicity and a general experimental workflow for its in vitro assessment.
References
- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomes as a possible target of this compound-induced toxicity in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound-induced cell death and inflammatory responses in RAW 267.4 murine macrophages (Journal Article) | OSTI.GOV [osti.gov]
- 12. Involvement of enniatins-induced cytotoxicity in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Application Note: HPLC Purification of Enniatin B from Fungal Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction Enniatins are a family of cyclic hexadepsipeptide mycotoxins produced by various species of the Fusarium fungus, such as Fusarium tricinctum and Fusarium avenaceum.[1][2][3] Enniatin B (ENN B) is one of the most significant and frequently detected analogues in contaminated cereals and food products.[4][5] These compounds exhibit a wide range of biological activities, including antibacterial, insecticidal, and cytotoxic properties, making them of interest for drug development and toxicology studies.[3][5] This application note provides a detailed protocol for the extraction and purification of this compound from fungal culture extracts using High-Performance Liquid Chromatography (HPLC). The methodology ensures high purity of the final compound, suitable for subsequent analytical and biological assays.
Principle The purification workflow begins with the cultivation of an this compound-producing Fusarium strain on a solid substrate to maximize mycotoxin yield. The fungal biomass is then subjected to solvent extraction to isolate the mycotoxins. The crude extract is subsequently concentrated and prepared for purification by semi-preparative reverse-phase HPLC (RP-HPLC). The separation is based on the hydrophobicity of this compound, which allows it to be resolved from other fungal metabolites. The purity of the collected fractions is confirmed using analytical HPLC.
Experimental Protocols
1. Fungal Culture and Toxin Production This protocol is based on methods for inducing mycotoxin production in solid culture.[1][2]
-
Medium Preparation: Autoclave 100 g of a solid substrate (e.g., corn or white beans) with 100 mL of distilled water in a 1 L Erlenmeyer flask.
-
Inoculation: Inoculate the sterile, cooled medium with a spore suspension or mycelial plugs of a known this compound-producing Fusarium strain (e.g., Fusarium tricinctum).
-
Incubation: Incubate the culture flasks in the dark at 25°C for 21-28 days, or until significant mycelial growth covers the substrate.
2. Extraction of Crude this compound This procedure uses a simple solvent extraction to recover the lipophilic mycotoxins from the solid culture.[6]
-
Homogenization: Add 300 mL of methanol to each culture flask. Homogenize the entire content for 3-5 minutes using a high-speed blender or homogenizer.
-
Filtration: Filter the resulting slurry through filter paper (e.g., Whatman No. 4) to separate the solid biomass from the methanol extract.
-
Solvent Evaporation: Collect the filtrate and remove the methanol under reduced pressure using a rotary evaporator at 40°C until a dry residue is obtained. This residue is the crude fungal extract.
3. Sample Preparation for HPLC
-
Reconstitution: Dissolve the dried crude extract in a minimal volume of chromatographic-grade acetonitrile (e.g., 10 mL).[7]
-
Filtration: Filter the reconstituted extract through a 0.22-µm syringe filter (PTFE or nylon) to remove any particulate matter before HPLC injection.[1][7]
4. HPLC Purification and Analysis The process involves two stages: a semi-preparative step for isolation and an analytical step for purity verification.
-
Semi-Preparative HPLC: Inject the filtered extract onto a semi-preparative HPLC system to isolate this compound. Collect fractions corresponding to the this compound peak based on retention time, which can be predetermined using an analytical standard.
-
Analytical HPLC: Analyze the collected fractions on an analytical HPLC system to confirm purity. Pool the fractions that meet the desired purity level (typically >97%).
-
Final Processing: Evaporate the solvent from the pooled, pure fractions to obtain crystalline this compound. Store the purified compound at -20°C.
Data Presentation
Quantitative parameters for the cultivation, extraction, and HPLC methods are summarized in the tables below.
Table 1: Fungal Culture and Extraction Parameters
| Parameter | Value / Description | Reference |
|---|---|---|
| Fungal Strain | Fusarium tricinctum or other ENN B producer | [1][2] |
| Culture Medium | Solid Corn or White Bean Medium | [1][8] |
| Incubation Time | 21-28 days | [8] |
| Incubation Temp. | 25°C | - |
| Extraction Solvent | Methanol | [6] |
| Solvent Volume | 300 mL per 100 g substrate |[6] |
Table 2: HPLC Method Parameters for Purification and Analysis
| Parameter | Analytical Method | Semi-Preparative Method | Reference |
|---|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 10 mm, 5 µm) | [7] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | Acetonitrile:Water (80:20, v/v) | [6][7] |
| Elution Mode | Isocratic | Isocratic | [7] |
| Flow Rate | 1.0 mL/min | 4.0 mL/min | [7] |
| Column Temp. | 30°C | 30°C | [7] |
| Detection (UV) | 206 nm | 206 nm | [7] |
| Injection Volume | 10 µL | 100 - 500 µL |[7] |
Table 3: Expected Results
| Parameter | Expected Value | Reference |
|---|---|---|
| This compound Retention Time | Dependent on specific column and system | - |
| Achievable Purity | >97% | [1][2] |
| Confirmation | LC-MS/MS, NMR |[1][2] |
Visualization of Experimental Workflow
The logical flow of the purification protocol is illustrated in the diagram below.
Caption: Overall workflow from fungal culture to purified this compound.
Conclusion This application note outlines a robust and reproducible protocol for the purification of this compound from Fusarium fungal extracts. The use of solid-phase culture followed by a straightforward extraction and a two-step HPLC process allows for the isolation of this compound with high purity. The final product is suitable for detailed toxicological studies, use as an analytical standard, or for investigations into its potential as a therapeutic agent. For absolute structural confirmation, further analysis of the purified compound by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
Application Notes and Protocols for Measuring Enniatin B-Induced Ion Flux
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the ion flux induced by the mycotoxin Enniatin B. The protocols outlined below are essential for researchers investigating the toxicological effects of this compound, as well as for professionals in drug development exploring its potential as a therapeutic agent.
Introduction
This compound is a cyclic hexadepsipeptide mycotoxin known for its ionophoric properties, enabling it to transport monovalent and divalent cations across biological membranes.[1][2] This disruption of ion homeostasis is a primary mechanism of its cytotoxic activity, leading to mitochondrial dysfunction and apoptosis.[1][2][3] Accurate measurement of this compound-induced ion flux is therefore critical for understanding its mechanism of action and assessing its biological impact. This document details protocols for measuring potassium and calcium ion flux, as well as changes in mitochondrial membrane potential.
Key Experimental Techniques
Several techniques can be employed to measure the ion flux induced by this compound. The choice of method depends on the specific ion of interest and the experimental system.
-
Fluorescent Probe-Based Assays: These are the most common methods and involve the use of ion-sensitive fluorescent dyes.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: As mitochondria are a key target of this compound, measuring changes in ΔΨm provides an indirect but crucial assessment of ion flux disruption.[6] Fluorescent dyes such as TMRE (Tetramethylrhodamine, Ethyl Ester) and JC-1 are commonly used for this purpose.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and its analogs on cytotoxicity and mitochondrial membrane potential.
Table 1: Cytotoxicity of this compound and its Analogs in Various Cell Lines
| Cell Line | Compound | Endpoint | Concentration (µM) | Exposure Time (h) | Reference |
| HepG2 | This compound | ED50 | 0.50 | - | [1] |
| HT-29 | This compound | IC50 | 1.4 - 16.8 | - | [1] |
| MRC-5 | This compound | IC50 | 0.6 - 9.8 | - | [1] |
| V79 | This compound | IC50 | 2.5 ± 0.4 - 43 ± 20 | - | [1] |
| CCF-STTG1 | This compound | IC50 | 8.9 | - | [7] |
| CCF-STTG1 | Enniatin B1 | IC50 | 4.4 | - | [7] |
Table 2: Effects of Enniatins on Mitochondrial Function
| Cell/Organelle System | Compound(s) | Effect | Concentration | Exposure Time | Reference |
| Isolated rat liver mitochondria | Mixture of Enniatins (A, A1, B, B1) | Dose-dependent drop in ΔΨm | - | - | [6] |
| Boar spermatozoa | Enniatin B1 | Mitochondrial depolarization | 0.7 µM | 4 days | [6] |
| SH-SY5Y cells | Enniatin A (2 µM) and this compound (10 µM) | Opening of mitochondrial permeability transition pore | 2 µM (Enn A), 10 µM (Enn B) | 10 min | [8] |
Experimental Protocols
Protocol 1: Measurement of Potassium Ion Flux using a Thallium-Based Assay (FluxOR™ Assay Principle)
This protocol is adapted from the principles of the FluxOR™ Potassium Ion Channel Assay, using thallium (Tl+) as a surrogate for K+.[4][5]
Materials:
-
Cells of interest (e.g., CHO-K1, Caco-2)
-
This compound stock solution (in DMSO)
-
FluxOR™ II Green Reagent (or similar Tl+-sensitive dye)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Stimulus Buffer containing Thallium sulfate (Tl₂SO₄)
-
Probenecid (optional, to prevent dye leakage)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: a. Prepare the dye loading solution containing the FluxOR™ II Green Reagent in Assay Buffer. Probenecid can be included to inhibit organic anion transporters. b. Remove the cell culture medium from the wells and add the dye loading solution. c. Incubate for 60-90 minutes at 37°C, 5% CO₂.
-
Compound Incubation: a. Prepare serial dilutions of this compound in Assay Buffer. b. Remove the dye loading solution and wash the cells gently with Assay Buffer. c. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
Thallium Flux Measurement: a. Place the microplate into the fluorescence plate reader. b. Set the reader to record fluorescence kinetically (e.g., one reading per second for 120 seconds) at the appropriate excitation and emission wavelengths for the dye (e.g., ~490 nm excitation, ~525 nm emission for FluxOR™). c. After a short baseline reading (e.g., 10-20 seconds), use the automated injector to add the Stimulus Buffer containing Tl₂SO₄ to all wells. d. Continue recording the fluorescence for the remainder of the time.
-
Data Analysis: a. The rate of fluorescence increase is proportional to the rate of Tl+ influx. b. Calculate the initial rate of fluorescence increase (slope) for each well. c. Plot the rate of Tl+ flux against the concentration of this compound to determine the dose-response relationship.
Protocol 2: Measurement of Intracellular Calcium Flux using Fura-2
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2.
Materials:
-
Cells of interest (e.g., SH-SY5Y) cultured on coverslips
-
This compound stock solution (in DMSO)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Ionomycin (positive control)
-
EGTA
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading with Fura-2 AM: a. Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Wash the cells grown on coverslips with HBSS. c. Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C. d. Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.
-
Calcium Imaging: a. Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. b. Perfuse the cells with HBSS containing Ca²⁺ and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm. c. To assess the contribution of intracellular stores, switch to a Ca²⁺-free HBSS containing EGTA. d. Add this compound at the desired concentration to the perfusion buffer and record the changes in fluorescence. e. At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA to chelate Ca²⁺ and obtain the minimum fluorescence ratio (Rmin).
-
Data Analysis: a. The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point. b. The [Ca²⁺]i can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺. c. Plot the change in [Ca²⁺]i or the F340/F380 ratio over time.
Protocol 3: Measurement of Mitochondrial Membrane Potential using TMRE
This protocol describes the use of the potentiometric dye TMRE to measure changes in mitochondrial membrane potential (ΔΨm).
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - as a positive control for depolarization
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader (Ex/Em ~549/575 nm)
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 1-24 hours). Include a vehicle control (DMSO) and a positive control (FCCP, added for a short period, e.g., 10-30 minutes, before measurement).
-
TMRE Staining: a. Add TMRE to the cell culture medium to a final concentration of 50-200 nM. b. Incubate for 20-30 minutes at 37°C, 5% CO₂.
-
Imaging and Quantification: a. Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set. Healthy cells with polarized mitochondria will exhibit bright red fluorescence. Depolarized mitochondria will show reduced fluorescence. b. Plate Reader: Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Data Analysis: a. For microscopy, quantify the fluorescence intensity per cell or per mitochondrion using image analysis software. b. For plate reader data, normalize the fluorescence intensity of treated cells to the vehicle control. c. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for measuring ion flux.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 2. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Multidrug Resistance in Yeast Using Enniatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in yeast, particularly in pathogenic species, poses a significant challenge in clinical settings. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux a wide range of antifungal agents from the cell, thereby reducing their efficacy. In the model organism Saccharomyces cerevisiae, the Pdr5p transporter is a major contributor to MDR. Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has been identified as a potent and specific inhibitor of Pdr5p.[1][2][3] This property makes this compound a valuable tool for studying the mechanisms of MDR and for exploring strategies to overcome it.
These application notes provide detailed protocols for utilizing this compound to investigate MDR in yeast. The protocols cover methods to assess the potentiation of antifungal drugs, to quantify the inhibition of efflux pump activity, and to understand the underlying regulatory pathways.
Mechanism of Action of this compound in Yeast MDR
This compound's primary mode of action in the context of yeast MDR is the direct inhibition of the Pdr5p efflux pump.[1][3] Unlike its ionophoric activities at higher concentrations, its inhibitory effect on Pdr5p occurs at non-toxic levels (approximately 5-20 µg/mL).[2][4] The inhibition is competitive, suggesting that this compound interacts with the transporter in a way that prevents the binding or transport of other substrates.[4] This inhibition leads to the intracellular accumulation of drugs that are normally effluxed by Pdr5p, thereby sensitizing the yeast cells to these compounds. The Pdr5p transporter is a key component of the Pleiotropic Drug Resistance (PDR) network, which is regulated by the transcription factors Pdr1p and Pdr3p.[1][2] While this compound directly targets the Pdr5p protein, its application can help elucidate the functional consequences of inhibiting this critical downstream component of the PDR pathway.
Data Presentation
The following table summarizes the reported concentrations of this compound used in studies of yeast multidrug resistance.
| Parameter | Value | Yeast Strain Context | Reference |
| Effective Inhibitory Concentration | 5 µg/mL (~7.8 µM) | S. cerevisiae overexpressing Pdr5p | [4] |
| Non-toxic Concentration | 20 µg/mL (31.3 µM) | S. cerevisiae | [2] |
| Pdr5p Inhibition Start Concentration | 5 µM | S. cerevisiae | [5] |
Experimental Protocols
Antifungal Susceptibility Testing using the Checkerboard Microdilution Assay
This protocol is designed to determine the synergistic effect of this compound with a primary antifungal agent against a yeast strain of interest.
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae with known drug resistance profile)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Antifungal agent of interest (e.g., fluconazole)
-
This compound (solubilized in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Yeast Inoculum: Culture the yeast strain overnight in YPD broth at 30°C. Dilute the overnight culture in fresh YPD broth to a final concentration of 1-5 x 10^5 cells/mL.
-
Prepare Drug Dilutions:
-
Antifungal Agent: Prepare a series of 2-fold serial dilutions of the antifungal agent in YPD broth in a separate 96-well plate or in tubes. The concentration range should span from well above to well below the expected Minimum Inhibitory Concentration (MIC).
-
This compound: Prepare a series of 2-fold serial dilutions of this compound in YPD broth. A typical starting concentration would be around 20 µg/mL.
-
-
Set up the Checkerboard Plate:
-
In a sterile 96-well plate, add 50 µL of YPD broth to all wells.
-
Add 50 µL of each antifungal agent dilution along the x-axis (e.g., columns 2-11).
-
Add 50 µL of each this compound dilution down the y-axis (e.g., rows B-G).
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include controls: wells with only the antifungal agent, wells with only this compound, and a growth control well with no antifungal or this compound.
-
-
Inoculate the Plate: Add 100 µL of the prepared yeast inoculum to each well.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Read Results: Determine the MIC of the antifungal agent alone and in combination with each concentration of this compound. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent dye Rhodamine 123, a known substrate of Pdr5p, to assess the inhibitory effect of this compound on efflux pump activity.
Materials:
-
Yeast cells (wild-type and/or Pdr5p-overexpressing strains)
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123
-
This compound
-
Glucose
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow yeast cells to mid-log phase in YPD broth. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.5.
-
Pre-incubation with this compound:
-
Divide the cell suspension into two tubes: a control tube and a treatment tube.
-
To the treatment tube, add this compound to the desired final concentration (e.g., 10 µg/mL).
-
To the control tube, add the same volume of solvent (e.g., DMSO).
-
Incubate both tubes at 30°C for 15 minutes with shaking.
-
-
Rhodamine 123 Loading: Add Rhodamine 123 to both tubes to a final concentration of 5 µM. Incubate for 30 minutes at 30°C with shaking, protected from light.
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Measurement:
-
Resuspend the cell pellets in PBS.
-
Measure the intracellular fluorescence using a fluorometer (excitation ~505 nm, emission ~534 nm) or visualize the cells using a fluorescence microscope.
-
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated cells to the control cells. An increase in fluorescence in the treated cells indicates inhibition of Rhodamine 123 efflux.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Pdr1p/Pdr3p signaling pathway and this compound inhibition.
References
- 1. PDR5 | SGD [yeastgenome.org]
- 2. Activity of the pleiotropic drug resistance transcription factors Pdr1p and Pdr3p is modulated by binding site flanking sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 4. Compensatory activation of the multidrug transporters Pdr5p, Snq2p, and Yor1p by Pdr1p in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing culture conditions for enhanced Enniatin B production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced Enniatin B production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production important?
This compound is a cyclic hexadepsipeptide mycotoxin produced by various species of the Fusarium fungus.[1][2][3] It is of significant interest to the pharmaceutical industry due to its wide range of biological activities, including antibacterial, antifungal, antihelmintic, insecticidal, and potential anticancer properties.[2][4] Optimizing its production is crucial for enabling further research into its therapeutic applications and for the development of novel drugs.
Q2: Which fungal strains are known to produce this compound?
This compound is primarily produced by various Fusarium species. Some of the most commonly cited producers include Fusarium avenaceum, Fusarium tricinctum, and Fusarium oxysporum.[5][6][7] The choice of strain is a critical factor influencing the final yield of this compound.
Q3: What are the key precursors for this compound biosynthesis?
The biosynthesis of this compound involves the alternating condensation of three molecules of N-methyl-L-valine and three molecules of D-2-hydroxyisovaleric acid.[1] The enzymatic assembly of these precursors is an energy-dependent process.[1]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Cause 1: Suboptimal Culture Medium Composition. The composition of the culture medium, particularly the carbon and nitrogen sources, significantly impacts this compound production.
Solution:
-
Carbon Source: Sucrose has been identified as an optimal carbon source for the production of enniatins.[5] Experiment with different concentrations of sucrose to find the optimal level for your specific Fusarium strain.
-
Nitrogen Source: Sodium nitrate (NaNO₃) has been shown to be an effective nitrogen source.[5] Test various nitrogen sources and concentrations to determine the best option for your experimental setup.
-
Basal Medium: A well-defined medium, such as the Fusarium defined medium mentioned in studies, can serve as a good starting point for optimization.[5][8]
Possible Cause 2: Inappropriate Physical Culture Conditions. Temperature, pH, and aeration are critical physical parameters that can limit this compound production if not properly controlled.
Solution:
-
Temperature: The optimal temperature for enniatin production by Fusarium oxysporum has been observed to be around 25°C.[5][8] It is advisable to perform a temperature optimization study for your specific strain, testing a range of temperatures (e.g., 20°C, 25°C, 30°C).
-
pH: The initial pH of the culture medium can influence fungal growth and metabolite production. While specific optimal pH values for this compound are not extensively detailed in the provided results, a typical starting point for fungal cultures is around pH 6.0.
-
Aeration: Adequate aeration is crucial for the growth of aerobic fungi like Fusarium. Ensure sufficient oxygen supply through appropriate shaking speeds in liquid cultures or by using breathable culture flasks for solid or surface cultures.
Possible Cause 3: Incorrect Incubation Time. The production of secondary metabolites like this compound is often growth-phase dependent. Harvesting too early or too late can result in low yields.
Solution:
-
Conduct a time-course experiment to determine the optimal incubation period for this compound production. For Fusarium oxysporum, maximal production of enniatins was observed on the eighth day after inoculation.[5][8]
Possible Cause 4: Degradation of this compound. this compound can be degraded by other microorganisms present in the culture or by enzymes produced by the Fusarium strain itself during later stages of fermentation.
Solution:
-
Ensure aseptic techniques to prevent contamination of your culture.
-
Consider harvesting the culture at the peak of production before significant degradation can occur. Some bacteria, like Bacillus tequilensis, have been shown to degrade this compound.[9]
Issue 2: Difficulty in Extracting and Quantifying this compound
Possible Cause 1: Inefficient Extraction Method. The choice of solvent and extraction technique is critical for efficiently recovering this compound from the fungal mycelium or culture broth.
Solution:
-
Solvent Selection: Methanol and acetonitrile are commonly used solvents for extracting enniatins.[1][10] A mixture of acetonitrile and water (e.g., 84:16, v/v) has been reported to be effective for extracting enniatins from cereal matrices.[11]
-
Extraction Technique: Solid-liquid extraction with shaking or the use of an Ultra-Turrax can be employed.[11] For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be beneficial.[11][12]
Possible Cause 2: Inaccurate Quantification. The method used for quantifying this compound may lack the necessary sensitivity or be prone to matrix effects.
Solution:
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for the accurate quantification of enniatins.[9][11][13]
-
Detection: For HPLC, a UV detector set at a wavelength of 206 nm can be used.[9] LC-MS/MS offers higher sensitivity and specificity, particularly when analyzing complex samples.[11][13]
-
Matrix Effects: To minimize matrix effects, especially in complex samples, a proper sample clean-up step using Solid Phase Extraction (SPE) with cartridges like graphitized carbon black can be employed.[13]
Data Presentation
Table 1: Optimal Culture Conditions for Enniatin Production by Fusarium oxysporum KFCC 11363P
| Parameter | Optimal Condition | Reference |
| Culture Medium | Fusarium Defined Medium | [5] |
| Carbon Source | Sucrose | [5] |
| Nitrogen Source | Sodium Nitrate (NaNO₃) | [5] |
| Temperature | 25°C | [5][8] |
| Incubation Time | 8 days | [5][8] |
Table 2: Enniatin Yields in Optimized vs. Non-Optimized Media
| Enniatin | Yield in Fusarium Defined Medium (mg/L) | Yield in Optimized Medium (mg/L) | Reference |
| Enniatin H | 185.4 | 695.2 | [5] |
| Enniatin I | 349.1 | 882.4 | [5] |
| Enniatin MK1688 | 541.1 | 824.8 | [5] |
| Total Enniatins | 1075.6 | 2398.5 | [5] |
Experimental Protocols
1. Protocol for Fermentation of Fusarium for this compound Production
-
Inoculum Preparation:
-
Grow the selected Fusarium strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days until sporulation.
-
Prepare a spore suspension by adding sterile distilled water to the agar plate and gently scraping the surface.
-
Adjust the spore concentration to a desired level (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.
-
-
Fermentation:
-
Prepare the optimized liquid culture medium (e.g., Fusarium defined medium with sucrose and NaNO₃).
-
Dispense the medium into sterile Erlenmeyer flasks.
-
Inoculate the flasks with the spore suspension (e.g., 1% v/v).
-
Incubate the flasks at 25°C on a rotary shaker (e.g., 150 rpm) for the predetermined optimal duration (e.g., 8 days).
-
2. Protocol for Extraction of this compound
-
Separation of Mycelium and Broth:
-
After incubation, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
-
Extraction from Mycelium:
-
Wash the mycelium with distilled water.
-
Homogenize the wet mycelium in methanol (e.g., 3 times the volume of the mycelium).[1]
-
Shake the mixture for a sufficient time (e.g., 1 hour) at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process two more times and pool the supernatants.
-
-
Extraction from Culture Broth (if required):
-
Perform a liquid-liquid extraction of the culture broth using a suitable organic solvent like ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled solvent extracts to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile) for analysis.[9]
-
3. Protocol for Quantification of this compound by HPLC
-
Sample Preparation:
-
Filter the reconstituted extract through a 0.22 µm syringe filter before injection.[9]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 mm x 4.6 mm).[9]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20, v/v) can be used.[9] Alternatively, a gradient elution can be employed for better separation of different enniatins.[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Injection Volume: 10 µL.[9]
-
Detection: UV detector at 206 nm.[9]
-
-
Quantification:
-
Prepare a standard curve using a certified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound - MycoTOX Profile (Mold Exposure) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 5. Statistical optimization of culture conditions for the production of enniatins H, I, and MK1688 by Fusarium oxysporum KFCC 11363P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential for the Bio-Detoxification of the Mycotoxins this compound and Deoxynivalenol by Lactic Acid Bacteria and Bacillus spp. [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enniatin B Extraction from Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Enniatin B extraction from complex samples. It includes detailed troubleshooting guides in a question-and-answer format, FAQs, and complete experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex samples?
A1: The most prevalent methods for this compound extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2] The choice of method often depends on the sample matrix, desired throughput, and available resources.
Q2: I am observing low recovery of this compound. What are the likely causes and solutions?
A2: Low recovery of this compound can stem from several factors related to the extraction process and the inherent properties of the analyte.
| Potential Cause | Recommended Solution |
| Incomplete Extraction from Matrix | Optimize the extraction solvent. Acetonitrile/water mixtures are commonly used.[3] For complex matrices like cereals, acidification of the extraction solvent (e.g., with formic acid) can improve efficiency.[4] Ensure sufficient homogenization and extraction time. |
| Analyte Breakthrough during SPE Loading | The sample loading solvent may be too strong, preventing this compound from binding to the sorbent. Dilute the sample with a weaker solvent before loading. Ensure the pH of the sample is appropriate for the chosen sorbent. |
| Incomplete Elution from SPE Cartridge | The elution solvent may be too weak to displace this compound from the sorbent. Increase the strength of the elution solvent or the elution volume. A mixture of dichloromethane and methanol is often effective for eluting enniatins.[1] |
| Analyte Loss during Solvent Evaporation | If using a nitrogen evaporator, ensure the temperature is not too high, which could lead to the degradation of the analyte. |
| Matrix Effects in LC-MS/MS Analysis | Co-eluting matrix components can suppress the ionization of this compound, leading to an apparent low recovery. Improve the clean-up step to remove more matrix components. The use of matrix-matched calibration curves is highly recommended for accurate quantification.[5] |
Q3: My analytical results are showing significant matrix effects. How can I mitigate this?
A3: Matrix effects, which can manifest as ion suppression or enhancement in LC-MS/MS analysis, are a common challenge with complex samples.
| Mitigation Strategy | Description |
| Improve Sample Clean-up | A more effective clean-up step can remove interfering matrix components. For QuEChERS, this may involve using different dispersive SPE (d-SPE) sorbents like C18, PSA, or GCB.[2] For SPE, selecting a more specific sorbent or optimizing the wash steps can be beneficial. |
| Dilute the Extract | Diluting the final extract can reduce the concentration of interfering compounds. However, this may compromise the limit of detection (LOD) and limit of quantification (LOQ). |
| Use Matrix-Matched Calibrants | Preparing calibration standards in a blank matrix extract that has undergone the same extraction procedure can compensate for matrix effects.[5] |
| Employ Stable Isotope-Labeled Internal Standards | A stable isotope-labeled internal standard for this compound, if available, can effectively compensate for matrix effects as it will be affected similarly to the native analyte. |
| Optimize Chromatographic Conditions | Modifying the LC gradient or using a different column can help separate this compound from co-eluting matrix components. |
Q4: I am observing peak tailing for this compound in my chromatograms. What should I do?
A4: Peak tailing can be caused by issues with the column, mobile phase, or interactions with the analytical system.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | This compound may be interacting with active sites on the column packing material. Ensure the mobile phase pH is appropriate. Adding a small amount of an acid, like formic acid, to the mobile phase can help improve peak shape. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Extra-column Dead Volume | Excessive tubing length or improper connections can lead to band broadening and peak tailing. Ensure all connections are secure and use tubing with the appropriate inner diameter. |
Experimental Protocols
1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for this compound in Wheat-Based Products [6]
This protocol is adapted for the extraction of enniatins from complex wheat-based matrices.
-
Sample Preparation: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration: Add 25 mL of distilled water and sonicate for 15 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Vortex vigorously for 30 seconds to ensure proper mixing.
-
Centrifuge at 4500 rpm for 5 minutes at 5°C.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer the upper acetonitrile layer to a new 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 300 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 1500 rpm for 1 minute at 5°C.
-
-
Final Extract Preparation:
-
Collect the supernatant.
-
The extract is now ready for LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) Protocol for this compound in Human Biological Fluids [1]
This protocol is optimized for the extraction of enniatins from urine and plasma.
-
Sample Pre-treatment (Plasma):
-
To 250 µL of plasma, add 25 mL of a methanol/water (40/60, v/v) solution to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a graphitized carbon black (GCB) SPE cartridge by passing the appropriate solvent through it.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
-
Elution:
-
Elute the enniatins from the cartridge using 10 mL of a dichloromethane/methanol (80/20, v/v) mixture containing 0.2% formic acid.[1]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
3. Liquid-Liquid Extraction (LLE) for Mycotoxins in Cereals [7]
While a specific LLE protocol for this compound in grain was not detailed in the search results, a general procedure for mycotoxins in cereals can be adapted.
-
Sample Preparation: Weigh a representative sample of the ground cereal (e.g., 25 g).
-
Extraction:
-
Add an extraction solvent such as an acetonitrile/water mixture (e.g., 80:20, v/v) to the sample in a flask.
-
Shake vigorously for a defined period (e.g., 60 minutes) to ensure thorough extraction.
-
-
Phase Separation:
-
Filter the extract to remove solid particles.
-
Transfer the filtrate to a separatory funnel.
-
Add a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences. Shake and allow the layers to separate. Discard the non-polar layer.
-
-
Clean-up (Optional):
-
The aqueous/acetonitrile layer can be further cleaned up using a SPE cartridge if necessary.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the cleaned extract and reconstitute in a suitable solvent for analysis.
-
Quantitative Data Summary
The following tables summarize the recovery rates of different extraction methods for this compound and other enniatins from various complex matrices.
Table 1: Comparison of Extraction Methods for Enniatins in Wheat-Based Products [5]
| Mycotoxin | Shaker (Recovery %) | Ultra-Turrax (Recovery %) | QuEChERS (Recovery %) |
| Enniatin A | 72 - 125 | 77 - 113 | 68 - 105 |
| Enniatin A1 | 72 - 125 | 77 - 113 | 68 - 105 |
| This compound | 53 - 125 | 77 - 113 | 61 - 105 |
| Enniatin B1 | 72 - 125 | 74 - 125 | 68 - 105 |
| Beauvericin | 72 - 127 | 74 - 125 | 68 - 105 |
Table 2: Recovery of Enniatins from Human Plasma using Different Pre-treatment and SPE [1]
| Mycotoxin | Acetonitrile Precipitation + SPE (Recovery %) | Methanol/Water Precipitation + SPE (Recovery %) |
| Enniatin A | 62 - 92 | 76 - 103 |
| Enniatin A1 | 62 - 92 | 76 - 103 |
| This compound | 62 - 92 | 76 - 103 |
| Enniatin B1 | 62 - 92 | 76 - 103 |
| Beauvericin | 62 - 92 | 76 - 103 |
Table 3: Comparison of Extraction Methods for Mycotoxins in Maize [1][2]
| Mycotoxin | SPE (Recovery %) | QuEChERS (Recovery %) |
| This compound | 55 - 129 | 85 - 110 |
| Aflatoxins | 60 - 115 | 70 - 120 |
| Ochratoxin A | 70 - 110 | 80 - 115 |
| Zearalenone | 75 - 110 | 85 - 110 |
| Fumonisins | 50 - 100 | 60 - 105 |
Visualizations
Decision Tree for Extraction Method Selection
Caption: Decision tree for selecting an appropriate this compound extraction method.
This compound Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis.[8][9][10]
General Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis.
References
- 1. estudogeral.uc.pt [estudogeral.uc.pt]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. How to accurately test for mycotoxins within feed and cereals. – Randox Food [randoxfood.com]
- 8. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Best practices to minimize Enniatin B contamination in lab experiments
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions to minimize Enniatin B contamination in laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound (ENN B) is a mycotoxin, a type of toxic secondary metabolite produced by various species of Fusarium fungi.[1][2] These fungi are common pathogens of cereal grains like wheat, barley, and corn.[2][3] Consequently, ENN B is frequently found as a contaminant in these grains and their derived products worldwide.[2][4] It is a cyclic hexadepsipeptide and is considered an "emerging mycotoxin" due to its increasing prevalence.[4][5]
Q2: Why is this compound a concern in laboratory experiments?
This compound is a biologically active molecule that can interfere with experimental results. Its primary mechanism of action is its ionophoric activity, allowing it to transport cations like K+, Na+, and Ca2+ across cellular membranes, thereby disrupting the cell's natural ion balance.[1][2] This disruption can lead to a range of cytotoxic effects, including:
-
Induction of Apoptosis (Programmed Cell Death): ENN B can trigger cell death through pathways involving nuclear fragmentation.[2][6]
-
Mitochondrial Dysfunction: It can alter the mitochondrial membrane potential and uncouple oxidative phosphorylation.[7]
-
Cell Cycle Disruption: The toxin can cause cell cycle arrest in various phases.[7]
-
Modulation of Signaling Pathways: It has been shown to affect key cellular signaling pathways, such as the ERK pathway.[8]
Even at low, sub-cytotoxic concentrations, these effects can confound experimental data, particularly in cell-based assays, leading to unreliable or misinterpreted results.
Q3: What are the likely sources of this compound contamination in a typical lab environment?
Contamination in a laboratory setting is typically unintentional and can originate from several sources:
-
Contaminated Reagents: Cell culture media, sera, and supplements derived from natural or agricultural sources can be contaminated if the raw materials (e.g., grains) were affected by Fusarium.
-
Airborne Fungal Spores: Although less direct, Fusarium spores present in the environment could potentially contaminate experiments if aseptic techniques are not strictly followed.[9]
-
Laboratory Equipment and Surfaces: Cross-contamination can occur from improperly cleaned equipment or surfaces that have come into contact with contaminated materials.[10]
-
Personnel: Poor aseptic practices, such as inadequate hand washing or talking over open cultures, can introduce contaminants.[10][11]
Q4: What are the key physicochemical properties of this compound relevant to lab work?
This compound's properties make it a persistent contaminant. It is lipophilic (fat-soluble), which allows it to easily incorporate into the lipid bilayers of cell membranes.[1] Critically, it is resistant to many standard food processing techniques and detoxification strategies, including heat treatment.[2][12] This stability means that methods like autoclaving may not effectively degrade the chemical structure of the toxin.[2]
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₅₇N₃O₉ | [13] |
| Molecular Weight | 639.8 g/mol | [13] |
| Nature | Lipophilic, Cyclic Hexadepsipeptide | [1] |
| Thermal Stability | Stable during processes like cooking and baking. | [2][12] |
| Primary Activity | Ionophore for mono- and divalent cations. | [1][2] |
Table 2: Detection Methods for this compound
| Method | Common Sample Matrix | Typical Limit of Quantification (LOQ) | Key Features | Reference |
| LC-MS/MS | Cell Culture Media, Plasma, Cereal Products | 0.1 - 0.2 ng/mL | High sensitivity and specificity; the gold standard for quantification. | [14][15] |
| UPLC-MS/MS | Cereal-based Food, Urine | 2 µg/kg (food), 0.001 ng/mL (urine) | Ultra-high performance for rapid and reliable detection. | [16][17] |
| ELISA Kits | Grains, Feed | Varies by manufacturer | Rapid screening, suitable for checking raw materials before use. | [18] |
Troubleshooting Guides
Problem 1: My cell cultures show unexpected cytotoxicity, apoptosis, or altered growth rates, and I suspect contamination.
Answer: Unexplained cytotoxicity is a key indicator of potential contamination.[10] Since this compound induces apoptosis and disrupts the cell cycle, it could be a causative agent.[2][7]
dot
Caption: Troubleshooting workflow for suspected this compound contamination.
Recommended Steps:
-
Quarantine: Immediately isolate the affected cultures and all reagents (media, serum, supplements) used with them.
-
Microscopic Examination: Check for common contaminants like bacteria and fungi.[19] If none are visible, a chemical contaminant like a mycotoxin is possible.
-
Test for this compound: The most reliable method is to analyze a sample of the culture medium supernatant using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14] Refer to Protocol 1 below.
-
Corrective Action: If ENN B is detected, discard all contaminated cultures and reagents. Perform a thorough decontamination of all affected equipment, including incubators and biosafety cabinets. Source new lots of reagents and, if possible, request a certificate of analysis for mycotoxin screening from the vendor.
Problem 2: How can I effectively decontaminate lab surfaces and equipment exposed to this compound?
Answer: Due to its stability, ENN B is not easily neutralized by heat. While some bacteria like Bacillus licheniformis have shown the ability to degrade ENN B, this is more applicable to bioremediation than surface decontamination.[5][20] For lab surfaces, physical removal and chemical denaturation are key.
Decontamination Protocol:
-
Mechanical Cleaning: Vigorously wipe all surfaces (biosafety cabinets, incubators, benchtops) with a detergent solution to physically remove the toxin.
-
Chemical Inactivation: Follow the detergent wash with a solution known to denature proteins and peptides, such as a 1:10 dilution of household bleach (sodium hypochlorite), allowing for a contact time of at least 10-15 minutes before rinsing with sterile water.
-
Rinsing: Thoroughly rinse surfaces with 70% ethanol or sterile deionized water to remove bleach residue, which can be toxic to cells.
-
Pipettes and Non-disposables: Disassemble and soak non-disposable equipment in a detergent bath, followed by copious rinsing. If materials are compatible, a bleach solution soak can be used.
Problem 3: What materials should I be cautious about using to prevent this compound adsorption and leaching?
Answer: this compound is lipophilic and may adsorb to certain plastics. This creates a risk of the toxin leaching into sterile media or solutions over time.
Recommendations:
-
Use High-Quality Plastics: Whenever possible, use laboratory plastics made from polypropylene (PP) or polystyrene (PS) from reputable manufacturers.
-
Avoid Prolonged Storage: Do not store media or aqueous solutions in plastic containers for extended periods, especially if contamination of the container is a remote possibility.
-
Glassware: For long-term storage of critical reagents, prefer sterile glass containers (e.g., borosilicate glass) as they are less prone to leaching of adsorbed contaminants.
-
Adsorbent Materials: Be aware that certain materials like smectite clays can adsorb ENN B, a property being explored for mitigation but one that highlights its potential to bind to surfaces.[21]
Experimental Protocols
Protocol 1: Detection and Quantification of this compound in Liquid Samples via LC-MS/MS
This protocol is adapted from established methods for quantifying Enniatins in liquid matrices.[14][22]
-
Sample Preparation (Liquid-Liquid Extraction): a. Take 1 mL of the test sample (e.g., cell culture medium, plasma). b. Add 1 mL of acetonitrile to precipitate proteins and extract the toxin.[14] c. Vortex vigorously for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes to pellet debris. e. Carefully transfer the supernatant to a clean tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 200 µL of acetonitrile/water (80/20, v/v) for analysis.[14]
-
LC-MS/MS Analysis: a. Chromatography System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. b. Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). c. Mobile Phase: A gradient elution using (A) water with 5 mM ammonium formate and 0.1% formic acid and (B) methanol with 5 mM ammonium formate and 0.1% formic acid. d. Mass Spectrometry: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, operating in positive ion mode. e. Detection: Use Multiple Reaction Monitoring (MRM) mode. For this compound, typical precursor-to-product ion transitions would be monitored (e.g., m/z 640.4 -> 214.1).
-
Quantification: a. Prepare a matrix-matched calibration curve using certified this compound standards. b. Spike known concentrations of the standard into a clean, uncontaminated matrix identical to the sample (e.g., fresh culture medium). c. Process the standards alongside the unknown samples. d. Plot the peak area against concentration to create a standard curve and calculate the concentration in the unknown samples.
Visualizations
dot
Caption: Overview of this compound contamination sources and pathways.
dot
Caption: Simplified signaling pathways affected by this compound.
References
- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential for the Bio-Detoxification of the Mycotoxins this compound and Deoxynivalenol by Lactic Acid Bacteria and Bacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enniatin B1: Emerging Mycotoxin and Emerging Issues [mdpi.com]
- 8. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. scientificlabs.com [scientificlabs.com]
- 12. Mouse tissue distribution and persistence of the food-born fusariotoxins this compound and Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C33H57N3O9 | CID 164754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Occurrence and Dietary Exposure Assessment to this compound through Consumption of Cereal-Based Products in Spain and the Catalonia Region | MDPI [mdpi.com]
- 17. Biomonitoring of Enniatin B1 and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mycotoxin Contamination: Science-Backed Strategies for Risk Reduction - ProGnosis Biotech [prognosis-biotech.com]
- 19. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Potential for the Bio-Detoxification of the Mycotoxins this compound and Deoxynivalenol by Lactic Acid Bacteria and <i>Bacillus</i> spp. [agris.fao.org]
- 21. researchgate.net [researchgate.net]
- 22. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Protocol modifications for improving Enniatin B stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enniatin B. The information is designed to address common issues encountered during experimental procedures, with a focus on improving the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term storage, this compound stock solutions can be prepared in acetonitrile or methanol and stored at -18°C to -20°C.[1][2] Studies have shown that this compound is stable under these conditions for at least 14 months.[3] It is also common practice to prepare stock solutions in dimethyl sulfoxide (DMSO) for biological assays and store them at -20°C.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.
Q2: How stable is this compound in aqueous solutions and common buffers like PBS or Tris?
Q3: Can I store diluted this compound solutions for later use?
A3: It is not recommended to store diluted aqueous solutions of this compound for extended periods, as its stability in these conditions is not well-characterized and is likely to be poor. For cell-based assays, prepare fresh dilutions from your frozen stock solution for each experiment to ensure consistent and accurate results.
Q4: What are the known degradation products of this compound?
A4: The primary degradation pathways for this compound involve oxidation and demethylation. In biological systems, metabolites such as mono- and di-N-demethylated this compound, as well as dioxygenated forms, have been identified.[2] Bacterial degradation can lead to the opening of the cyclic depsipeptide ring, resulting in linear ester compounds.[4]
Q5: Do the degradation products of this compound have biological activity?
A5: There is limited specific information on the biological activity of individual this compound degradation products. However, it is known that the disruption of the cyclic structure can reduce its toxicity.[4] In-planta trials have shown that the degradation products of this compound have a reduced ability to facilitate fungal infections compared to the parent compound.[4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Possible Cause: Degradation of this compound in the experimental solution.
Troubleshooting Steps:
-
Solution Preparation:
-
Always prepare fresh working solutions of this compound from a frozen, concentrated stock solution (in acetonitrile, methanol, or DMSO) immediately before each experiment.
-
Avoid storing diluted aqueous solutions, even for short periods.
-
-
Solvent Check:
-
Ensure the organic solvent used for the stock solution is of high purity and anhydrous, as contaminants can accelerate degradation.
-
-
Experimental Conditions:
-
Minimize the exposure of this compound solutions to light and elevated temperatures.
-
If long incubation times are necessary, consider the potential for degradation and include appropriate controls.
-
Issue 2: Poor reproducibility of analytical measurements (e.g., LC-MS/MS).
Possible Cause: Instability of this compound in the analytical solvent or during sample preparation.
Troubleshooting Steps:
-
Standard Preparation:
-
Prepare calibration standards fresh from a reliable stock solution.
-
A study on mycotoxin stability suggests that while enniatins are generally stable in acetonitrile and methanol at -18°C, the stability in multi-analyte solutions at room temperature can be limited.[3]
-
-
Sample Matrix Effects:
-
The composition of the sample matrix can influence stability. Perform matrix-matched calibration to account for any potential degradation or ion suppression/enhancement.
-
-
Storage of Processed Samples:
-
If processed samples cannot be analyzed immediately, store them at low temperatures (e.g., -20°C or -80°C) and minimize the storage time.
-
Data on this compound Stability and Cytotoxicity
Table 1: Stability of this compound in Different Solvents and Conditions
| Solvent/System | Temperature | Duration | Stability/Degradation | Reference |
| Acetonitrile | -18°C | 14 months | Stable | [3] |
| Methanol | -18°C | 14 months | Stable | [3] |
| DMSO | -20°C | Not specified | Common storage condition | [2] |
| Aqueous System (pH 4, 7, 10) | Cooking Temp. | 15 minutes | Significant reduction | |
| PBS Buffer | 28°C | 9 days | Used for incubation | [4] |
Table 2: In Vitro Cytotoxicity of this compound (IC50 values)
| Cell Line | Exposure Time | IC50 (µM) | Reference |
| V79 | 48 hours | 4 | [5] |
| H4IIE | Not specified | ~1-2.5 | [6] |
| HepG2 | Not specified | ~10-25 | [6] |
| C6 | Not specified | ~10-25 | [6] |
| Caco-2 | 3 to 72 hours | 1.4 to >30 | [7] |
Detailed Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile, methanol, or DMSO (high purity)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in separate vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or lower, protected from light.
-
Protocol 2: General Protocol for Assessing this compound Stability in a Test Solution
-
Materials:
-
This compound stock solution
-
Test solution (e.g., PBS, Tris buffer, cell culture medium)
-
Incubator or water bath at the desired temperature(s)
-
LC-MS/MS system or other suitable analytical instrument
-
-
Procedure:
-
Prepare a fresh dilution of this compound in the test solution to a known concentration.
-
Divide the solution into multiple aliquots for different time points.
-
Store the aliquots under the desired conditions (e.g., 4°C, room temperature, 37°C), protected from light.
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately analyze the concentration of this compound using a validated analytical method.
-
A control sample stored at -80°C should be included to account for any initial degradation during preparation.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in a solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse tissue distribution and persistence of the food-born fusariotoxins this compound and Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. the-emerging-fusarium-toxin-enniatin-b-in-vitro-studies-on-its-genotoxic-potential-and-cytotoxicity-in-v79-cells-in-relation-to-other-mycotoxins - Ask this paper | Bohrium [bohrium.com]
- 6. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
Troubleshooting low yields in the purification of Enniatin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the purification of Enniatin B.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this compound purification can arise from several factors throughout the experimental workflow, from initial extraction to final purification steps. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting decision tree for low this compound yields.
Question: What are the most effective methods for extracting this compound from fungal cultures?
Answer: The choice of extraction method depends on the culture type (solid or liquid). For solid cultures, a two-step extraction is often effective. Liquid cultures typically involve a liquid-liquid extraction.
Extraction Workflow from Fungal Culture
Caption: General workflow for this compound extraction.
For solid corn cultures, an initial extraction with a polar solvent mixture like methanol/water can be followed by a liquid-liquid extraction with a less polar solvent such as ethyl acetate.[1] For liquid cultures, direct extraction with a solvent like hexane has been reported.[1]
Question: I am losing a significant amount of this compound during the chromatographic purification step. What could be the reason?
Answer: Loss during chromatography can be due to several factors, including improper column selection, a non-optimized mobile phase, or degradation of the compound on the column.
-
Column Choice: this compound is a lipophilic molecule, making reversed-phase chromatography (e.g., with a C18 column) a suitable choice.[2]
-
Mobile Phase Optimization: A common mobile phase for this compound purification is a gradient of acetonitrile and water.[1][2] If this compound is eluting too early with co-impurities, decrease the initial concentration of the organic solvent. If it is not eluting, you may need to increase the organic solvent concentration in your gradient.
-
pH and Temperature: Enniatins can degrade under certain pH and temperature conditions.[3] It is advisable to perform purification at room temperature and use mobile phases with a neutral or slightly acidic pH.
Data on this compound Purification Yields
The yield of purified this compound can vary significantly based on the fungal strain, culture conditions, and the purification protocol employed. Below is a summary of reported yields from different studies.
| Fungal Strain | Culture Type | Purification Method | Reported Yield | Reference |
| Fusarium acuminatum | Liquid Culture (2 L) | Two-step preparative reverse phase HPLC | 2 to 30 mg | [1] |
| Fusarium tricinctum | Solid Corn Medium (100 g) | Low-pressure liquid chromatography followed by semi-preparative LC | 20 to 56 mg | [1] |
| Fusarium tricinctum | Solid Corn Culture | Low-pressure liquid chromatography and semi-preparative HPLC | 30 to 300 mg per compound | [1] |
Detailed Experimental Protocols
Extraction of this compound from Solid Corn Culture[1]
-
Initial Extraction: The fermented solid corn culture is first extracted with a mixture of water and methanol (50/50, v/v).
-
Second Extraction: The resulting extract is then further extracted with ethyl acetate.
-
Solvent Removal: The organic solvent is removed under reduced pressure to obtain the crude extract.
Chromatographic Purification of this compound
This protocol is a general guide based on common practices.[1][2]
-
Column: A C18 column is typically used for the separation of this compound.[2]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, a gradient could start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 90%) to elute this compound.[2]
-
Detection: this compound can be detected by UV absorbance at approximately 206 nm.[2]
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: The purity of the collected fractions should be confirmed using an analytical method such as LC-MS/MS.[4][5]
HPLC Gradient Example for this compound Analysis [2]
| Time (minutes) | % Mobile Phase A (Water, 0.1% FA) | % Mobile Phase B (Acetonitrile, 0.1% FA) |
| 0-2 | 98 | 2 |
| 2-6 | 98 to 60 | 2 to 40 |
| 6-7.5 | 60 to 10 | 40 to 90 |
| 7.5-9.8 | 10 | 90 |
| 9.8-10.5 | 10 to 98 | 90 to 2 |
| 10.5-12.5 | 98 | 2 |
Stability and Degradation Considerations
This compound can be susceptible to degradation, which can significantly impact the final yield.
-
pH and Thermal Stability: Studies have shown that enniatins can be degraded by thermal treatments, and the stability can be influenced by pH.[3] It is advisable to avoid prolonged exposure to high temperatures and extreme pH conditions during purification.
-
Microbial Degradation: Certain bacteria, such as Bacillus tequilensis, are capable of degrading this compound.[2][6] Ensure that all solutions and equipment are sterile to prevent microbial contamination during the purification process.
By systematically evaluating each step of your purification protocol and considering these potential pitfalls, you can effectively troubleshoot and improve the yield of this compound in your experiments.
References
- 1. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 2. Optimization and Metabolite Profiling of Mycotoxin this compound Biodegradation by Bacillus tequilensis [mdpi.com]
- 3. Degradation study of enniatins by liquid chromatography-triple quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Poor Aqueous Solubility of Enniatin B for Bioassays
Welcome to the technical support center for Enniatin B. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility an issue?
A1: this compound is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It exhibits a range of biological activities, including anticancer, antifungal, and antibiotic properties, making it a compound of interest for research and drug development.[1] However, this compound is a lipophilic molecule and is practically insoluble in water.[1][2] This poor aqueous solubility presents a significant challenge for in vitro and in vivo bioassays, as it can lead to precipitation in aqueous culture media, inaccurate dosing, and reduced bioavailability.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The most commonly used solvents for preparing stock solutions for bioassays are dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2][3][4] It is also soluble in dimethylformamide (DMF).[1]
Q3: What is the recommended starting concentration for an this compound stock solution?
A3: A common starting concentration for an this compound stock solution in DMSO is 10 mg/mL or 15.6 mM.[3][5] From this stock, working solutions can be prepared by further dilution in the appropriate cell culture medium.
Q4: What is the maximum permissible concentration of DMSO in cell culture assays?
A4: The final concentration of DMSO in cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While the tolerance can vary between cell lines, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q5: My this compound precipitates when I add it to my aqueous assay buffer/medium. What can I do?
A5: Precipitation upon addition to aqueous solutions is a common problem with this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | ≥ 15.6 mM | [3][6] |
| Ethanol | Soluble at 10 mg/mL | ~15.6 mM | [3][4] |
| Methanol | Soluble at 10 mg/mL | ~15.6 mM | [3][4] |
| Dimethylformamide (DMF) | Soluble | - | [1] |
| Water | Almost insoluble | - | [1][2] |
Note: The molecular weight of this compound is approximately 639.8 g/mol .[7]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in bioassays.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Possible Causes:
-
The concentration of this compound in the final solution exceeds its aqueous solubility limit.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to keep this compound in solution.
-
Rapid addition of the stock solution to the aqueous medium.
-
Temperature shock causing the compound to precipitate.
Solutions:
-
Reduce the Final Concentration: Lower the final working concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final solvent concentration is sufficient to maintain solubility, but remains non-toxic to your cells. A final DMSO concentration between 0.1% and 0.5% is a good starting point.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium.
-
Gradual Addition: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations.
-
Pre-warm the Medium: Ensure your culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Use a Carrier/Solubilizing Agent: Consider using alternative formulation strategies such as cyclodextrins, nanoparticles, or liposomes to improve aqueous solubility. See the Experimental Protocols section for more details.
Issue 2: Inconsistent or non-reproducible bioassay results.
Possible Causes:
-
Incomplete dissolution of this compound in the stock solution.
-
Precipitation of this compound in the assay wells over time.
-
Degradation of this compound in the stock solution or assay medium.
Solutions:
-
Ensure Complete Dissolution of Stock: After dissolving this compound in the organic solvent, visually inspect the solution for any undissolved particles. Gentle warming (to 37°C) or sonication can aid in complete dissolution.
-
Visually Inspect Assay Plates: Before and during the assay, visually inspect the wells of your microplates for any signs of precipitation.
-
Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to minimize degradation.
-
Proper Stock Solution Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Experimental Protocols
This section provides detailed methodologies for preparing this compound solutions and for advanced formulation strategies to enhance its aqueous solubility.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 15.6 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound-ß-Cyclodextrin Inclusion Complex
This protocol is a general method for forming an inclusion complex with ß-cyclodextrin, which can be adapted for this compound. Optimization of the molar ratio may be required.
-
Materials:
-
This compound
-
ß-Cyclodextrin (ß-CD)
-
Ethanol or Methanol
-
Deionized water
-
-
Procedure (Co-precipitation Method):
-
Dissolve this compound in a minimal amount of ethanol or methanol.
-
In a separate container, dissolve ß-cyclodextrin in deionized water with stirring. A 1:1 or 1:2 molar ratio of this compound to ß-cyclodextrin is a good starting point.
-
Slowly add the this compound solution dropwise to the ß-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting aqueous solution can be used directly, or the complex can be isolated by freeze-drying (lyophilization).
-
The resulting powder can be reconstituted in aqueous buffers for bioassays.
-
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a single emulsion-solvent evaporation method to encapsulate a hydrophobic compound like this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
-
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
-
Procedure:
-
Dissolve a specific amount of PLGA and this compound in an organic solvent (e.g., DCM). This forms the oil phase.
-
Add the oil phase to an aqueous solution of PVA (the aqueous phase).
-
Emulsify the mixture using a high-speed homogenizer or a probe sonicator to create an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspend the nanoparticle pellet in an appropriate aqueous buffer for your bioassay.
-
Protocol 4: Preparation of this compound-Loaded Liposomes
This protocol outlines the thin-film hydration method for preparing liposomes containing the hydrophobic this compound.
-
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
-
Procedure:
-
Dissolve the lipids (e.g., DPPC and cholesterol in a specific molar ratio) and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.
-
Hydrate the lipid film by adding the aqueous buffer (pre-warmed to a temperature above the lipid phase transition temperature) and rotating the flask. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
The resulting liposomal suspension can be used for bioassays. Unencapsulated this compound can be removed by dialysis or size exclusion chromatography if necessary.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Strategies to improve this compound solubility for bioassays.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C33H57N3O9 | CID 164754 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to reduce variability in Enniatin B cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Enniatin B (EnnB) cytotoxicity assays.
Troubleshooting Guide
High variability in cytotoxicity assays can obscure the true biological effects of this compound. This guide addresses common issues and provides practical solutions.
Problem 1: High Well-to-Well Variability within the Same Treatment Group
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, this compound, or assay reagents.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health.
-
Cell Clumping: Aggregated cells will lead to uneven distribution.
Solutions:
-
Optimize Cell Seeding:
-
Ensure a single-cell suspension before seeding by gently pipetting up and down or using a cell strainer.
-
Mix the cell suspension between pipetting steps to prevent settling.
-
Visually inspect the plate under a microscope after seeding to confirm even distribution.
-
-
Improve Pipetting Technique:
-
Use calibrated pipettes and proper techniques (e.g., consistent speed and pressure, pre-wetting tips).
-
For 96-well plates, consider using a multichannel pipette for more consistent additions.
-
-
Mitigate Edge Effects:
-
Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to create a humidity barrier.
-
Avoid using the outer wells for experimental data.
-
-
Ensure Proper Cell Health:
-
Use cells from a consistent passage number, as high-passage cells can exhibit altered growth rates and sensitivity to toxins.[1]
-
Problem 2: Inconsistent IC50 Values Between Experiments
Possible Causes:
-
Variation in Cell Passage Number: As cells are passaged, their characteristics, including sensitivity to cytotoxic agents, can change.[1]
-
Differences in Serum Lots: Fetal bovine serum (FBS) is a complex mixture, and lot-to-lot variability can impact cell growth and drug sensitivity.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own cytotoxic effects, especially at higher concentrations.
-
Inconsistent Incubation Times: The duration of cell exposure to this compound and the timing of assay reagent addition are critical.
Solutions:
-
Standardize Cell Culture Practices:
-
Establish a working cell bank and use cells within a defined, narrow passage range for all experiments.
-
Test new lots of FBS before use in critical experiments and purchase larger batches when possible to ensure consistency.
-
-
Control for Solvent Effects:
-
Include a vehicle control group (cells treated with the same concentration of solvent as the highest this compound concentration) in every experiment.
-
Ensure the final solvent concentration is consistent across all treatment groups and is below a level that affects cell viability (typically <0.5%).
-
-
Maintain Consistent Timing:
-
Strictly adhere to the defined incubation times for both this compound treatment and assay development.
-
Problem 3: Assay-Specific Artifacts
Possible Causes:
-
MTT Assay: The ionophoric nature of this compound can interfere with mitochondrial function, potentially affecting the reduction of MTT and leading to inaccurate viability readings.
-
Neutral Red Assay: this compound is known to induce lysosomal membrane permeabilization, which can directly interfere with the uptake and retention of the Neutral Red dye in lysosomes.[2]
-
LDH Assay: If this compound causes late-stage apoptosis or necrosis, the timing of LDH release measurement is crucial.
Solutions:
-
Select the Appropriate Assay:
-
Consider using a combination of assays that measure different aspects of cell death (e.g., metabolic activity, membrane integrity, and apoptosis) to confirm results.
-
Be aware of the potential for interference and validate your chosen assay for your specific cell line and experimental conditions.
-
-
Optimize Assay Protocols:
-
For the Neutral Red assay, shorter incubation times may be necessary to minimize the impact of lysosomal damage.
-
For the LDH assay, perform a time-course experiment to determine the optimal time point for measuring LDH release after this compound treatment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: this compound is an ionophore that disrupts cellular ion homeostasis by forming pores in cell membranes, leading to an influx of cations like potassium (K+).[3] This disruption of the electrochemical gradient affects mitochondrial function, induces oxidative stress, and can trigger apoptosis and cell cycle arrest.[3][4]
Q2: Which cell lines are commonly used for this compound cytotoxicity testing?
A2: A variety of cell lines have been used, with Caco-2 (human colorectal adenocarcinoma) and HepG2 (human liver cancer) being among the most common.[4] Other reported cell lines include HT-29 (human colon adenocarcinoma), MRC-5 (human lung fibroblast), and V79 (Chinese hamster lung fibroblasts).[4]
Q3: How should I prepare my this compound stock solution?
A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. It is crucial to then dilute the stock solution in culture medium to the final desired concentrations for your experiment, ensuring the final solvent concentration is minimal and consistent across all wells.
Q4: What are the typical IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, assay method, and exposure time. The table below summarizes some reported IC50 values.
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Assay Type | Exposure Time (h) | IC50 (µM) | Reference |
| Caco-2 | MTT | 48 | ~1.4 - >30 | [4] |
| HepG2 | MTT | 48 | ~0.9 - 8.5 | [4][5] |
| HepG2 | Alamar Blue | 24 | 435.9 | [5] |
| HT-29 | MTT | 48 | 2.8 | [5] |
| MRC-5 | BrdU | 24 | 9.8 | [5] |
| V79 | Neutral Red | 48 | 4.0 | [6] |
| CCF-STTG1 | CCK-8 | Not Specified | 8.9 | [5] |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for Caco-2 or HepG2).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Neutral Red Uptake Assay Protocol for this compound Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Staining:
-
After the this compound treatment period, remove the treatment medium.
-
Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Washing and Dye Extraction:
-
Carefully remove the Neutral Red-containing medium.
-
Wash the cells with 150 µL of PBS.
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Shake for 10 minutes on an orbital shaker to extract the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
LDH Release Assay Protocol for this compound Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes).
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided with the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for determining the cytotoxicity of this compound.
Caption: this compound induces apoptosis through multiple interconnected pathways.
Caption: this compound can induce cell cycle arrest at different phases depending on the cell type.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Enniatin B Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Enniatin B and its analogs.
Frequently Asked Questions (FAQs)
1. Why am I observing poor peak shape (tailing or fronting) for my this compound analogs?
Poor peak shape is a common issue in liquid chromatography and can be caused by several factors. For this compound and its analogs, which are cyclic hexadepsipeptides, interactions with the stationary phase and issues with the sample solvent are frequent culprits.
-
Peak Tailing: This is often caused by strong interactions between the analytes and active sites on the stationary phase, such as free silanols on silica-based columns.[1] To mitigate this:
-
Optimize Mobile Phase pH: While Enniatins are neutral compounds, adjusting the mobile phase pH can help suppress the ionization of free silanols, reducing unwanted interactions. However, be mindful of the pH stability of your column.
-
Use End-capped Columns: Employing a well-end-capped C18 column can minimize the number of accessible free silanols.[1]
-
Check for Mass Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or sample concentration.[2][3]
-
Inspect for Dead Volume: Ensure all column and tubing connections are secure and properly fitted to minimize dead volume, which can cause band broadening and tailing.[2]
-
-
Peak Fronting: This is often an indication of column overload or a sample solvent that is too strong.[3]
-
Reduce Injection Volume: As with tailing, injecting a smaller volume can resolve fronting caused by overloading the column.[3]
-
Match Sample Solvent to Initial Mobile Phase: Dissolving your sample in a solvent that is stronger than your initial mobile phase conditions can cause the analyte band to spread before it reaches the column, leading to fronting.[3] It is best to dissolve the sample in the initial mobile phase or a weaker solvent.
-
2. My this compound and Enniatin B1 peaks are co-eluting. How can I improve their separation?
This compound and its analogs, such as Enniatin B1, are structurally very similar, which can make their separation challenging. To improve resolution:
-
Modify the Organic Mobile Phase:
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol or a mixture of acetonitrile and methanol. The different selectivity of methanol can alter the elution order and improve separation.[4]
-
Adjust the Gradient: A shallower gradient can increase the separation time between closely eluting peaks.[4]
-
-
Optimize Column Temperature: Increasing the column temperature can improve efficiency and may alter the selectivity of the separation. A common starting point is 30°C, but testing temperatures up to 40°C may be beneficial.[5]
-
Select a Different Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for these closely related compounds.
3. I am experiencing low sensitivity and poor detection for this compound analogs. What can I do?
Low sensitivity can be a significant hurdle, especially when analyzing trace levels of Enniatins in complex matrices.
-
Optimize Detector Settings:
-
UV Detector: this compound has a UV absorbance maximum around 206 nm.[6] Ensure your UV detector is set to this wavelength for optimal sensitivity.
-
Mass Spectrometer (MS): For MS detection, use electrospray ionization (ESI) in positive ion mode. Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) and select the appropriate precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity.[7]
-
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize SPE to concentrate the analytes and remove matrix interferences. Graphitized carbon black cartridges have been shown to be effective for the extraction of Enniatins from biological fluids.[5]
-
Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate or acetonitrile can also be used for sample cleanup and concentration.[8]
-
-
Address Matrix Effects: In complex samples like food or biological fluids, co-eluting matrix components can suppress the ionization of this compound analogs in the MS source, leading to lower sensitivity.[9][10]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract to compensate for matrix effects.[9]
-
Employ Isotope-Labeled Internal Standards: If available, using a stable isotope-labeled internal standard for this compound can help to correct for both matrix effects and variations in sample preparation recovery.
-
Data Presentation
Table 1: Typical HPLC and LC-MS/MS Parameters for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Water | Water with 0.1% acetic acid and 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile | Methanol with 0.1% acetic acid and 5 mM ammonium acetate |
| Gradient | Isocratic (e.g., 80:20 Acetonitrile:Water) or Gradient | Gradient elution is common |
| Flow Rate | 1.0 mL/min | 0.2 - 0.4 mL/min |
| Column Temperature | 30°C | 30°C - 40°C |
| Injection Volume | 10 µL | 5 µL |
| UV Wavelength | 206 nm | N/A |
| MS Ionization | N/A | ESI Positive |
| MS/MS Transitions | N/A | This compound: m/z [M+H]+ → specific product ions |
Data compiled from multiple sources.[5][6][10][11]
Experimental Protocols
Protocol 1: Generic HPLC-UV Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific sample types and to resolve analogs.
-
Sample Preparation:
-
Extract the sample with an appropriate solvent (e.g., ethyl acetate or acetonitrile).
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.[6]
-
-
HPLC System and Conditions:
-
Analysis:
-
Inject prepared standards and samples.
-
Identify and quantify this compound based on the retention time and peak area of the standard.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common peak resolution issues.
Caption: General workflow for this compound analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. silicycle.com [silicycle.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Metabolite Profiling of Mycotoxin this compound Biodegradation by Bacillus tequilensis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biomonitoring of Enniatin B1 and Its Phase I Metabolites in Human Urine: First Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Dealing with co-eluting interferences in Enniatin B analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Enniatin B.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in this compound analysis?
A1: The most common co-eluting interferences in this compound analysis are structurally related mycotoxins and complex matrix components. These include:
-
Other Enniatins: Enniatin B1, Enniatin A, and Enniatin A1 are the most frequent co-eluting analogues due to their similar chemical structures and physicochemical properties.
-
Beauvericin (BEA): Another Fusarium mycotoxin that often co-occurs with enniatins in contaminated samples and can have similar retention times.[1]
-
Type B Trichothecenes: Mycotoxins like Deoxynivalenol (DON) and Nivalenol can co-occur with this compound in cereal samples, potentially causing interference.
-
Matrix Components: Complex sample matrices such as cereals, animal feed, and biological fluids (urine, plasma) contain numerous endogenous compounds that can co-elute with this compound, leading to matrix effects.[1][2][3][4]
Q2: What is the "matrix effect" and how does it affect this compound analysis?
A2: The matrix effect is the alteration of ionization efficiency for the target analyte (this compound) due to the presence of co-eluting compounds from the sample matrix. This can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the this compound concentration and potentially false-negative results. This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the this compound concentration.
Matrix effects are a significant challenge in LC-MS/MS analysis, impacting the accuracy, precision, and sensitivity of quantification.[2] The complexity of matrices like spices can lead to strong ion suppression.
Q3: Which analytical technique is most suitable for this compound analysis?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound.[2] This technique offers high sensitivity and selectivity, which is crucial for detecting and quantifying this compound at low concentrations in complex matrices. The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection of this compound even in the presence of co-eluting interferences.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Problem 1: Poor chromatographic separation of this compound and other enniatins (e.g., Enniatin B1).
Possible Causes:
-
Inappropriate HPLC/UHPLC column.
-
Suboptimal mobile phase composition or gradient program.
-
Incorrect flow rate or column temperature.
Solutions:
-
Column Selection:
-
Utilize a high-resolution column, such as a C18 column with a small particle size (e.g., ≤1.9 µm), to enhance separation efficiency.
-
-
Mobile Phase Optimization:
-
Adjust the mobile phase composition. A common mobile phase for enniatin analysis consists of a gradient of water and an organic solvent (methanol or acetonitrile) with additives like ammonium formate and formic acid to improve peak shape and ionization.[4]
-
Optimize the gradient elution program. A shallower gradient can often improve the resolution of closely eluting compounds.
-
-
Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve separation, though it will increase the run time.
-
Adjusting the column temperature can alter selectivity and improve resolution. Experiment with temperatures in the range of 25-40°C.
-
Problem 2: Significant ion suppression or enhancement (Matrix Effect) observed for this compound.
Possible Causes:
-
Insufficient sample cleanup.
-
High concentration of co-eluting matrix components.
-
Suboptimal ionization source parameters.
Solutions:
-
Improve Sample Preparation:
-
Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective methods for reducing matrix interferences.[5][6]
-
For particularly complex matrices, consider using immunoaffinity columns for highly selective cleanup.
-
-
Dilution of the Extract:
-
A simple and effective way to reduce matrix effects is to dilute the final sample extract. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement.[2]
-
-
Use of Internal Standards:
-
Employ a stable isotope-labeled internal standard (e.g., ¹³C-Enniatin B). This is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.[2]
-
Problem 3: Low recovery of this compound during sample preparation.
Possible Causes:
-
Inappropriate extraction solvent.
-
Suboptimal pH of the extraction solvent.
-
Analyte loss during solvent evaporation or cleanup steps.
Solutions:
-
Optimize Extraction Solvent:
-
Acetonitrile is a commonly used and effective solvent for extracting enniatins.[7] Mixtures of acetonitrile and water are often employed.
-
For certain matrices, other solvents or solvent mixtures may provide better recoveries. A systematic evaluation of different solvents is recommended.
-
-
Adjust pH:
-
The addition of a small amount of acid, such as formic acid, to the extraction solvent can improve the extraction efficiency for some mycotoxins.
-
-
Minimize Analyte Loss:
-
During solvent evaporation, use a gentle stream of nitrogen and a controlled temperature (e.g., 40-50°C) to prevent the loss of the analyte.[7]
-
Ensure that the chosen SPE sorbent and elution solvent are appropriate for this compound to avoid poor retention or incomplete elution.
-
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Cereals
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from cereal matrices.
Materials:
-
Homogenized cereal sample
-
Water (HPLC grade)
-
Acetonitrile with 1% formic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the sample. Let it stand for 15 minutes.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous MgSO₄, and 150 mg of C18.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid[4] |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid[4] |
| Gradient | Start with 90% A, decrease to 10% A over 8 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Parameters (ESI+):
The following are typical MRM transitions for this compound and a common co-eluting interferent. These should be optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 657.4 [M+NH₄]⁺ | 228.2 | 214.2 |
| Enniatin B1 | 671.4 [M+NH₄]⁺ | 242.2 | 214.2 |
| Beauvericin | 784.4 [M+H]⁺ | 262.1 | 244.1 |
Note: The ammonium adduct ([M+NH₄]⁺) is often preferred for enniatins as it can provide a more stable and abundant precursor ion.[4]
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Caption: Step-by-step workflow for QuEChERS sample preparation of cereal samples.
References
- 1. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 3. qascf.com [qascf.com]
- 4. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. weber.hu [weber.hu]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Refinement of the QuEChERS Method for Enniatin B Analysis in Food Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Enniatin B in food samples using a refined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Incomplete extraction from the sample matrix. | - Ensure the sample is thoroughly homogenized before extraction.- Increase the extraction time or use mechanical shaking for more vigorous extraction.[1]- Optimize the solvent-to-sample ratio; a higher volume of extraction solvent may be needed for highly absorbent matrices.[2] |
| Loss of analyte during the clean-up step. | - The type and amount of d-SPE sorbent are critical. For this compound, a combination of MgSO₄ and C18 is commonly used to remove fats and other nonpolar interferences.[2]- Ensure proper vortexing and centrifugation after adding d-SPE sorbents to facilitate partitioning. | |
| Degradation of this compound. | - Enniatins are stable compounds, but prolonged exposure to harsh conditions should be avoided.[3] | |
| High Matrix Effects (Signal Suppression or Enhancement) | Co-eluting matrix components interfering with the ionization of this compound in the mass spectrometer. | - Dilute the final extract: This is a simple and effective way to reduce the concentration of interfering compounds.[3]- Optimize the d-SPE clean-up: Experiment with different sorbents (e.g., PSA, GCB) in addition to C18 to remove a wider range of matrix components.[4]- Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for signal suppression or enhancement.[3][5][6] |
| Poor Peak Shape in Chromatogram | Interference from the sample matrix. | - Improve the clean-up step to remove interfering compounds.- Adjust the mobile phase composition or gradient to better separate this compound from interferences. |
| Issues with the LC column. | - Ensure the column is properly conditioned and has not exceeded its lifetime.- Use a guard column to protect the analytical column from matrix contaminants. | |
| Inconsistent Results (Poor Precision) | Non-homogenous sample. | - Ensure the initial sample is finely ground and thoroughly mixed. |
| Inaccurate pipetting or weighing. | - Calibrate all pipettes and balances regularly. | |
| Variability in the extraction or clean-up procedure. | - Standardize all steps of the protocol, including shaking times and centrifugation speeds. |
Frequently Asked Questions (FAQs)
1. What is the best extraction solvent for this compound using the QuEChERS method?
Acetonitrile is the most commonly used and effective extraction solvent for this compound and other emerging mycotoxins in food matrices.[2] Some methods may use acetonitrile with a small percentage of an acid, such as formic acid, to improve extraction efficiency for a broader range of mycotoxins.[7]
2. Which d-SPE sorbents are recommended for the clean-up of this compound extracts?
A combination of anhydrous magnesium sulfate (MgSO₄) and octadecyl (C18) silica is a widely accepted and effective choice for the dispersive solid-phase extraction (d-SPE) clean-up step for this compound in cereal-based products.[2] MgSO₄ helps to remove water, while C18 effectively removes fats and other nonpolar interferences that can cause matrix effects.
3. How can I minimize matrix effects when analyzing this compound in complex food samples like cereals or animal feed?
Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge.[6][8] To minimize them:
-
Use a robust clean-up step: As mentioned above, a d-SPE step with MgSO₄ and C18 is crucial.
-
Dilute the final extract: A simple dilution (e.g., 1:1 or 1:10) can significantly reduce the concentration of co-eluting matrix components.[3]
-
Employ matrix-matched calibration: This involves preparing your calibration standards in a blank matrix extract to accurately quantify the analyte by compensating for any signal alteration.[3][5]
4. What are the expected recovery rates for this compound with a refined QuEChERS method?
With an optimized QuEChERS protocol, you can expect to achieve satisfactory recovery rates for this compound, typically in the range of 70-120%.[7][9] However, this can vary depending on the complexity of the food matrix.
5. What are the typical limits of detection (LOD) and quantification (LOQ) for this compound using QuEChERS and LC-MS/MS?
The sensitivity of the method is highly dependent on the LC-MS/MS instrument used. However, reported LOQs for this compound using QuEChERS extraction are generally in the low µg/kg range, often between 0.5 and 10 µg/kg.[5][10]
Refined QuEChERS Protocol for this compound in Cereal-Based Food Samples
This protocol is a synthesis of methodologies reported for the analysis of this compound in food and feed.[2][5]
1. Sample Preparation and Homogenization
-
Weigh a representative portion of the food sample (e.g., 5 g) into a 50 mL centrifuge tube.
-
For dry samples, it may be beneficial to add a specific volume of water (e.g., 10 mL) and allow the sample to rehydrate for a short period (e.g., 15-30 minutes) to improve extraction efficiency.
2. Extraction
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts. A common combination is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer a portion of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents.
-
A typical d-SPE mixture for this compound is 900 mg of anhydrous MgSO₄ and 300 mg of C18 sorbent.
-
Vortex the tube for 30 seconds to 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
4. Final Extract Preparation
-
Take an aliquot of the cleaned-up supernatant (e.g., 1 mL) and transfer it to a vial.
-
The extract can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., mobile phase) if concentration is needed.
Quantitative Data Summary
Table 1: Performance of Refined QuEChERS Method for this compound in Various Food Matrices
| Food Matrix | Recovery (%) | LOQ (µg/kg) | Reference |
| Wheat-based products (flour, pasta, breakfast cereals, biscuits) | 77 - 113 | Not specified | [2] |
| Animal Feed | 84 - 115 | 1.0 - 5.0 | [5][10] |
| Maize | 85 - 114 | 0.33 - 60.45 (for multiple mycotoxins) | [7] |
| Oats | 78 - 158 (for multiple mycotoxins) | Not specified | [1] |
| Cheese | >70 (for most mycotoxins) | Not specified | [11] |
| Ready-to-eat food | 63 - 119 (for multiple mycotoxins) | Not specified | [10] |
Experimental Workflow
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Mouse tissue distribution and persistence of the food-born fusariotoxins this compound and Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of mycotoxins in cheese using an optimized analytical method based on a QuEChERS extraction and UHPLC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potency of Enniatin B and Its Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive review of available research highlights the varying cytotoxic effects of Enniatin B and its structural analogs, Enniatin A, A1, and B1. This guide synthesizes key findings on their comparative potency against various cancer cell lines, details the experimental methodologies used for these assessments, and illustrates the key signaling pathways implicated in their mechanism of action. This information is critical for researchers in oncology, toxicology, and drug development.
Enniatins, a class of mycotoxins produced by Fusarium species, have garnered significant interest for their potential as anticancer agents. Their biological activity is primarily attributed to their ionophoric properties, allowing them to transport cations across cellular membranes, which can disrupt cellular homeostasis and induce cell death.[1] However, the cytotoxic potency varies among the different Enniatin analogs.
Comparative Cytotoxicity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following table summarizes the IC50 values for this compound and its common analogs across a range of human cancer cell lines, as determined by various cytotoxicity assays.
| Enniatin | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| This compound | Caco-2 | 48 | 1.4 - >30 | [1][2] |
| HepG2 | 48 | 0.9 - 435.9 | [1][2] | |
| HT-29 | 48 | 2.8 | [3] | |
| MRC-5 | 24 | 9.8 | [4] | |
| H4IIE | 24 | ~1-2.5 | [5] | |
| Enniatin A | HepG2 | 48 | 11.4 | [6] |
| MRC-5 | - | 0.8 | [7][8] | |
| Enniatin A1 | Caco-2 | 48 | 2.7 | [6] |
| HepG2 | 48 | 2.6 | [6] | |
| HT-29 | 48 | 1.4 | [6] | |
| H4IIE | 24 | ~1-2.5 | [5] | |
| Enniatin B1 | Caco-2 | 48 | 11.5 | [3] |
| HepG2 | 48 | 8.5 | [3][9] | |
| HT-29 | 48 | 3.7 | [3][4] | |
| MRC-5 | 24 | 4.7 | [4] | |
| IPEC-J2 | 24 | Higher than ENN B, lower than ENN A/A1 | [10] | |
| H4IIE | 24 | ~1-2.5 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the cell passage number.
The data indicates that Enniatin A1 generally exhibits the most potent cytotoxic effects across the tested cell lines, often displaying lower IC50 values compared to this compound.[6] For instance, in HT-29 cells, the IC50 of Enniatin A1 at 48 hours is 1.4 µM, whereas for this compound it is 2.8 µM.[3][6] Enniatin B1's cytotoxicity appears to be intermediate, in some cases higher than this compound but lower than Enniatin A and A1.[10] It is also noteworthy that the sensitivity to Enniatins is cell-line dependent.
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for key in vitro assays used to determine the cytotoxicity of Enniatins.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of Enniatins for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[11][12]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
BrdU (Bromodeoxyuridine) Assay
This immunoassay measures DNA synthesis, which is indicative of cell proliferation.
-
BrdU Labeling: Add BrdU, a synthetic analog of thymidine, to the cell culture medium and incubate for a specific period (e.g., 2-24 hours). Proliferating cells will incorporate BrdU into their newly synthesized DNA.[14]
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.[15]
-
Antibody Incubation: Add a specific monoclonal antibody that binds to the incorporated BrdU.[16]
-
Secondary Antibody and Substrate: Add a secondary antibody conjugated to an enzyme (e.g., peroxidase). Then, add a substrate that the enzyme converts into a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product, which is proportional to the amount of BrdU incorporated and thus the rate of cell proliferation.
Neutral Red (NR) Uptake Assay
This assay assesses the integrity of the lysosomal membrane, another indicator of cell viability.
-
Compound Treatment: Treat cells with different concentrations of Enniatins for the specified time.
-
NR Incubation: Incubate the cells with a medium containing Neutral Red dye. Viable cells take up and accumulate the dye in their lysosomes.[17][18]
-
Washing and Extraction: Wash the cells to remove excess dye and then extract the incorporated dye from the lysosomes using a destaining solution.[18]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm. The amount of absorbed dye is proportional to the number of viable cells.[17][19]
Mechanistic Insights: Signaling Pathways
Enniatins exert their cytotoxic effects by modulating various intracellular signaling pathways, primarily leading to apoptosis (programmed cell death).
This compound-Induced Apoptosis
This compound is known to induce apoptosis through the activation of the caspase cascade.[1][2] This process involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspase enzymes, ultimately resulting in the execution of apoptosis.
Caption: this compound-induced apoptotic pathway.
Inhibition of ERK Signaling by Enniatins A1 and B1
Enniatins A1 and B1 have been shown to inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, which is crucial for cell proliferation and survival.[5][20] By inhibiting ERK phosphorylation, these Enniatins can halt the cell cycle and promote apoptosis.
Caption: Inhibition of ERK pathway by Enniatins.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram outlines a typical workflow for comparing the cytotoxicity of different Enniatins.
Caption: Workflow for comparing Enniatin cytotoxicity.
Conclusion
The available data demonstrates that Enniatins exhibit significant, yet variable, cytotoxic activity against a range of cancer cell lines. Enniatin A1 appears to be the most potent analog in many cases. The primary mechanisms of action involve the induction of apoptosis, mediated by caspase activation and the inhibition of key pro-survival signaling pathways such as the ERK pathway. The standardized experimental protocols outlined here provide a framework for consistent and reproducible comparative cytotoxicity studies. Further research is warranted to fully elucidate the therapeutic potential of these compounds in oncology.
References
- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxicity study of enniatins A, A₁, A₂, B, B₁, B₄ and J₃ on Caco-2 cells, Hep-G₂ and HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5.8. Cytotoxicity Analysis by MTT Assay [bio-protocol.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. re-place.be [re-place.be]
- 19. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 20. researchgate.net [researchgate.net]
Enniatin B vs. Beauvericin: A Comparative Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Enniatin B and Beauvericin are cyclic hexadepsipeptide mycotoxins produced by various species of Fusarium fungi.[1] While structurally similar, these compounds exhibit distinct biological activities that are of significant interest to the scientific community. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data, to aid researchers in their investigations and potential therapeutic applications.
Introduction to this compound and Beauvericin
This compound and Beauvericin are both recognized for their ionophoric properties, enabling them to transport cations across biological membranes, which is a primary driver of their cytotoxicity.[2][3] They are composed of alternating N-methylated amino acids and D-α-hydroxyisovaleric acid residues.[1] Their ability to induce apoptosis and modulate various signaling pathways has made them subjects of intense research, particularly in the context of cancer therapeutics and toxicology.[4]
Comparative Analysis of Mechanisms of Action
The primary mechanisms through which this compound and Beauvericin exert their cellular effects are multifaceted and include ionophoric activity, induction of mitochondrial dysfunction, and activation of apoptotic signaling cascades.
Ionophoric Activity
Both mycotoxins act as ionophores, forming channels in cell membranes that disrupt ion homeostasis. However, they exhibit differences in their ion selectivity and transport efficiency.
This compound primarily facilitates the transport of monovalent cations, with a preference for potassium ions (K⁺) over sodium ions (Na⁺).[5] This influx of K⁺ into the mitochondria is a key factor in its mitochondriotoxic effects.[4]
Beauvericin , on the other hand, is known to transport both monovalent and divalent cations, with a notable ability to increase the intracellular concentration of calcium ions (Ca²⁺).[4] This disruption of Ca²⁺ homeostasis is a critical trigger for its apoptotic signaling.
A comparative study on isolated rat liver mitochondria demonstrated that the rank order of mitochondrial impairment was Beauvericin > Enniatin mixture > this compound, highlighting Beauvericin's potent ionophoric activity.[6]
Mitochondrial Dysfunction
Disruption of mitochondrial function is a central mechanism for both compounds, leading to cellular stress and apoptosis.
This compound induces mitochondrial swelling, depletes the mitochondrial membrane potential (ΔΨm), and uncouples oxidative phosphorylation, largely due to its K⁺ ionophoric activity.[6]
Beauvericin also disrupts the mitochondrial membrane potential and can lead to the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[4] Its ability to increase intracellular Ca²⁺ contributes significantly to mitochondrial stress.
Induction of Apoptosis
Both this compound and Beauvericin are potent inducers of apoptosis, or programmed cell death, in various cell lines. This process is orchestrated through the activation of specific signaling pathways and effector molecules.
A direct comparative study on Jurkat T-cells revealed that Beauvericin was more potent in inducing apoptosis than this compound.[6] While both mycotoxins increased the activation of caspases-3 & 7, the overall cytotoxic effect, including the percentage of apoptotic and necrotic cells, was greater for Beauvericin.[6]
Key apoptotic events include:
-
Caspase Activation: Both compounds lead to the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[6][7]
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating apoptosis. Both this compound and Beauvericin can modulate the expression of these proteins, tipping the balance towards cell death.[3][4]
-
Lysosomal Pathway: Recent studies suggest the involvement of the lysosomal pathway in the apoptotic mechanisms of both mycotoxins. They can induce the release of cathepsin B from lysosomes into the cytosol, which in turn can activate caspases and trigger apoptosis.[3][8] A comparative study showed that while both compounds induce cathepsin B secretion, this compound appeared to be more potent in this specific effect.[3]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and Beauvericin across various cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ Values) of this compound and Beauvericin
| Cell Line | Compound | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Jurkat T-cells | Beauvericin | 3 - 7.5 | 24 - 72 | [6] |
| This compound | >15 (21-29% viability decrease at 15 µM) | 24 - 72 | [6] | |
| Caco-2 | Beauvericin | 3.9 ± 0.7 | 48 | [8] |
| This compound | 4.6 ± 1.3 | 48 | [8] | |
| N87 | Beauvericin | 27.5 ± 0.7 | 48 | [8] |
| This compound | 1.7 ± 0.1 | 48 | [8] | |
| MRC-5 | This compound | 9.8 | 24 | [9] |
| HepG2 | This compound | 435.9 | 24 | [9] |
| CCF-STTG1 | This compound | 8.9 | Not Specified | [10] |
| Enniatin B1 | 4.4 | Not Specified | [10] |
Note: IC₅₀ values can vary significantly depending on the cell line, assay method, and experimental conditions.
Signaling Pathways and Visualizations
The cytotoxic effects of this compound and Beauvericin are mediated by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Signaling pathway of Beauvericin-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and Beauvericin.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies assessing the cytotoxicity of Enniatins and Beauvericin.
-
Cell Seeding: Seed cells (e.g., Caco-2, HepG2, Jurkat) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Beauvericin (e.g., 0.1 to 50 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for detecting apoptosis.[7][11][12][13]
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Beauvericin for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation (for suspension cells) or trypsinization (for adherent cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells by flow cytometry within one hour.
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Caption: Experimental workflow for apoptosis detection.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol is a standard method for assessing mitochondrial health.[14][15][16][17][18]
-
Cell Treatment: Treat cells with this compound or Beauvericin as described previously. Include a positive control for depolarization (e.g., 50 µM CCCP).
-
JC-1 Staining: Add JC-1 solution (final concentration 2 µM) to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
-
Healthy cells: Exhibit red fluorescence (J-aggregates in mitochondria with high membrane potential).
-
Apoptotic cells: Exhibit green fluorescence (JC-1 monomers in the cytoplasm and in mitochondria with low membrane potential).
-
-
Data Analysis: Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol outlines the use of the Seahorse XF Analyzer to measure cellular respiration.[19][20][21][22]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a CO₂-free incubator for 1 hour.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting:
-
Oligomycin: To inhibit ATP synthase (measures ATP-linked respiration).
-
FCCP: An uncoupling agent to induce maximal respiration.
-
Rotenone/Antimycin A: To inhibit Complex I and III of the electron transport chain (measures non-mitochondrial respiration).
-
-
Data Acquisition: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conclusion
This compound and Beauvericin, while structurally related, exhibit distinct mechanistic profiles that contribute to their cytotoxic effects. Beauvericin generally demonstrates a higher potency in inducing apoptosis, which can be attributed to its pronounced effect on intracellular calcium homeostasis. This compound's primary mechanism is closely linked to its potassium ionophoric activity, leading to mitochondrial dysfunction. Understanding these differences is crucial for researchers investigating their potential as anticancer agents or assessing their toxicological risks. The provided experimental protocols offer a foundation for further comparative studies to elucidate the nuanced mechanisms of these fascinating mycotoxins.
References
- 1. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. abcam.com [abcam.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. tabaslab.com [tabaslab.com]
- 20. biotech.cornell.edu [biotech.cornell.edu]
- 21. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. content.protocols.io [content.protocols.io]
A Comparative Guide to Novel Analytical Methods for Enniatin B Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Enniatin B, an emerging mycotoxin of significant interest. The primary focus is on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, with a discussion of alternative techniques such as immunoassays and biosensors. This document is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, based on performance, sensitivity, and application.
Comparison of Analytical Method Performance
The validation of analytical methods is crucial for ensuring reliable and accurate results. The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the determination of this compound in different matrices. Data for specific immunoassays and biosensors for this compound is currently limited in publicly available research.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| LC-MS/MS | Wheat-based products | 0.5 - 12 µg/kg | 0.5 - 12 µg/kg | 61 - 127 | Intraday: <14, Interday: <21[1] |
| LC-MS/MS | Animal Feed | 0.2 µg/kg | 1.0 µg/kg | 89 - 105 | <10 |
| LC-MS/MS | Maize and Maize Silage | - | 24 ng/g | - | -[2][3] |
| LC-MS/MS | Human Urine | - | 5 - 20 ng/L | 85 - 120 | Intraday: <18, Interday: <21[4] |
| LC-MS/MS | Human Plasma | - | 20 - 40 ng/L | 85 - 120 | Intraday: <18, Interday: <21[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the detection of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently the most prevalent and robust method for the analysis of this compound.[1][4] These methods offer high sensitivity and selectivity, allowing for accurate quantification in complex matrices.
1. Sample Preparation:
-
Solid-Liquid Extraction (SLE): A common approach involves extracting the sample with an organic solvent, often acetonitrile or a mixture of acetonitrile and water.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been adapted for mycotoxin analysis and involves an extraction and cleanup step.
-
Solid-Phase Extraction (SPE): SPE is frequently used for the cleanup of complex sample extracts, such as those from biological fluids, to remove interfering substances.[4] Graphitized carbon black cartridges have been shown to provide high recoveries for enniatins.[4]
2. Chromatographic Separation:
-
Column: A C18 or a C6-phenyl reversed-phase column is typically used for the separation of this compound from other matrix components and mycotoxins.[2]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often containing additives like ammonium formate or formic acid to improve ionization, is employed.[4]
-
Flow Rate: Typical flow rates are in the range of 0.2 to 0.4 mL/min.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for the ionization of this compound.
-
Detection: A triple quadrupole mass spectrometer is used for detection in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
Immunoassays (e.g., ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are rapid and high-throughput screening methods based on the specific recognition of an antigen (this compound) by an antibody. While widely used for other mycotoxins, specific and validated commercial ELISA kits for this compound are not extensively documented in the reviewed literature.
General Principle:
-
Coating: A microtiter plate is coated with either an this compound-specific antibody or an this compound-protein conjugate.
-
Competition/Binding: The sample extract is added to the wells along with a known amount of enzyme-labeled this compound (for competitive ELISA) or a labeled secondary antibody. This compound in the sample competes with the labeled this compound for antibody binding sites.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change).
-
Detection: The intensity of the signal is measured, which is inversely proportional to the concentration of this compound in the sample in a competitive format.
Biosensors
Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a signal proportional to the concentration of the target analyte. For mycotoxin detection, electrochemical and optical biosensors are the most common types. As with immunoassays, the development of specific and validated biosensors for this compound is an emerging area of research with limited commercially available options.
General Principles:
-
Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) upon the binding of this compound to a bioreceptor (e.g., an antibody or aptamer) immobilized on an electrode surface.
-
Optical Biosensors: These devices detect changes in optical properties (e.g., absorbance, fluorescence, surface plasmon resonance) resulting from the interaction of this compound with a biorecognition element on a sensor surface.
Method Validation Workflow
The validation of any new analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method for this compound detection.
Caption: General workflow for the validation of an analytical method.
Signaling Pathways and Logical Relationships
The detection of this compound does not directly involve signaling pathways in the analytical context. However, the logical relationship in a competitive immunoassay, a common principle for small molecule detection, can be visualized.
Caption: Principle of a competitive immunoassay for this compound.
References
A Comparative Analysis of Enniatin B and Other Major Fusarium Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Enniatin B (ENN B), an emerging Fusarium mycotoxin, with other well-known Fusarium toxins, including deoxynivalenol (DON), zearalenone (ZEN), fumonisins (FUM), and T-2 toxin. This comparison focuses on their mechanisms of action, cytotoxic effects, and the underlying signaling pathways, supported by experimental data.
Overview of Major Fusarium Toxins
Fusarium species are filamentous fungi that are ubiquitous in soil and are significant plant pathogens, contaminating a wide range of cereal grains.[1][2][3] These fungi produce a diverse array of mycotoxins, which pose a significant threat to human and animal health.[2][4] The major classes of Fusarium toxins include the trichothecenes (e.g., deoxynivalenol, T-2 toxin), zearalenone, and fumonisins.[2][4][5] Enniatins are considered emerging mycotoxins, with this compound being one of the most studied analogues.[6][7]
Comparative Cytotoxicity
The cytotoxic potential of this compound and other major Fusarium toxins has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, with lower values indicating higher toxicity.
| Mycotoxin | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| This compound | Caco-2 | 72 | 1.99 - 4.6 | [1][8] |
| HepG2 | 48 | 0.9 - 435.9 | [1][9] | |
| MRC-5 | 24 | 0.6 - 9.8 | [1][10] | |
| CHO-K1 | 48 | 2.8 - 11 | [1] | |
| V79 | 48 | 4 | [11] | |
| Deoxynivalenol (DON) | HepG2 | 24 | 4.3 | [4] |
| V79 | 48 | 0.8 | [11] | |
| K562 | 24 | 1.6 | [12] | |
| T-2 Toxin | MRC-5 | - | - | [10] |
| Zearalenone (ZEN) | V79 | 48 | >10 | [11] |
| Nivalenol (NIV) | K562 | 24 | 0.5 - 0.6 | [12] |
| Fumonisin B1 (FB1) | K562 | 24 | 70 | [12] |
Note: IC50 values can vary significantly depending on the cell line, exposure time, and the specific assay used.
Mechanisms of Action: A Comparative Look
The toxicological effects of Fusarium mycotoxins are diverse, stemming from their distinct mechanisms of action.
This compound: The Ionophore
The primary mechanism of action for this compound is its ionophoric activity.[1][6][13] As a cyclic hexadepsipeptide, it can form pores in cell membranes, facilitating the transport of monovalent and divalent cations (like K+, Na+, and Ca2+) across the membrane.[1][5] This disrupts the normal physiological ion concentrations within the cell, leading to a cascade of downstream effects.[14]
Key effects of this compound include:
-
Mitochondrial Dysfunction: Depolarization of the mitochondrial membrane and induction of mitochondrial modifications.[1][15]
-
Oxidative Stress: Increased production of reactive oxygen species (ROS).[1]
-
Cell Cycle Arrest and Apoptosis: ENN B can induce cell cycle disruption and programmed cell death (apoptosis).[1][6]
-
Enzyme Inhibition: Inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) activity.[1][13]
Trichothecenes (DON and T-2 Toxin): The Protein Synthesis Inhibitors
Deoxynivalenol and T-2 toxin belong to the trichothecene family of mycotoxins.[2][4] Their primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[16] They bind to the ribosomal subunit, disrupting the function of peptidyl transferase and leading to a ribotoxic stress response.
Key effects of Trichothecenes include:
-
Induction of Apoptosis: Both DON and T-2 toxin are potent inducers of apoptosis.[17]
-
Immunomodulation: They can have both immunosuppressive and immunostimulatory effects depending on the dose and duration of exposure.
-
Oxidative Stress: They can induce oxidative stress, leading to cellular damage.[4]
Zearalenone: The Estrogen Mimic
Zearalenone has a structure that allows it to bind to estrogen receptors, leading to estrogenic effects.[4] This can disrupt the endocrine system and have reproductive and developmental toxicity.[5]
Fumonisins: The Ceramide Synthase Inhibitors
Fumonisins are structurally similar to sphingoid bases and act by inhibiting ceramide synthase, a key enzyme in sphingolipid metabolism. This disruption of sphingolipid biosynthesis can lead to a variety of toxic effects, including hepatotoxicity and nephrotoxicity.
Signaling Pathways
The diverse mechanisms of action of these mycotoxins trigger distinct signaling pathways, often culminating in apoptosis or other forms of cell death.
This compound-Induced Apoptosis
This compound-induced apoptosis appears to be mediated primarily through the intrinsic (mitochondrial) pathway. The disruption of mitochondrial membrane potential leads to the release of cytochrome c, which in turn activates caspases and initiates the apoptotic cascade.
Caption: this compound-induced apoptotic signaling pathway.
Deoxynivalenol-Induced Apoptosis
DON triggers the ribotoxic stress response, which activates mitogen-activated protein kinases (MAPKs) such as JNK and p38. These MAPKs then initiate downstream signaling cascades that lead to the activation of caspases and apoptosis.
Caption: Deoxynivalenol-induced apoptotic signaling pathway.
Experimental Protocols
Accurate and reproducible assessment of mycotoxin cytotoxicity is crucial. Below are generalized protocols for common in vitro cytotoxicity assays.
Cell Culture and Mycotoxin Preparation
-
Cell Culture: Maintain the desired cell line (e.g., Caco-2, HepG2) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).
-
Mycotoxin Stock Solutions: Prepare high-concentration stock solutions of each mycotoxin in a suitable solvent (e.g., DMSO, ethanol).[18] Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solutions in culture medium to the desired final concentrations. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: General workflow for an MTT cytotoxicity assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Expose cells to mycotoxins as described above.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
This compound exhibits a distinct toxicological profile compared to other major Fusarium toxins. Its ionophoric nature is a key differentiator from the protein synthesis inhibition of trichothecenes, the estrogenic activity of zearalenone, and the disruption of sphingolipid metabolism by fumonisins. While in vitro studies demonstrate significant cytotoxicity for this compound, further in vivo research is needed to fully understand its risk to human and animal health, especially in the context of co-exposure with other mycotoxins.[1][13][19] This comparative analysis provides a foundation for researchers to further investigate the specific toxicological impacts and potential therapeutic applications of these compounds.
References
- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. mycotoxinsite.com [mycotoxinsite.com]
- 4. Updated Review of the Toxicity of Selected Fusarium Toxins and Their Modified Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 7. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. the-emerging-fusarium-toxin-enniatin-b-in-vitro-studies-on-its-genotoxic-potential-and-cytotoxicity-in-v79-cells-in-relation-to-other-mycotoxins - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound - MycoTOX Profile (Mold Exposure) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 16. mdpi.com [mdpi.com]
- 17. The Fusarium Mycotoxin Deoxynivalenol Can Inhibit Plant Apoptosis-Like Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4 Preparation of Mycotoxin Standards | Springer Nature Experiments [experiments.springernature.com]
- 19. A Review of the Mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Enniatin B Biotransformation Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the biotransformation of Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by Fusarium fungi. Understanding the metabolic fate of this compound is crucial for assessing its potential toxicity and for the development of novel therapeutics, given its recognized ionophoric, antibiotic, and anticancer properties.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows involved in studying this compound biotransformation.
Quantitative Comparison of this compound Metabolism
The in vitro metabolism of this compound has been investigated in several species, primarily using liver microsomes. Significant species-dependent differences in the rate and profile of metabolite formation have been observed.[1][4][5] The primary metabolic pathways involve oxidation (hydroxylation, carbonylation, and carboxylation) and N-demethylation, catalyzed mainly by cytochrome P450 (CYP) enzymes.[1][5][6]
Table 1: In Vitro Metabolic Parameters of this compound in Liver Microsomes
| Parameter | Human | Rat | Dog | Pig | Chicken |
| Intrinsic Clearance (Clint), L/(h·kg) | 1.13[1] | 1.16[1] | 8.23[1] | - | - |
| Predicted In Vivo Blood Clearance, L/(h·kg) | 0.63[1] | 1.57[1] | 1.67[1] | - | - |
| Major Metabolic Pathways | Oxidation, N-demethylation[1][7] | Oxidation, N-demethylation[1][5] | Oxidation, N-demethylation[1][5] | Oxidation, N-demethylation[2] | Oxidation, N-demethylation[5] |
| Key Metabolites Identified | Hydroxylated, Carbonylated, Carboxylated, N-demethylated derivatives[7][8] | Mono- and di-hydroxylated, N-demethylated derivatives[5] | Hydroxylated, N-demethylated derivatives[1][5] | Hydroxylated, Carbonylated, Carboxylated, N-demethylated derivatives[7] | Mono-oxygenated, N-demethylated derivatives[5] |
Key Enzymes in this compound Biotransformation
In humans, the biotransformation of this compound is predominantly mediated by the cytochrome P450 enzyme system. Studies have identified CYP3A4 as the major enzyme responsible for its metabolism, with additional contributions from CYP1A2 and CYP2C19 .[1][2] The involvement of CYP3A4 is highlighted by an 80% inhibition of this compound metabolism in the presence of the CYP3A4 inhibitor, troleandomycin.[1] Preliminary findings suggest that CYP3A and CYP1A families are also relevant in the metabolism of this compound in rats and dogs.[1]
Visualizing the Metabolic Pathways and Experimental Workflow
To better understand the processes involved in studying this compound biotransformation, the following diagrams illustrate the key metabolic pathways and a typical experimental workflow.
Caption: Major metabolic pathways of this compound.
Caption: Experimental workflow for in vitro this compound metabolism.
Detailed Experimental Protocols
The following provides a generalized protocol for studying the in vitro biotransformation of this compound using liver microsomes, based on methodologies cited in the literature.
Preparation of Incubation Mixtures
-
Reagents:
-
Pooled liver microsomes from the species of interest (e.g., human, rat, dog)
-
This compound stock solution (in a suitable solvent like methanol or DMSO)
-
NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
-
Procedure:
-
Pre-warm the phosphate buffer and liver microsomes to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and this compound stock solution to the desired final concentrations. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Pre-incubate the mixture for a few minutes at 37°C.
-
Initiation and Termination of the Metabolic Reaction
-
Procedure:
-
Initiate the metabolic reaction by adding the NADPH-generating system to the pre-warmed incubation mixture.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins and stop enzymatic activity.
-
Sample Processing and Analysis
-
Procedure:
-
Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of this compound and its metabolites.[5][7][8]
-
CYP450 Phenotyping (Optional)
-
To identify the specific CYP enzymes involved, incubations can be performed in the presence of selective chemical inhibitors for different CYP isoforms.[1] The reduction in the formation of specific metabolites in the presence of an inhibitor indicates the involvement of that CYP isoform. Alternatively, recombinant human CYP enzymes can be used.
This guide provides a foundational understanding of the cross-species differences in this compound biotransformation. The presented data and protocols can serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. Further studies are warranted to fully elucidate the in vivo consequences of these metabolic differences.
References
- 1. In vitro metabolism of the mycotoxin this compound in different species and cytochrome p450 enzyme phenotyping by chemical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Enniatin B Toxicity: In Vitro Susceptibility vs. In Vivo Observations
A comprehensive review of toxicological data for the mycotoxin Enniatin B reveals a notable discrepancy between its potent cytotoxic effects in laboratory cell cultures and its seemingly lower toxicity in live animal studies. This guide provides a detailed comparison of the available in vitro and in vivo toxicity data, outlines the experimental methodologies used, and illustrates the key signaling pathways involved in this compound-induced cell death.
This compound, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium fungi, is a frequent contaminant of cereal grains. While numerous in vitro studies have demonstrated its significant cytotoxic potential at low micromolar concentrations, in vivo studies have often reported less severe toxic effects. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated overview of the existing toxicity data to facilitate a better understanding of the potential risks associated with this compound exposure.
In Vitro Toxicity Data
A wide range of cell lines have been utilized to assess the cytotoxic effects of this compound, with IC50 (half-maximal inhibitory concentration) values varying depending on the cell type and exposure duration. Human colorectal adenocarcinoma cells (Caco-2) are among the most frequently studied models.
| Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| Caco-2 | 24 | ~10 - 20 | [1] |
| Caco-2 | 48 | ~5 - 15 | [1] |
| Caco-2 | 72 | ~2 - 10 | [1] |
| HepG2 (Human Hepatocellular Carcinoma) | 48 | ~1.5 - 3.0 | [1] |
| V79 (Chinese Hamster Lung Fibroblasts) | 48 | 4.0 | [1] |
| CHO-K1 (Chinese Hamster Ovary) | Not Specified | 2.8 - 11 | [2] |
| HT-29 (Human Colorectal Adenocarcinoma) | Not Specified | 1.4 - 16.8 | [2] |
| MRC-5 (Human Fetal Lung Fibroblast) | Not Specified | 0.6 - 9.8 | [2] |
In Vivo Toxicity Data
In contrast to the potent in vitro effects, in vivo studies on this compound have generally indicated a lower acute and sub-chronic toxicity profile. The data is often presented as LD50 (lethal dose for 50% of the population) or NOAEL (No-Observed-Adverse-Effect Level).
| Animal Model | Route of Administration | Parameter | Value | Reference |
| Mice | Oral | LD50 | >2000 mg/kg bw | [3] |
| Mice | Intraperitoneal | LD50 | ~100 mg/kg bw | [3] |
| Rats | Oral (28-day repeated dose) | NOAEL | 0.18 mg/kg bw/day (females) | [4] |
| Rats | Oral (28-day repeated dose) | NOAEL | 1.8 mg/kg bw/day (males) | [4] |
Experimental Protocols
The following sections provide a general overview of the standard protocols used in the cited toxicity studies.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are exposed to various concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of MTT is added to each well and incubated for a period allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.
2. Neutral Red Uptake Assay:
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with this compound in 96-well plates.
-
Neutral Red Incubation: After the treatment period, the culture medium is replaced with a medium containing Neutral Red, and the plates are incubated.
-
Washing and Dye Extraction: The cells are washed to remove excess dye, and then a destaining solution is added to extract the Neutral Red from the lysosomes.
-
Absorbance Measurement: The absorbance of the extracted dye is measured spectrophotometrically (around 540 nm). The amount of absorbed dye correlates with the number of viable cells.
In Vivo Toxicity Studies
1. Acute Oral Toxicity (OECD Guideline 423):
This method is used to determine the acute toxicity of a substance after a single oral dose.
-
Animal Model: Typically, rodents (e.g., mice or rats) of a single sex are used.
-
Dosing: A single oral dose of this compound is administered to a small group of animals. The dose levels are chosen from a series of fixed concentrations.
-
Observation: The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
Endpoint: The outcome of the study is the identification of a dose range that causes mortality or evident toxicity, which allows for classification of the substance's acute toxicity.
2. Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407):
This study provides information on the potential adverse effects of a substance following repeated oral administration over 28 days.
-
Animal Model: Rodents are typically used, with both male and female groups.
-
Dosing: The test substance is administered daily by oral gavage or in the diet/drinking water at different dose levels for 28 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight, food, and water consumption are monitored regularly.
-
Clinical Pathology and Histopathology: At the end of the study, blood and urine samples are collected for hematological and biochemical analysis. A comprehensive necropsy is performed, and various organs and tissues are examined microscopically for pathological changes.
-
Endpoint: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Signaling Pathways of this compound Toxicity
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and necrosis, mediated by its interaction with cellular membranes and subsequent disruption of key organelles, namely mitochondria and lysosomes.
Mitochondrial Pathway of Apoptosis
This compound's ionophoric nature allows it to transport cations across the mitochondrial membrane, leading to a cascade of events culminating in apoptosis.[2]
Caption: Mitochondrial-mediated apoptosis induced by this compound.
Lysosomal Membrane Permeabilization Pathway
This compound can also induce cell death through the destabilization of lysosomal membranes, leading to the release of catastrophic enzymes into the cytoplasm.[5][6]
Caption: Lysosomal-mediated cell death pathway initiated by this compound.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for determining the cytotoxic potential of this compound in a cell-based assay.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bemsreports.org [bemsreports.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Lysosomes as a possible target of this compound-induced toxicity in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Bioactivity of Enniatin B: A Comparative Guide to its Analogs' Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the structure-activity relationships (SAR) of Enniatin B and its naturally occurring analogs. By presenting key experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate a deeper understanding of how subtle structural modifications in the enniatin family influence their biological effects.
Enniatins are a class of cyclic hexadepsipeptides produced by various Fusarium species, known for their wide range of biological activities, including antimicrobial, insecticidal, and cytotoxic effects.[1] Their primary mechanism of action is attributed to their ionophoric properties, enabling them to transport cations across cell membranes, thereby disrupting cellular ion homeostasis.[2][3] This guide focuses on this compound and its close structural relatives, Enniatin A, A1, and B1, to elucidate the nuances of their SAR.
Comparative Biological Activity of Enniatin Analogs
The biological potency of enniatins varies significantly with minor changes in their chemical structure, primarily in the N-methyl-L-amino acid residues. The following tables summarize the quantitative data from various studies, highlighting the differences in cytotoxicity and antimicrobial activity among this compound and its analogs.
Cytotoxicity Data (IC50, µM)
The cytotoxic effects of enniatins have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, demonstrating the differential potency of each analog. Generally, Enniatin A and A1 exhibit greater cytotoxicity compared to this compound and B1.[4]
| Analog | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| This compound | Caco-2 | MTT | 72 | 1.4 - >30 | [5] |
| HepG2 | MTT | 72 | 0.9 - 435.9 | [5] | |
| CHO-K1 | MTT | 72 | 2.80 ± 0.16 - 11 | [5] | |
| HT-29 | MTT | 48 | 2.8 | [6] | |
| MRC-5 | BrdU | - | 3.6 | [3] | |
| Enniatin B1 | IPEC-J2 | - | 24 | Higher than A/A1, lower than B | [4] |
| HT-29 | MTT | 48 | 3.7 | [6] | |
| HepG2 | MTT | 48 | 8.5 | [6] | |
| Caco-2 | MTT | 48 | 11.5 | [6] | |
| Enniatin A | MRC-5 | BrdU | - | 0.8 | [3] |
| Caco-2, HT-29, HepG2 | MTT | 48 | Generally most toxic | [2] | |
| Enniatin A1 | N87 | MTT | 48 | 0.003 | [2] |
| Caco-2, HT-29, HepG2 | MTT | 48 | Generally most toxic | [2] |
Antimicrobial Activity (MIC, µM)
Enniatins display selective antimicrobial activity, particularly against Gram-positive bacteria and some fungi. The minimum inhibitory concentration (MIC) values are summarized below. Enniatin A generally shows the highest antibacterial potency, while this compound is often the least active among the tested analogs against bacteria.[2]
| Analog | Microorganism | MIC (µM) | Reference |
| This compound | Clostridium perfringens | 12.5 | [2] |
| Gram-positive bacteria (general) | >100 | [2] | |
| Candida albicans | >100 | [2] | |
| Fusarium graminearum | >100 | [2] | |
| Enniatin B1 | Candida albicans | Lower than B | [2] |
| Fusarium graminearum | Equal to A and BEA | [2] | |
| Enniatin A | Gram-positive bacteria (general) | Most active | [2] |
| Clostridium perfringens | 3.12 | [2] | |
| Candida albicans | Equal to A1 | [2] | |
| Fusarium graminearum | Equal to B1 and BEA | [2] | |
| Enniatin A1 | Candida albicans | Equal to A | [2] |
| Fusarium graminearum | Lower than A, B1, BEA | [2] |
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
96-well plates
-
Human cell lines (e.g., Caco-2, HepG2, HT-29)
-
Complete cell culture medium
-
Enniatin analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound and its analogs. Include a solvent control (vehicle) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[8]
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 values using a suitable software.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][9]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Enniatin analogs (dissolved in a suitable solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a density of approximately 5 x 10^5 CFU/mL.[1]
-
Serial Dilution: Perform a two-fold serial dilution of each enniatin analog in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Molecular Mechanisms and Analytical Workflow
To further clarify the structure-activity relationships of this compound and its analogs, the following diagrams illustrate the key signaling pathway they modulate and a typical workflow for SAR analysis.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 6. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Validating the Ionophoric Selectivity of Enniatin B for Different Cations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enniatin B's ionophoric selectivity for various physiologically important cations. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers investigating the biological activities and potential therapeutic applications of this fascinating mycotoxin.
This compound, a cyclic hexadepsipeptide produced by various Fusarium species, is a well-established ionophore. Its ability to form complexes with cations and facilitate their transport across biological membranes is central to its wide range of biological effects, including its antimicrobial, insecticidal, and cytotoxic properties. Understanding the selectivity of this compound for different cations is crucial for elucidating its mechanisms of action and for the development of novel therapeutic agents.
Quantitative Comparison of Cation Selectivity
The ionophoric activity of this compound is dependent on its ability to form stable complexes with cations. The stability of these complexes, often expressed as the logarithm of the stability constant (log K), provides a quantitative measure of the ionophore's affinity for a particular cation. The following table summarizes the experimentally determined stability constants for this compound with a range of univalent cations in a water-nitrobenzene system.
| Cation | Ionic Radius (Å) | Stability Constant (log K) |
| H₃O⁺ | ~1.14 | 6.4 ± 0.2 |
| Li⁺ | 0.76 | 6.1 (approx.) |
| Na⁺ | 1.02 | 5.8 (approx.) |
| K⁺ | 1.38 | 5.5 ± 0.2[1] |
| Rb⁺ | 1.52 | 5.3 (approx.) |
| Cs⁺ | 1.67 | 5.1 (approx.) |
| NH₄⁺ | 1.48 | 6.3 (approx.) |
| Tl⁺ | 1.50 | 6.2 (approx.) |
Data for H₃O⁺, Li⁺, Na⁺, Rb⁺, Cs⁺, NH₄⁺, and Tl⁺ are from Makrlík et al. (2025) and are based on extraction experiments. The stability constants for alkali metal cations show a linear dependence on the crystallographic radius of the cation.[2]
In addition to binding affinity, the efficiency of cation transport across a membrane is a key performance indicator for an ionophore. The following table presents the permeability coefficients of this compound across an in vitro model of the blood-brain barrier.
| Compound | Permeability Coefficient (Pₑ) (x 10⁻⁶ cm/s) |
| This compound | 14.9[3] |
| Enniatin B1 | 14.6[3] |
These values indicate a rapid transport of this compound across the cell membrane model.[3]
The general selectivity of this compound for a wider range of cations, including divalent ions, has been reported as follows: K⁺ > Ca²⁺ ≥ Na⁺ > Mg²⁺ > Li⁺ .[4]
Comparison with Valinomycin
Valinomycin, another well-characterized cyclic depsipeptide ionophore, is renowned for its high selectivity for potassium ions. A comparison between this compound and Valinomycin highlights key differences in their ionophoric properties.
While both ionophores can bind alkali metal cations, Valinomycin exhibits significantly greater selectivity for K⁺ over Na⁺ compared to this compound.[5] The stability constant for the potassium-valinomycin complex is nearly 100,000 times larger than that for its sodium complex.[6] In contrast, this compound displays a less pronounced specificity.[7] This difference in selectivity is attributed to the structural differences between the two ionophores. Valinomycin has an internal cavity size that is optimally suited for binding K⁺, Rb⁺, and Cs⁺, but is too large for Na⁺.[7] this compound's internal cavity is best suited for Na⁺, while larger ions like K⁺ and Rb⁺ are accommodated through molecular distortion.[7]
Experimental Protocols
The determination of ionophore selectivity and transport efficiency relies on a variety of experimental techniques. Below are detailed methodologies for two key experimental approaches.
1. Determination of Stability Constants by Solvent Extraction
This method is used to determine the stability constant of an ionophore-cation complex by measuring the distribution of the cation between an aqueous phase and an immiscible organic phase containing the ionophore.
-
Materials:
-
Aqueous phase: Solution of the metal salt (e.g., KCl, NaCl) of known concentration. For radiotracer experiments, a gamma-emitting isotope of the cation (e.g., ²²Na⁺, ⁴²K⁺) is added.
-
Organic phase: A solution of this compound in an organic solvent immiscible with water (e.g., nitrobenzene).
-
Scintillation detector for measuring gamma activity.
-
-
Procedure:
-
Prepare a series of aqueous solutions with a constant concentration of the metal salt and a tracer amount of its radioisotope.
-
Prepare a series of organic solutions with varying concentrations of this compound.
-
Mix equal volumes of the aqueous and organic phases in a series of vials.
-
Agitate the vials vigorously for a set period (e.g., 2 hours) to reach extraction equilibrium.
-
Separate the two phases by centrifugation.
-
Measure the radioactivity of aliquots from both the aqueous and organic phases using a scintillation detector.
-
Calculate the distribution ratio (D) of the cation, which is the ratio of the radioactivity in the organic phase to that in the aqueous phase.
-
The stability constant (K) of the this compound-cation complex in the organic phase can then be calculated from the distribution data using established equations that relate D to the concentrations of the ionophore and the cation.[2]
-
2. Cation Transport Assay using a Supported Liquid Membrane (SLM)
This technique measures the transport of cations across an organic liquid membrane containing the ionophore, which is supported by a microporous inert filter.
-
Materials:
-
Transport cell consisting of a source aqueous phase, a receiving aqueous phase, and a supported liquid membrane separating the two.
-
Microporous support (e.g., polypropylene or PVDF filter).
-
Organic solvent (e.g., a long-chain alkane) to form the liquid membrane.
-
This compound as the ion carrier.
-
Aqueous solutions of the metal salts to be tested.
-
Analytical technique to measure the cation concentration in the receiving phase (e.g., atomic absorption spectroscopy, ion-selective electrodes).
-
-
Procedure:
-
Impregnate the microporous support with a solution of this compound in the organic solvent to form the supported liquid membrane.
-
Place the SLM in the transport cell, separating the source and receiving aqueous phases.
-
The source phase contains the cation(s) to be transported at a known concentration.
-
The receiving phase initially contains no or a very low concentration of the cation.
-
Stir both the source and receiving phases to ensure good mass transfer to and from the membrane.
-
Take samples from the receiving phase at regular time intervals.
-
Analyze the cation concentration in the samples to determine the flux of the cation across the membrane.
-
The transport selectivity is determined by comparing the transport rates of different cations under identical experimental conditions.
-
Signaling Pathways and Experimental Workflows
The mechanism of ion transport by this compound involves the formation of a complex with the cation, which then diffuses across the lipid bilayer of the cell membrane. This process can be visualized as a carrier-mediated transport mechanism.
Caption: Carrier-mediated ion transport mechanism of this compound.
The experimental workflow for determining the stability constant of an this compound-cation complex using the solvent extraction method can be summarized as follows:
Caption: Workflow for determining stability constants via solvent extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transport of this compound and enniatin B1 across the blood-brain barrier and hints for neurotoxic effects in cerebral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protonation of this compound in Nitrobenzene: Experimental and Theoretical Study with Respect to Other Univalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valinomycin - Wikipedia [en.wikipedia.org]
- 7. This compound and valinomycin as ion carriers: an empirical force field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different extraction techniques for Enniatin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various techniques for the extraction of Enniatin B, a mycotoxin produced by Fusarium species. The selection of an appropriate extraction method is critical for accurate quantification and subsequent toxicological or pharmacological studies. This document outlines the performance of several common extraction methods, supported by experimental data, to aid researchers in choosing the most suitable technique for their specific needs.
Data Presentation: Comparison of Extraction Method Performance
The efficiency of different extraction methods for this compound is influenced by the sample matrix, solvent system, and specific protocol parameters. The following table summarizes quantitative data from various studies to provide a comparative overview of recovery rates.
| Extraction Technique | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Solid-Liquid Extraction (Shaker) | Wheat Flour | 81% (ENB) | - | - | [1] |
| Pasta | 103% (ENB) | - | - | [1] | |
| Breakfast Cereals | 50% (ENB) | - | - | [1] | |
| Biscuits | 57% (ENB) | - | - | [1] | |
| Solid-Liquid Extraction (Ultra-Turrax) | Wheat Flour | 125% (ENB) | - | - | [1] |
| Pasta | 90% (ENB) | - | - | [1] | |
| Breakfast Cereals | 106% (ENB) | - | - | [1] | |
| Biscuits | 87% (ENB) | - | - | [1] | |
| QuEChERS | Wheat Flour | 74% (ENB) | - | - | [1] |
| Pasta | 90% (ENB) | - | - | [1] | |
| Breakfast Cereals | 95% (BEA) | - | - | [1] | |
| Biscuits | 97% (BEA) | - | - | [1] | |
| Solid-Phase Extraction (SPE) | Human Urine | 76%–103% | 5-20 ng/L | - | [2] |
| Human Plasma | 76%–103% | 20-40 ng/L | - | [2] | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | 78.5%–100.1% | 0.06–0.17 µg/L | LOQ to 200 µg/L | [3] |
Note: Data for this compound (ENB) is prioritized. Where specific data for ENB was not available, data for Beauvericin (BEA), a structurally similar mycotoxin often analyzed concurrently, is provided as an indicator of method performance. Recovery values can exceed 100% due to matrix effects that enhance the analytical signal.
Experimental Protocols
This section provides detailed methodologies for the key extraction techniques cited in the comparative data table.
Solid-Liquid Extraction (SLE) with Shaker
This method relies on the partitioning of this compound from a solid matrix into a liquid solvent with mechanical agitation.
Protocol:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 25 mL of acetonitrile/water (84:16, v/v).
-
Shake vigorously for 1 hour on a rotary shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a vial for LC-MS/MS analysis.[1]
Solid-Liquid Extraction (SLE) with Ultra-Turrax
This technique employs high-speed homogenization to enhance the extraction efficiency.
Protocol:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 25 mL of acetonitrile.
-
Homogenize the sample with an Ultra-Turrax homogenizer at 13,000 rpm for 3 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a vial for LC-MS/MS analysis.[1]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.
Protocol:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile (upper) layer to a dispersive SPE cleanup tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a vial for LC-MS/MS analysis.[1][4]
Solid-Phase Extraction (SPE)
SPE is a selective sample preparation technique that isolates analytes of interest from a complex matrix.
Protocol for Human Urine/Plasma:
-
Pre-treatment (Plasma): To 250 µL of plasma, add 25 mL of MeOH/H₂O (40/60, v/v) for protein precipitation. Centrifuge and collect the supernatant.[2]
-
Pre-treatment (Urine): Dilute the urine sample with a suitable buffer.[2]
-
SPE Cartridge Conditioning: Condition a graphitized carbon black (GCB) SPE cartridge with the appropriate solvent.[2]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent that removes interferences but retains this compound.
-
Elution: Elute this compound from the cartridge using 10 mL of CH₂Cl₂/MeOH (80/20, v/v) containing 0.2% HCOOH.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized liquid-phase extraction technique that offers high enrichment factors.
Protocol for Water Samples:
-
Take a 5 mL water sample in a conical centrifuge tube.
-
Rapidly inject a mixture of 1 mL of acetonitrile (disperser solvent) and 100 µL of carbon tetrachloride (extraction solvent) into the water sample using a syringe.
-
A cloudy solution will form. Centrifuge at 4000 rpm for 5 minutes.
-
A small droplet of the extraction solvent containing the enriched analytes will sediment at the bottom of the tube.
-
Collect the sedimented phase with a microsyringe and inject it into the LC-MS/MS system for analysis.[3]
Mandatory Visualization
The following diagrams illustrate a general experimental workflow for this compound extraction and the proposed signaling pathway of its cellular toxicity.
Caption: Generalized workflow for this compound extraction and analysis.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Validating the anticancer potential of Enniatin B in different cancer models
Enniatin B, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest for its potent biological activities, including its potential as an anticancer agent.[1] This guide provides a comparative overview of this compound's effectiveness in various cancer models, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Data Presentation: Cytotoxicity Across Cancer Cell Lines
This compound demonstrates a broad spectrum of cytotoxic activity against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line and exposure duration. The data below summarizes the reported IC50 values for this compound and the closely related Enniatin B1.
| Cell Line | Cancer Type | Compound | IC50 / EC50 (µM) | Exposure Time | Citation(s) |
| MDA-MB-231 | Breast Cancer | This compound | 0.15 | Not Specified | |
| HL-60 | Leukemia | This compound | 0.25 | Not Specified | |
| HepG2 | Liver Carcinoma | This compound | 0.50 (ED50) - 435.9 | 3 to 72h | [1] |
| MRC-5 | Fetal Lung Fibroblast | This compound | 0.6 - 9.8 | Not Specified | [1] |
| Caco-2 | Colorectal Adenocarcinoma | This compound | 1.4 - >30 | 3 to 72h | [1] |
| HT-29 | Colon Carcinoma | This compound | 1.4 - 16.8 | Not Specified | [1] |
| H4IIE | Hepatoma | This compound | ~1-2.5 (EC50) | Not Specified | [2] |
| CHO-K1 | Chinese Hamster Ovary | This compound | 2.8 - 11 | 3 to 72h | [1] |
| Caco-2 | Colorectal Adenocarcinoma | Enniatin B1 | 0.8 - 10.8 | 24 to 72h | [3] |
| CHO-K1 | Chinese Hamster Ovary | Enniatin B1 | 2.47 - 4.53 | Not Specified | [3] |
| HT-29 | Colon Carcinoma | Enniatin B1 | 3.7 - 16.6 | Not Specified | [3] |
| MRC-5 | Fetal Lung Fibroblast | Enniatin B1 | 4.5 - 4.7 | Not Specified | [3] |
| HepG2 | Liver Carcinoma | Enniatin B1 | 8.5 - 24.3 | Not Specified | [3] |
Mechanism of Action: Inducing Cell Death and Arrest
This compound exerts its anticancer effects through a multi-faceted mechanism primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]
Key Molecular Events:
-
Induction of Apoptosis: this compound triggers apoptosis through both intrinsic and extrinsic pathways. It causes mitochondrial membrane permeabilization, leading to the release of pro-apoptotic factors.[4][5] This is often preceded by an overproduction of Reactive Oxygen Species (ROS).[3] Key events include the activation of initiator caspase-9 and executioner caspases like caspase-3 and caspase-7, which cleave essential cellular substrates such as poly(ADP-ribosyl)polymerase (PARP), culminating in cell death.[3][4]
-
Cell Cycle Arrest: The compound effectively halts cell proliferation by arresting the cell cycle. In several cancer cell lines, including HCT116 and HepG2, this compound causes an arrest in the G0/G1 phase.[4][6] In other models like Caco-2 cells, it can induce arrest at the G2/M or S phase transition.[3]
-
Modulation of Signaling Pathways: this compound influences critical cancer-related signaling pathways. It has been shown to disrupt the extracellular-regulated protein kinase (ERK) pathway, which is frequently hyperactivated in cancers and associated with proliferation.[2][3] Furthermore, its ability to induce G0/G1 arrest is linked to a p53-dependent mechanism, involving the upregulation of the tumor suppressor p53 and its downstream target, the cell cycle inhibitor p21.[4][7]
Experimental Protocols
The validation of this compound's anticancer activity relies on a series of standardized in vitro assays.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8][9]
-
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[10]
-
Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis and distinguish them from necrotic and viable cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that cannot enter live or early apoptotic cells but stains late apoptotic and necrotic cells with compromised membranes.[11]
-
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound at the desired concentration (e.g., IC50 value) for a specific time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[12]
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
-
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described previously.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, which permeabilizes the cell membranes. This is typically done for at least 1-2 hours at 4°C.[15][16]
-
Staining: Wash the fixed cells and resuspend them in a PI staining solution that contains RNase A to prevent the staining of double-stranded RNA.[15]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Create a histogram to visualize the distribution of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Mandatory Visualization: Experimental Workflow
References
- 1. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enniatin exerts p53-dependent cytostatic and p53-independent cytotoxic activities against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. corefacilities.iss.it [corefacilities.iss.it]
Enniatin B vs. Beauvericin: A Comparative Transcriptomic Analysis of Cellular Responses
For researchers, scientists, and drug development professionals, understanding the distinct cellular impacts of the mycotoxins Enniatin B (ENB) and Beauvericin (BEA) is critical. While both are cyclic hexadepsipeptides produced by Fusarium species and known for their ionophoric properties, their effects on gene expression and cellular signaling pathways show notable differences. This guide provides a comparative overview of their transcriptomic effects, supported by available experimental data.
This comparison guide synthesizes findings from transcriptomic studies, primarily focusing on human cell lines like Jurkat T-cells, to delineate the differential cellular responses to ENB and BEA exposure. While both mycotoxins are reported to induce cytotoxicity through mitochondrial-related pathways, the specific genes and the magnitude of their expression changes differ, suggesting distinct mechanisms of action.[1][2]
Quantitative Transcriptomic Data Summary
The following tables summarize the key biological processes and signaling pathways affected by this compound and Beauvericin, as identified through transcriptomic analyses. It is important to note that the specific differentially expressed genes and the extent of their up- or downregulation can vary depending on the cell type, concentration, and duration of exposure.
Table 1: Key Biological Processes Perturbed by this compound and Beauvericin
| Biological Process | This compound | Beauvericin |
| Mitochondrial Function | Significant alteration of genes involved in the electron transport chain and oxidative phosphorylation.[1][3] | Strong perturbation of mitochondrial pathway genes.[1][3] |
| Apoptosis Regulation | Induction of apoptosis, though the effect on specific apoptosis-related gene expression can be less pronounced than BEA at similar concentrations.[2][3][4] | Potent inducer of apoptosis with significant changes in the expression of genes regulating programmed cell death.[2][3][5] |
| Cell Cycle Control | Can induce cell cycle arrest, particularly in the S phase.[3] | Induces cell cycle disturbances and S phase arrest.[3] |
| Cholesterol Metabolism | Affects cholesterol metabolism and transport pathways.[1] | Impacts cholesterol metabolism and transport.[1] |
| Cellular Stress Response | Elicits a cellular stress response.[1] | Triggers cellular stress response pathways.[1] |
| Immune Regulation | Modulates immune response-related gene expression.[1] | Shows effects on immune regulation.[1] |
| DNA Damage | Genotoxic effects are not evident at concentrations where BEA shows clear DNA damage.[3] | Induces DNA damage at higher concentrations.[3] |
Table 2: Comparative Effects on Key Signaling Pathways
| Signaling Pathway | This compound | Beauvericin |
| Mitochondrial Apoptosis Pathway | Implicated in the intrinsic apoptosis pathway. | Strongly activates the mitochondrial pathway of apoptosis. |
| Caspase Activation | Increases caspase-3 & 7 activation.[6] | Leads to increased activation of caspase-3 & 7.[6] |
| Lysosomal Stress Pathway | Induces lysosomal membrane permeabilization and the release of cathepsin B.[5][7][8] | Promotes the secretion of cathepsin B, contributing to apoptosis.[5][7][8] |
Experimental Protocols
The following provides a generalized experimental protocol for the comparative transcriptomic analysis of cells treated with this compound and Beauvericin, based on methodologies reported in the literature.
Cell Culture and Treatment:
-
Cell Line: Human lymphoblastoid Jurkat T-cells are a commonly used model.[1]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% glutamine at 37°C in a 5% CO2 humidified atmosphere.
-
Mycotoxin Treatment: Cells are exposed to varying concentrations of this compound and Beauvericin (e.g., 1.5, 3, and 5 µM) for a specified duration, typically 24 hours.[1] A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from treated and control cells using a suitable method, such as TRIzol reagent, followed by purification.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using an Agilent Bioanalyzer and a NanoDrop spectrophotometer.
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer, to generate paired-end reads.
Bioinformatic Analysis:
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Trimming: Adapters and low-quality bases are removed from the reads using software such as Trimmomatic.
-
Alignment: The trimmed reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like HISAT2 or STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis between treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Functional Annotation and Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify over-represented biological processes and signaling pathways.
Visualization of Cellular Pathways and Workflows
To visually represent the complex biological processes affected by this compound and Beauvericin, as well as the experimental workflow, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for the transcriptomic analysis of cells treated with mycotoxins.
Caption: A simplified diagram illustrating the key signaling pathways affected by this compound and Beauvericin.
References
- 1. Transcriptional study after Beauvericin and this compound combined exposure in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beauvericin and this compound effects on a human lymphoblastoid Jurkat T-cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of this compound and Beauvericin on Lysosomal Cathepsin B Secretion and Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
Cross-Validation of Enniatin B Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various analytical methods for the quantification of Enniatin B, a prevalent emerging mycotoxin, with a focus on inter-laboratory cross-validation. The data and protocols presented are compiled from peer-reviewed studies to support researchers in selecting and validating robust analytical methods.
Comparative Performance of this compound Quantification Methods
The following table summarizes the performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound as reported in various validation studies. These studies, while not all part of a single proficiency test, provide a benchmark for the expected performance of these methods across different laboratories and matrices.
| Parameter | Laboratory/Study Reference | Matrix | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Linearity (R²) | LOQ |
| Method 1 | Juan et al. (2020)[1] | Cereal-based Products | 97 - 108 | Not Reported | Not Reported | Not Reported | 2 µg/kg |
| Method 2 | De Santis et al. (2015)[2][3] | Human Plasma | 85 - 120 | < 18 | < 21 | 0.993 - 0.999 | 20 - 40 ng/L |
| Method 3 | De Santis et al. (2015)[2][3] | Human Urine | 85 - 120 | < 18 | < 21 | 0.991 - 0.999 | 5 - 20 ng/L |
| Method 4 | Rodríguez-Carrasco et al. (2015)[4] | Rat Serum, Feces | 70 - 106 | < 10 | < 20 | > 0.99 | ≤ 10 ng/mL |
| Method 5 | Tolosa et al. (2019)[5] | Animal Feed | > 85 | < 15 | < 20 | > 0.99 | 1.0 µg/kg |
| Method 6 | Tolosa et al. (2019)[5] | Raw Materials (Cereals) | > 85 | < 15 | < 20 | > 0.99 | 0.5 µg/kg |
RSD: Relative Standard Deviation; LOQ: Limit of Quantification.
A proficiency test involving 11 laboratories that submitted results for enniatins highlighted that LC-MS/MS is the preferred analytical technique for the simultaneous determination of multiple mycotoxins[6]. The results from multi-mycotoxin methodologies did not show statistically significant differences from those of single-analyte procedures[6].
Experimental Protocols
The methodologies employed in the cited studies generally involve a sample preparation step followed by analysis using LC-MS/MS. Below are detailed examples of the experimental protocols.
Sample Preparation
A common approach for sample preparation is the "dilute-and-shoot" method or extraction with an organic solvent followed by a clean-up step.
-
Cereal-Based Products : A typical extraction involves a mixture of water and ethyl acetate[6]. Another validated method for multiple mycotoxins in cereals utilizes a "dilute-and-shoot" principle, demonstrating its suitability for determining low concentrations of various mycotoxins[7].
-
Human Biological Fluids (Plasma and Urine) : A validated method for the simultaneous determination of enniatins and beauvericin in human urine and plasma consists of a specific pretreatment for each matrix, followed by solid-phase extraction (SPE) on graphitized carbon black cartridges[2][3]. This SPE step is crucial for high absolute recoveries (76%–103%) and the removal of major matrix interferences[2][3].
-
Animal Feeds and Raw Materials : An in-house validated analytical procedure for animal feeds and their ingredients is based on an acetonitrile extraction followed by a dispersive solid-phase extraction (d-SPE) clean-up step, commonly known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method[5].
LC-MS/MS Analysis
The instrumental analysis is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.
-
Chromatography : Ultra-high-performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC) systems are used for the separation of analytes.
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly employed for the ionization of enniatins.
-
Mass Spectrometry : A triple quadrupole mass spectrometer is typically used for detection and quantification in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Cross-Laboratory Validation Workflow
The cross-validation of analytical methods between different laboratories is essential to ensure the comparability and reliability of results. This process is critical for regulatory purposes, proficiency testing, and collaborative studies. A generalized workflow for an inter-laboratory cross-validation study is depicted in the following diagram.
Caption: Workflow of an inter-laboratory cross-validation study.
This workflow ensures that each participating laboratory analyzes identical, well-characterized samples, and the results are then centrally collected and statistically evaluated to assess the performance and comparability of the different analytical methods. Such studies are crucial for establishing standardized methods and ensuring the reliability of data across different testing facilities[8][9].
References
- 1. Occurrence and Dietary Exposure Assessment to this compound through Consumption of Cereal-Based Products in Spain and the Catalonia Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wur.nl [wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
Evaluating the Genotoxic Potential of Enniatin B and Deoxynivalenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic potential of two prevalent Fusarium mycotoxins, Enniatin B (ENN B) and Deoxynivalenol (DON). By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways and workflows, this document aims to offer an objective resource for the scientific community.
Executive Summary
Comparative Genotoxicity and Cytotoxicity Data
The following tables summarize quantitative data from various in vitro studies, providing a direct comparison of the cytotoxic and genotoxic effects of ENN B and DON.
Table 1: In Vitro Cytotoxicity Data
| Mycotoxin | Cell Line | Exposure Time | Assay | IC50 / EC50 Value | Citation |
| This compound | V79 | 48 h | Neutral Red Uptake | 4 µM | [1][2] |
| Deoxynivalenol | V79 | 48 h | Neutral Red Uptake | 0.8 µM | [1][2] |
| This compound | HepG2 | 48 h | Not Specified | 0.9 - 435.9 µM | [3] |
| This compound | Caco-2 | 3 - 72 h | Not Specified | 1.4 - >30 µM | [3] |
| This compound | H295R | 48 h | MTT Assay | Cytotoxic at 100 µM | [4] |
| Deoxynivalenol | HepG2 | 24, 48, 72 h | Neutral Red Assay | 3.1 - 100 µM | [5] |
Table 2: In Vitro Genotoxicity Data
| Mycotoxin | Cell Line | Assay | Concentration Range | Outcome | Citation |
| This compound | V79 | Comet Assay | 1 - 100 µM | No DNA damage | [3][6][7] |
| This compound | V79 | Micronucleus Assay | Not Specified | No significant genotoxic potential | [1][2] |
| This compound | V79 | HPRT Assay | Not Specified | No mutagenicity | [1][2] |
| This compound | S. typhimurium | Ames Test | Up to 100 µM | No mutagenicity | [1][2][8] |
| This compound | Caco-2 | Comet Assay | 1.5 - 3 µM | DNA damage induction | [9][10] |
| This compound | HEK 293T | Comet Assay | 25 µM | Evidence of genotoxicity | [9][10][11] |
| Deoxynivalenol | HepG2 | Comet Assay | 3.75 - 30 µM | Significant increase in DNA migration | [12] |
| Deoxynivalenol | Primary Hepatocytes | Comet Assay | Not Specified | Showed DNA damage | [13][14] |
| Deoxynivalenol | Primary Hepatocytes | Micronucleus Assay | Not Specified | Increased formation of centromere positive micronuclei | [13][14] |
| Deoxynivalenol | HepG2 | Micronucleus Assay | Not Specified | Significant effects for 3-ADON (a derivative) | [5] |
Mechanisms of Genotoxicity
The genotoxic mechanisms of ENN B and DON appear to be distinct. While the evidence for ENN B-induced genotoxicity is sparse and sometimes contradictory, DON's genotoxic effects are more clearly linked to specific cellular processes.
This compound: The genotoxic potential of ENN B is not consistently observed across different studies and cell lines.[1][2][3][6][7] Some studies report a lack of DNA damage, while others suggest that at certain concentrations, it can induce DNA damage in specific cell types like Caco-2 and HEK 293T.[9][10][11] The proposed mechanism, when genotoxicity is observed, is often linked to the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage DNA.[6][9] However, other research suggests that the cytotoxicity of ENN B is independent of ROS generation.[6] An in vivo study noted a genotoxic effect in bone marrow and liver cells after acute, but not repeated, exposure.[15]
Deoxynivalenol: The genotoxic activity of DON is more consistently reported and is primarily attributed to the induction of oxidative stress.[12][13][14][16] DON exposure has been shown to increase the production of ROS, leading to lipid peroxidation and oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG) and DNA strand breaks.[12] This DNA damage can, in turn, lead to the formation of micronuclei, indicating chromosomal damage.[13][14] DON is also a potent inhibitor of protein synthesis, which can indirectly affect DNA repair processes.[16][17] Furthermore, some studies indicate that DON can exacerbate the DNA damage caused by other genotoxic agents.[18][19]
Caption: Proposed signaling pathway for Deoxynivalenol-induced genotoxicity.
Key Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate experimental replication and data interpretation.
The Alkaline Single-Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: A suspension of single cells is prepared from either cell culture or tissue samples.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nucleoproteins, leaving behind the nucleoid containing the nuclear DNA.
-
Alkaline Unwinding: The slides are placed in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Fragmented DNA migrates faster and further than intact DNA, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The slides are examined using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
References
- 1. The emerging Fusarium toxin this compound: in-vitro studies on its genotoxic potential and cytotoxicity in V79 cells in relation to other mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. the-emerging-fusarium-toxin-enniatin-b-in-vitro-studies-on-its-genotoxic-potential-and-cytotoxicity-in-v79-cells-in-relation-to-other-mycotoxins - Ask this paper | Bohrium [bohrium.com]
- 3. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Review of the Mycotoxin this compound [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enniatin B1: Emerging Mycotoxin and Emerging Issues [mdpi.com]
- 10. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role of oxidative stress in deoxynivalenol-induced DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deoxynivalenol induces cytotoxicity and genotoxicity in animal primary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo toxicity and genotoxicity of beauvericin and enniatins. Combined approach to study in vivo toxicity and genotoxicity of mycotoxins beauvericin (BEA) and this compound (ENNB) | EFSA [efsa.europa.eu]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. The foodborne contaminant deoxynivalenol exacerbates DNA damage caused by a broad spectrum of genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Food Contaminant Deoxynivalenol Exacerbates the Genotoxicity of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Enniatin B: A Guide for Laboratory Professionals
Effective management of Enniatin B waste is crucial for ensuring laboratory safety and environmental protection. This guide provides essential information on the proper handling and disposal procedures for this mycotoxin, tailored for researchers, scientists, and drug development professionals.
This compound, a cyclic hexadepsipeptide mycotoxin produced by Fusarium species, is classified as a toxic substance.[1][2] Ingestion, dermal contact, or inhalation of this compound can be harmful.[1][2][3] Due to its chemical stability, specific procedures must be followed to manage its disposal and prevent unintended exposure or environmental contamination.[4]
Immediate Safety and Handling
Before disposal, proper handling and personal protective equipment (PPE) are paramount. Always consult the Safety Data Sheet (SDS) for detailed information.
Key Safety Precautions:
-
Ventilation: Handle this compound in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.[1][5]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]
-
Eye Protection: Use safety glasses or goggles.[6]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, use a full-face particle respirator.[6]
-
-
Spill Management: In case of a spill, pick up the material without creating dust. Sweep or shovel the spilled substance into a suitable, closed container for disposal.[6]
Quantitative Safety Data Summary
The following table summarizes key hazard information for this compound, compiled from safety data sheets.
| Hazard Classification | GHS Statement | Precautionary Codes |
| Acute Oral Toxicity | H301: Toxic if swallowed | P264, P270, P301+P316, P330, P405, P501 |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | P262, P280, P302+P352, P316, P321, P361+P364 |
| Acute Inhalation Toxicity | H331: Toxic if inhaled | P261, P271, P304+P340, P403+P233 |
| Transport Classification | UN2811: Toxic solids, organic, n.o.s.[3] | Must be transported as a hazardous material. |
Source: Information compiled from publicly available Safety Data Sheets.[1][2]
Disposal Procedures: A Step-by-Step Approach
Standard laboratory chemical inactivation methods are not recommended for this compound due to its chemical stability. Mycotoxins are generally resistant to breakdown by common disinfectants or cleaning agents.[7] While extreme methods like incineration can destroy mycotoxins, the most reliable and compliant method for laboratory-scale waste is physical removal and segregation as hazardous waste.[4]
Do not dispose of this compound with household garbage or allow it to enter the sewage system. [1]
The following workflow outlines the mandatory procedure for the disposal of this compound and materials contaminated with it.
Decontamination of Surfaces and Equipment
For non-disposable items and surfaces that come into contact with this compound, a thorough decontamination process is required.
Experimental Protocol: Surface Decontamination
-
Initial Cleaning: Carefully wipe surfaces with a disposable cloth dampened with a suitable solvent (e.g., methanol or acetonitrile, check for surface compatibility) to physically remove the this compound. This cleaning material must then be disposed of as solid hazardous waste.
-
Secondary Cleaning: Wash the surface with soap and copious amounts of water.[8]
-
Final Rinse: Rinse the surface thoroughly with water.
-
Verification: For critical applications, a surface swab and analytical testing (e.g., LC-MS) may be necessary to confirm the absence of residual this compound.
It is imperative to adhere to all local, regional, and national regulations regarding hazardous waste management.[9] Partnering with your institution's Environmental Health and Safety (EHS) department will ensure full compliance and safe handling of this compound waste.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation study of enniatins by liquid chromatography-triple quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Metabolite Profiling of Mycotoxin this compound Biodegradation by Bacillus tequilensis [mdpi.com]
- 4. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of degradation of a cyclic hexapeptide (somatostatin analogue) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Mycotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Enniatin B
FOR IMMEDIATE RELEASE
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the mycotoxin Enniatin B, a compound of increasing interest for its diverse biological activities. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
This compound is a toxic compound that requires careful handling to avoid exposure.[1][2][3] The primary routes of exposure are inhalation, ingestion, and skin contact.[3][4] This document outlines the necessary personal protective equipment (PPE), handling procedures, disposal methods, and emergency protocols to ensure the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) Requirements
A risk assessment should always be conducted before handling this compound to ensure that the appropriate PPE is selected. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Standards and Specifications |
| Respiratory Protection | Full-face particle respirator or a full-face supplied air respirator. | Use a respirator with N99 (US) or P2 (EN 143) cartridges as a backup to engineering controls. All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |
| Hand Protection | Chemical-resistant gloves. | Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[4] |
| Eye Protection | Safety glasses with side-shields or goggles. | Equipment for eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Skin and Body Protection | Laboratory coat. | Choose body protection appropriate to the concentration and amount of the hazardous substance and the specific workplace.[4] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidental exposure and maintain the stability of this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[4]
-
Do not breathe vapors, mist, or gas.[4]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[4]
-
Remove and wash contaminated clothing before reuse.[4]
Storage:
-
Keep the container tightly closed.[4]
-
Store in a dry and well-ventilated place.[4]
-
Long-term storage: -20°C[4]
-
Short-term storage: 2-8°C[4]
Accidental Release and Disposal Plan
In the event of a spill or accidental release, follow these procedures to minimize exposure and environmental contamination.
Accidental Release Measures:
-
Evacuate the area.
-
Wear appropriate respiratory protection and PPE. [4]
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the product enter drains. [4]
-
For solid spills:
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of contaminated material as hazardous waste.
-
Do not dispose of with household garbage.[1]
-
Do not allow the product to reach the sewage system.[1]
-
Disposal must be made according to official regulations.[1]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the case of exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | If swallowed, wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |
Mechanism of Action: Ionophoric Activity
This compound primarily exerts its toxic effects through its ionophoric properties. It can form complexes with cations, particularly potassium ions (K+), and transport them across biological membranes. This disrupts the natural ion gradients essential for cellular function, leading to a cascade of downstream effects.
Caption: this compound acts as an ionophore, disrupting cellular ion gradients.
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
